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  • Product: 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid
  • CAS: 340315-24-4

Core Science & Biosynthesis

Foundational

The Strategic Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid: A Technical Guide for Advanced Research

Foreword: Unveiling a Molecule of Therapeutic and Material Promise In the landscape of contemporary chemical research, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (DM-PBA) emerges as a molecule of significant i...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Molecule of Therapeutic and Material Promise

In the landscape of contemporary chemical research, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (DM-PBA) emerges as a molecule of significant interest. Its unique architecture, which marries a substituted pyrrole ring with a 4-hydroxybenzoic acid scaffold, bestows upon it a compelling profile for applications ranging from medicinal chemistry to materials science. This compound has garnered attention as a potential anti-virulence agent, notably for its inhibitory action against protein tyrosine phosphatase PtpA, a key enzyme in the pathogenesis of Mycobacterium tuberculosis.[1] Beyond its therapeutic potential, the bifunctional nature of DM-PBA, featuring both a carboxylic acid and a phenolic hydroxyl group, renders it a versatile building block for the rational design of novel polymers and metal-organic frameworks (MOFs).[1]

This in-depth technical guide is crafted for researchers, scientists, and professionals in drug development. It moves beyond a mere recitation of synthetic steps to provide a causal understanding of the experimental choices, grounded in established chemical principles. Herein, we dissect the synthesis of DM-PBA, offering a robust, self-validating framework for its preparation and characterization.

I. Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A sound synthetic strategy begins with a logical deconstruction of the target molecule. For 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, the most direct and industrially scalable approach is through the well-established Paal-Knorr pyrrole synthesis. This powerful reaction forms the cornerstone of our synthetic plan, allowing for the efficient construction of the five-membered pyrrole ring.

The retrosynthetic disconnection of the C-N bond of the pyrrole ring logically points to two key precursors: 3-amino-4-hydroxybenzoic acid and 2,5-hexanedione . This choice is predicated on the commercial availability and straightforward synthesis of these starting materials, ensuring a practical and reproducible pathway.

Retrosynthetic Analysis target 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid disconnection Paal-Knorr Disconnection target->disconnection precursors Precursors disconnection->precursors => amine 3-Amino-4-hydroxybenzoic acid precursors->amine diketone 2,5-Hexanedione precursors->diketone

Caption: Retrosynthetic pathway for the target molecule.

II. Synthesis of Key Precursor: 3-Amino-4-hydroxybenzoic Acid

The viability of the overall synthesis hinges on the efficient preparation of 3-amino-4-hydroxybenzoic acid. While commercially available, its synthesis from readily accessible starting materials is a cost-effective and valuable laboratory procedure. A common and reliable route involves the reduction of a nitrated precursor.

A. Nitration and Nucleophilic Aromatic Substitution Pathway

A robust, multi-step synthesis starting from 3-nitro-4-chlorobenzoic acid is often employed. This pathway involves a nucleophilic aromatic substitution followed by reduction.

  • Step 1: Synthesis of 3-nitro-4-hydroxybenzoic acid. This step involves the reaction of 3-nitro-4-chlorobenzoic acid with a hydroxide source, such as sodium hydroxide. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride.

  • Step 2: Reduction of the Nitro Group. The nitro group of 3-nitro-4-hydroxybenzoic acid is then reduced to the corresponding amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon) or with reducing agents like tin(II) chloride in acidic media.[1]

B. Experimental Protocol: Reduction of 4-Hydroxy-3-nitrobenzoic Acid

This protocol details the reduction of the nitro group using tin(II) chloride, a classic and effective method.

Materials:

  • 4-Hydroxy-3-nitrobenzoic acid

  • Tin(II) chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2 N Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Methanol

  • Dichloromethane

Procedure:

  • To a reaction vessel cooled to 0 °C, sequentially add tin(II) chloride (1.98 equivalents) and 12 N hydrochloric acid.

  • To this stirred mixture, add 4-hydroxy-3-nitrobenzoic acid (1.00 equivalent).

  • Heat the reaction mixture to reflux for 1 hour.

  • After completion of the reaction (monitored by TLC), add water to the mixture.

  • Adjust the pH to 1 with a 2 N sodium hydroxide solution.

  • Collect the resulting precipitate by filtration and wash with distilled water.

  • The filtrate can be concentrated in vacuo, and methanol added to the residue to precipitate any remaining product, which is then filtered.

  • For further purification, the crude product can be subjected to silica gel column chromatography using a mixture of dichloromethane and methanol (e.g., 5:1 v/v) as the eluent to afford pure 3-amino-4-hydroxybenzoic acid.[1]

III. The Core Reaction: Paal-Knorr Synthesis of the Target Molecule

The Paal-Knorr synthesis is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine to form a pyrrole.[2][3][4] In our case, 3-amino-4-hydroxybenzoic acid serves as the primary amine and 2,5-hexanedione is the 1,4-dicarbonyl component.

A. Reaction Mechanism

The reaction proceeds under acidic conditions. The proposed mechanism involves the following key steps:

  • Hemiaminal Formation: The reaction is initiated by the nucleophilic attack of the primary amine of 3-amino-4-hydroxybenzoic acid on one of the protonated carbonyl groups of 2,5-hexanedione, forming a hemiaminal intermediate.

  • Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion, leading to a five-membered cyclic intermediate.

  • Dehydration and Aromatization: Subsequent dehydration of this cyclic intermediate results in the formation of the stable, aromatic pyrrole ring.

Paal-Knorr Mechanism reactants 3-Amino-4-hydroxybenzoic acid + 2,5-Hexanedione hemiaminal Hemiaminal Intermediate reactants->hemiaminal Nucleophilic Attack cyclic_intermediate Cyclic Intermediate hemiaminal->cyclic_intermediate Intramolecular Cyclization product 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid cyclic_intermediate->product Dehydration & Aromatization

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

B. Experimental Protocol

This protocol is based on established Paal-Knorr reaction conditions, optimized for the synthesis of N-aryl pyrroles.

Materials:

  • 3-Amino-4-hydroxybenzoic acid (1.0 eq)

  • 2,5-Hexanedione (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • p-Toluenesulfonic acid (PTSA) (catalyst, e.g., 10 mol%)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-hydroxybenzoic acid (1.0 equivalent) in glacial acetic acid.

  • Add 2,5-hexanedione (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (e.g., 10 mol%) to the solution.

  • Heat the reaction mixture to 120 °C and maintain this temperature for approximately 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[1]

  • After cooling to room temperature, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution to remove excess acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid.

ParameterRecommended ConditionRationale
Solvent Glacial Acetic AcidActs as both a solvent and a catalyst, promoting the acidic conditions required for the Paal-Knorr reaction.
Catalyst p-Toluenesulfonic acid (PTSA)A strong acid catalyst that can accelerate the reaction rate.
Temperature 120 °CProvides sufficient thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate.
Reaction Time ~12 hoursAn approximate time for the reaction to reach completion; should be monitored by TLC for optimal results.

IV. Purification and Characterization

Rigorous purification and characterization are paramount to validate the synthesis of the target compound.

A. Purification
  • Recrystallization: A suitable solvent system, such as an ethanol/water or methanol/water mixture, can be employed for recrystallization to obtain a highly pure crystalline product.

  • Column Chromatography: For smaller scale syntheses or to remove stubborn impurities, silica gel column chromatography using a solvent system like ethyl acetate/hexanes with a small percentage of acetic acid (to ensure protonation of the carboxylic acid) is effective.

B. Characterization

The identity and purity of the synthesized 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid should be confirmed using a suite of spectroscopic techniques.

TechniqueExpected Data
¹H NMR - Pyrrole ring protons: Singlets around δ 5.8–6.2 ppm. - Methyl groups (2,5-dimethyl): A singlet around δ 2.1–2.4 ppm. - Hydroxybenzoic acid moiety: Aromatic protons in the range of δ 7.0–8.0 ppm, with splitting patterns dependent on the substitution. A broad singlet for the phenolic -OH proton (δ ~10–12 ppm).
¹³C NMR - Carboxylic acid carbonyl carbon: ~170-175 ppm. - Aromatic carbons: ~110-160 ppm. - Pyrrole carbons: ~105-130 ppm. - Methyl carbons: ~10-15 ppm.
FTIR (cm⁻¹) - Broad O-H stretch from the carboxylic acid: ~2500–3300 cm⁻¹. - C=O stretch from the carboxylic acid: ~1680–1710 cm⁻¹. - Phenolic O-H stretch: ~3200-3600 cm⁻¹ (may be broad). - Aromatic C=C stretches: ~1500-1600 cm⁻¹.
HRMS - Verification of the molecular formula C₁₃H₁₃NO₃ by observing the molecular ion peak ([M+H]⁺ or [M-H]⁻).

V. Conclusion and Future Outlook

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid via the Paal-Knorr reaction represents a robust and efficient pathway to a molecule of considerable scientific interest. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for its preparation in a laboratory setting. As research into novel anti-tubercular agents and advanced functional materials continues to expand, the demand for versatile building blocks like DM-PBA is set to grow. The methodologies outlined herein are not only crucial for accessing this specific compound but also serve as a valuable template for the synthesis of a diverse array of substituted N-aryl pyrroles, paving the way for future discoveries in drug development and materials science.

References

  • PubChem. (n.d.). 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: A Molecule of Strategic Importance 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a multifaceted organic compound that stands at the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a multifaceted organic compound that stands at the intersection of medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a substituted pyrrole ring appended to a 4-hydroxybenzoic acid scaffold, bestows upon it a range of chemical functionalities that are of significant interest for rational drug design and the synthesis of novel polymers.[1] This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering both theoretical predictions and established experimental methodologies for their determination. Understanding these characteristics is paramount for its application as a synthetic intermediate and for elucidating its structure-activity relationships in various biological contexts. Notably, this compound has garnered attention as a potential anti-virulence agent, particularly for its inhibitory action against Mycobacterium tuberculosis.[1]

Molecular Identity and Core Physicochemical Parameters

A foundational understanding of a molecule begins with its fundamental identifiers and computed properties. These values provide a baseline for experimental design and interpretation.

PropertyValueSource
CAS Number 340315-24-4[1][2]
Molecular Formula C₁₃H₁₃NO₃[1][2]
Molecular Weight 231.25 g/mol [1][2]
Computed LogP 3.67[1]
Predicted Boiling Point 443.5 °C at 760 mmHg
Predicted Density 1.24 g/cm³
Physical Form Solid

The computed LogP value of 3.67 suggests that 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid possesses moderate lipophilicity.[1] This property is a critical determinant of a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).

Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid: The Paal-Knorr Reaction

The most probable and widely utilized method for the synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds is the Paal-Knorr synthesis.[3][4][5] This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound, typically under acidic conditions, to yield the corresponding pyrrole derivative.[3][4]

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3_amino_4_hydroxybenzoic_acid 3-Amino-4-hydroxybenzoic Acid Reaction_Vessel Reaction_Vessel 3_amino_4_hydroxybenzoic_acid->Reaction_Vessel + 2_5_hexanedione 2,5-Hexanedione 2_5_hexanedione->Reaction_Vessel + Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Acid_Catalyst->Reaction_Vessel Heat Heat Heat->Reaction_Vessel Target_Molecule 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid Reaction_Vessel->Target_Molecule Paal-Knorr Condensation

Figure 1: A conceptual workflow of the Paal-Knorr synthesis for the target molecule.

Experimental Protocol: Paal-Knorr Synthesis

The following is a generalized, yet detailed, protocol for the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid.

Materials:

  • 3-Amino-4-hydroxybenzoic acid

  • 2,5-Hexanedione

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 3-amino-4-hydroxybenzoic acid in a minimal amount of glacial acetic acid with gentle warming and stirring.

  • To this solution, add 1.1 equivalents of 2,5-hexanedione.

  • Attach the reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add deionized water to the reaction mixture to precipitate the crude product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold deionized water to remove any remaining acetic acid.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the purified 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid.

  • Dry the purified product under vacuum.

Spectroscopic and Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected outcomes from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, the vinylic protons of the pyrrole ring, the methyl groups attached to the pyrrole, and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic protons will likely appear as multiplets in the range of δ 7.0-8.0 ppm. The pyrrole protons should present as a singlet around δ 5.8-6.0 ppm, and the two methyl groups as a singlet around δ 2.0-2.2 ppm. The carboxylic acid and phenolic hydroxyl protons will be broad singlets at lower fields.

  • ¹³C NMR: The carbon NMR will provide a map of the carbon skeleton. Key signals to identify include the carbonyl carbon of the carboxylic acid (δ ~170 ppm), the aromatic carbons, and the carbons of the pyrrole ring and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. The C=O stretch of the carboxylic acid will appear as a strong absorption around 1680-1710 cm⁻¹. The O-H stretch of the phenolic group will be observed as a broad peak around 3200-3600 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, will show absorption bands corresponding to the electronic transitions within the aromatic and pyrrole chromophores. These spectra are useful for quantitative analysis and for studying the electronic properties of the molecule.

Melting Point
Solubility Profile

The solubility of the compound in various solvents is a critical parameter for its application in drug formulation and as a synthetic reagent.

Experimental Protocol: Solubility Determination

A standard method for determining solubility is the shake-flask method.

  • Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, acetone) in a sealed vial.

  • Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Acidity Constant (pKa)

The pKa value quantifies the acidity of the carboxylic acid and phenolic hydroxyl groups. This is a vital parameter for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, biological activity, and formulation characteristics. The pKa can be determined experimentally by potentiometric titration or UV-Vis spectrophotometry. A predicted pKa value for the carboxylic acid group is approximately 4.08.

Experimental_Workflow cluster_characterization Characterization Methods cluster_properties Physicochemical Tests Synthesis Paal-Knorr Synthesis Purification Recrystallization Synthesis->Purification Characterization Structural & Purity Analysis Purification->Characterization Physicochemical_Properties Property Determination Characterization->Physicochemical_Properties NMR ¹H & ¹³C NMR FTIR FTIR Spectroscopy Mass_Spec Mass Spectrometry Melting_Point Melting Point Solubility Solubility pKa pKa Determination UV_Vis UV-Vis Spectroscopy

Figure 2: A generalized workflow for the synthesis and characterization of the target molecule.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the key physicochemical properties of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. While some properties are based on predictions, the outlined experimental protocols provide a clear roadmap for their empirical determination. The synthesis via the Paal-Knorr reaction is a robust and well-established method. A thorough understanding and experimental validation of these properties are crucial for advancing the use of this promising molecule in both medicinal chemistry, particularly in the development of new anti-tubercular agents, and in the field of materials science for the creation of novel polymers and coordination compounds. Future research should focus on obtaining and publishing detailed experimental data for this compound to create a solid and reliable foundation for its further exploration and application.

References

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. PubChem. Available at: [Link].

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link].

  • Paal–Knorr synthesis. Wikipedia. Available at: [Link].

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. Available at: [Link].

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Foundational

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid CAS number 340315-24-4

An In-depth Technical Guide to 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid (CAS: 340315-24-4): Synthesis, Properties, and Therapeutic Potential Executive Summary 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid (CAS: 340315-24-4): Synthesis, Properties, and Therapeutic Potential

Executive Summary

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a multifunctional organic compound that stands at the intersection of medicinal chemistry and materials science.[1] Its molecular architecture, which merges a 4-hydroxybenzoic acid core with a sterically bulky 2,5-dimethylpyrrole moiety, imparts a unique combination of reactivity and biological activity.[1] In the realm of drug development, it has emerged as a noteworthy anti-virulence agent, specifically targeting Mycobacterium tuberculosis by inhibiting the protein tyrosine phosphatase PtpA, a key enzyme in the bacterium's survival strategy within host cells.[1] Beyond its therapeutic potential, its structure serves as a valuable building block for creating advanced materials, such as metal-organic frameworks (MOFs).[1] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, mechanism of action, and applications for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

The compound, hereafter referred to as DM-PBA, integrates two key structural motifs: the 4-hydroxybenzoic acid scaffold, known for a wide range of biological activities including antioxidant and antimicrobial effects, and the 2,5-dimethyl-1H-pyrrole group.[1][2][3] The pyrrole ring influences the electronic properties of the molecule and provides steric hindrance, while the phenolic hydroxyl and carboxylic acid groups offer multiple points for chemical modification and interaction with biological targets or metal centers.[1]

Table 1: Physicochemical Properties of DM-PBA

PropertyValueSource
CAS Number 340315-24-4[1][4][5][6][7]
Molecular Formula C13H13NO3[1][4][6]
Molecular Weight 231.25 g/mol [1][4][5][6]
IUPAC Name 3-(2,5-dimethylpyrrol-1-yl)-4-hydroxybenzoic acid[6]
Density 1.24 g/cm³[5]
Boiling Point 443.5 °C at 760 mmHg[5]
LogP 3.67[1]
Physical Form Solid[7]

The LogP value of 3.67 indicates moderate lipophilicity, suggesting the compound may have favorable characteristics for traversing cellular membranes.[1] Its solubility is predicted to be low in water but higher in organic solvents such as DMSO, DMF, and various alcohols, which is typical for molecules of this class.[8]

Synthesis and Chemical Reactivity

The synthesis of DM-PBA is efficiently achieved through a well-established N-arylation reaction, highlighting the compound's accessibility for research and development.

Recommended Synthetic Pathway: Ullmann Condensation

The key transformation is the coupling of a brominated 4-hydroxybenzoic acid precursor with 2,5-dimethylpyrrole. This reaction is typically carried out under Ullmann conditions, which are specifically suited for forming carbon-nitrogen bonds with aryl halides. The use of a copper(I) catalyst is critical, as it facilitates the coupling via a proposed single-electron transfer mechanism involving a Cu(I)-pyrrole complex.[1]

Synthesis_Workflow cluster_conditions Reaction Conditions Reactant1 3-Bromo-4-hydroxybenzoic acid derivative Process Reactant2 2,5-Dimethylpyrrole Product 3-(2,5-dimethyl-1H-pyrrol-1-yl) -4-hydroxybenzoic acid (DM-PBA) Catalyst CuI Catalyst->Process Ligand 1,10-Phenanthroline Ligand->Process Base K2CO3 Base->Process Solvent DMF, 110°C Solvent->Process Process->Product Ullmann Condensation (68% Yield)

Caption: Ullmann condensation workflow for the synthesis of DM-PBA.

Experimental Protocol: Synthesis of DM-PBA
  • To a solution of the protected 3-bromo-4-hydroxybenzoic acid intermediate in dimethylformamide (DMF), add 2,5-dimethylpyrrole.

  • Add copper(I) iodide (catalyst), 1,10-phenanthroline (ligand), and potassium carbonate (base) to the mixture.

  • Heat the reaction mixture to 110°C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, perform an aqueous workup to remove inorganic salts and the solvent.

  • Purify the crude product using column chromatography to yield the N-aryl product.[1]

  • If a protecting group was used on the hydroxyl or carboxylic acid functionalities, perform the necessary deprotection steps to yield the final DM-PBA product.

Chemical Reactivity Profile

The trifunctional nature of DM-PBA allows for a diverse range of chemical modifications:

  • Carboxylic Acid Group : Can readily undergo esterification or amidation using standard coupling reagents or by conversion to a more reactive acid chloride.[9][10]

  • Phenolic Hydroxyl Group : Can be alkylated or acylated to produce ethers and esters, respectively.

  • Pyrrole Ring : The electron-rich nature of the dimethylpyrrole moiety makes it susceptible to electrophilic substitution reactions, allowing for the introduction of further functional groups.[1]

  • Oxidation/Reduction : The core structure can be oxidized to form quinone derivatives or reduced to the corresponding hydroquinone.[1]

Biological Activity and Mechanism of Action

While the hydroxybenzoic acid scaffold is broadly associated with antimicrobial and antioxidant properties, the most specific and compelling activity reported for DM-PBA is its role as an anti-virulence agent against the pathogen responsible for tuberculosis.[1][2]

Anti-Virulence Activity against Mycobacterium tuberculosis

Research has identified DM-PBA as an inhibitor of Protein Tyrosine Phosphatase A (PtpA), an enzyme secreted by Mycobacterium tuberculosis (Mtb) into the host macrophage.[1] PtpA is crucial for the bacterium's survival, as it disrupts the normal maturation of the phagosome—the cellular compartment that engulfs the bacteria—preventing it from fusing with the lysosome, which would otherwise destroy the pathogen.

By inhibiting PtpA, DM-PBA restores the host cell's ability to process the phagosome correctly. This does not kill the bacteria directly but prevents its replication and renders it susceptible to the host's innate immune response. This anti-virulence approach is a highly attractive therapeutic strategy as it may exert less selective pressure for the development of drug resistance compared to traditional bactericidal mechanisms.[1]

MOA_Diagram cluster_macrophage Host Macrophage Mtb M. tuberculosis Phagosome Phagosome (containing Mtb) Mtb->Phagosome Engulfment PtpA PtpA Enzyme Phagosome->PtpA Secretes Maturation Phagosome Maturation PtpA->Maturation BLOCKS Lysosome Lysosome Fusion Phago-lysosome Fusion & Mtb Destruction Maturation->Fusion DMPBA DM-PBA DMPBA->PtpA INHIBITS

Caption: Mechanism of DM-PBA as a PtpA inhibitor in M. tuberculosis.

Applications in Research and Development

DM-PBA's unique properties make it a valuable tool in two distinct scientific fields.

Drug Discovery

As a validated inhibitor of a key virulence factor in Mtb, DM-PBA serves as an excellent lead compound for the development of novel anti-tubercular therapeutics.[1] Its structure provides a robust scaffold for Structure-Activity Relationship (SAR) studies. Researchers can systematically modify the three key regions—the carboxylic acid, the hydroxyl group, and the pyrrole ring—to optimize potency, selectivity, and pharmacokinetic properties. The development of derivatives could lead to next-generation drugs that are effective against multi-drug-resistant tuberculosis strains.

Materials Science

In materials chemistry, DM-PBA functions as a versatile organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers.[1] The carboxylic acid and phenolic hydroxyl groups can coordinate with metal ions (e.g., zinc), creating nodes, while the rigid aromatic backbone acts as the strut. The resulting porous, crystalline structures have significant potential in applications such as gas storage, separation, and catalysis.[1] The dimethylpyrrole group can be used to tune the electronic properties and pore environment of the final material.

Caption: DM-PBA as a linker in a conceptual MOF structure.

Conclusion and Future Directions

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is more than a simple chemical intermediate; it is a molecule with demonstrated potential to address critical challenges in both infectious disease and materials science. Its role as a PtpA inhibitor provides a clear path for the development of new anti-tubercular drugs based on an anti-virulence strategy. Future research should focus on extensive SAR studies to improve its inhibitory activity and ADME profile. In parallel, its utility as a functional linker in MOF synthesis opens avenues for creating novel materials with tailored properties for catalysis and adsorption. The continued exploration of this versatile scaffold is poised to yield significant scientific advancements.

References

  • CAS#:340315-24-4 | 3-(2,5-DIMETHYL-PYRROL-1-YL)-4-HYDROXY-BENZOIC ACID - Chemsrc. [Link]

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid - PubChem. [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed. [Link]

  • Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived... - ResearchGate. [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. [Link]

  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies - MDPI. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectral Analysis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid

This technical guide provides a comprehensive overview of the spectral analysis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, a molecule of significant interest in materials chemistry and drug discovery. This...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectral analysis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, a molecule of significant interest in materials chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a multifunctional organic compound featuring a substituted pyrrole ring linked to a 4-hydroxybenzoic acid scaffold.[1][2] This unique combination of a hydrophobic dimethylpyrrole moiety and a hydrophilic hydroxybenzoic acid core imparts distinct physicochemical properties, making it a valuable building block in the synthesis of novel materials and therapeutic agents.[1] Its structure allows for diverse chemical modifications, rendering it a versatile precursor for creating complex molecular architectures such as metal-organic frameworks (MOFs).[1] A thorough understanding of its spectral characteristics is paramount for confirming its identity, purity, and for elucidating its role in various chemical and biological processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, enabling unambiguous assignment of the molecular structure.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol outlines the standard procedure for preparing an NMR sample of the title compound.

Methodology:

  • Sample Weighing: Accurately weigh 5-25 mg of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for compounds with both aromatic and acidic protons.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Workflow for NMR Sample Preparation

Caption: Standard workflow for preparing an NMR sample.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is expected to exhibit distinct signals corresponding to the aromatic, pyrrole, methyl, and acidic protons. The predicted chemical shifts (δ) are presented in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet1H
Phenolic Hydroxyl (-OH)~9.5Broad Singlet1H
Aromatic (H-2, H-5, H-6)7.0 - 8.0Multiplet3H
Pyrrole (H-3', H-4')5.8 - 6.2Singlet2H
Methyl (-CH₃)2.1 - 2.4Singlet6H

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. It effectively solubilizes the compound and its hygroscopic nature allows for the observation of exchangeable protons like those of the carboxylic acid and hydroxyl groups, which often appear as broad singlets.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for the distinct carbon atoms are summarized below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~167
Aromatic (C-OH)~160
Aromatic (C-N)~140
Aromatic (C-H)115 - 132
Pyrrole (C-CH₃)~128
Pyrrole (C-H)~106
Methyl (-CH₃)~13

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a common sampling technique in FTIR that requires minimal sample preparation.

Methodology:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid sample onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Workflow for FTIR-ATR Analysis

Caption: General workflow for FTIR-ATR analysis.

IR Spectral Interpretation

The IR spectrum of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500 - 3300Broad
O-H (Phenol)3200 - 3600Broad
C-H (Aromatic/Pyrrole)3000 - 3100Sharp
C-H (Methyl)2850 - 3000Sharp
C=O (Carboxylic Acid)1680 - 1710Strong, Sharp
C=C (Aromatic/Pyrrole)1450 - 1600Medium to Strong
C-O (Phenol/Carboxylic Acid)1210 - 1320Strong

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique suitable for analyzing polar molecules like 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid.[3]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • Ionization: Apply a high voltage to the capillary tip to generate charged droplets, which then desolvate to form gas-phase ions.

  • Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

Workflow for ESI-MS Analysis

Caption: Standard workflow for ESI-MS analysis.

Mass Spectrum Interpretation

The molecular formula of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol .[2]

  • Positive Ion Mode ([M+H]⁺): The expected mass-to-charge ratio for the protonated molecule is m/z 232.09.

  • Negative Ion Mode ([M-H]⁻): The expected mass-to-charge ratio for the deprotonated molecule is m/z 230.08.

Fragmentation Analysis: High-resolution mass spectrometry (HRMS) can provide further structural confirmation through the analysis of fragmentation patterns. Common fragmentation pathways for this molecule may include the loss of water (H₂O) from the hydroxyl and carboxylic acid groups, and the loss of carbon dioxide (CO₂) from the carboxylic acid moiety.

Conclusion

The comprehensive spectral analysis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid using NMR, IR, and Mass Spectrometry provides a detailed and unambiguous structural characterization. The data and protocols presented in this guide serve as a valuable resource for researchers working with this compound, ensuring its correct identification and facilitating its application in various scientific endeavors. The convergence of data from these orthogonal analytical techniques provides a high degree of confidence in the structural assignment and purity assessment of this versatile molecule.

References

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid | C13H13NO3 | CID 776830 - PubChem. (URL: [Link])

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. (URL: [Link])

Sources

Foundational

Solubility and stability of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

An In-depth Technical Guide to the Solubility and Stability of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid Executive Summary This technical guide provides a comprehensive framework for assessing the aqueous and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

Executive Summary

This technical guide provides a comprehensive framework for assessing the aqueous and organic solubility, as well as the chemical stability, of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. This molecule, a multifunctional benzoic acid derivative, possesses a unique combination of a pyrrole ring, a phenolic hydroxyl group, and a carboxylic acid, making its physicochemical characterization crucial for applications in pharmaceutical and materials science research.[1] This document outlines the theoretical considerations for its solubility and stability based on its structural features. It further details robust, step-by-step experimental protocols for quantitative solubility determination and for conducting forced degradation studies under various stress conditions as mandated by ICH guidelines.[2][3][4][5] The methodologies are designed to not only generate reliable data but also to provide insights into the degradation pathways and intrinsic stability of the molecule. This guide is intended for researchers, scientists, and drug development professionals to facilitate the development of stable formulations and to ensure the quality and efficacy of this compound in its intended applications.

Introduction: A Molecule of Interest

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a noteworthy organic compound due to its hybrid structure, which combines a salicylic acid-like moiety with a sterically hindered pyrrole group.[6] The presence of a carboxylic acid and a phenolic hydroxyl group suggests a pH-dependent aqueous solubility and a susceptibility to oxidative degradation.[7][8] The 2,5-dimethylpyrrole substituent introduces a lipophilic character that may influence its solubility in organic solvents and its overall stability.[9] A thorough understanding of its solubility and stability is paramount for its progression in any research and development pipeline, from early-stage discovery to formulation.[10][11]

Physicochemical Properties

A summary of the known physicochemical properties of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is presented in Table 1.

PropertyValueSource
Molecular Formula C13H13NO3[1][12][13]
Molecular Weight 231.25 g/mol [1][13]
CAS Number 340315-24-4[1][12][14]
Appearance Solid[12]
LogP (Predicted) 2.3[13]
Storage Temperature Room Temperature[12]

Solubility Assessment: A Foundational Parameter

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility.[15] This section outlines the theoretical considerations for the solubility of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid and provides a detailed protocol for its experimental determination.

Theoretical Considerations

The solubility of this compound is expected to be significantly influenced by pH due to the presence of both an acidic carboxylic acid group and a phenolic hydroxyl group. At low pH, the molecule will be in its neutral form, likely exhibiting poor aqueous solubility. As the pH increases, the carboxylic acid will deprotonate, forming a more soluble carboxylate salt. At higher pH values, the phenolic hydroxyl group may also deprotonate, further increasing solubility. The dimethylpyrrole moiety contributes to the molecule's lipophilicity, suggesting a higher solubility in organic solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[16]

Objective: To determine the equilibrium solubility of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid in various aqueous and organic solvents.

Materials:

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

  • Phosphate buffered saline (PBS), pH 7.4

  • Deionized water

  • Ethanol, Methanol, Dimethyl sulfoxide (DMSO)

  • HPLC-grade solvents

  • Calibrated pH meter

  • Shaking incubator

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess amount of the compound to vials containing each of the selected solvents.

  • Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate solvent, and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

Data Presentation

The solubility data should be presented in a clear and concise table for easy comparison.

SolventpHTemperature (°C)Solubility (mg/mL)
Deionized Water~4-5 (unbuffered)25Hypothetical Value
PBS7.425Hypothetical Value
pH 2 Buffer2.025Hypothetical Value
pH 9 Buffer9.025Hypothetical Value
EthanolN/A25Hypothetical Value
DMSON/A25Hypothetical Value

Stability Assessment: Ensuring Molecular Integrity

Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage conditions and shelf-life for a compound.[17] Forced degradation studies, conducted under more severe conditions than accelerated stability testing, are essential for developing and validating stability-indicating analytical methods.[2][3][4][5]

Predicted Degradation Pathways

Based on the structure of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, several degradation pathways can be anticipated:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by light, heat, or oxidizing agents. This could lead to the formation of colored degradation products.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and high temperatures could potentially affect the molecule.

  • Photodegradation: The pyrrole ring and the phenolic system are chromophores that can absorb UV light, potentially leading to photodegradation.

Experimental Protocol: Forced Degradation Studies

This protocol is designed in accordance with ICH Q1A(R2) guidelines to investigate the stability of the compound under various stress conditions.[2][3][5] The goal is to achieve 5-20% degradation to ensure that the degradation products can be adequately characterized.[2][3]

Objective: To identify the degradation products and pathways for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC-grade solvents

  • Temperature-controlled oven

  • Photostability chamber with UV and visible light sources

  • HPLC-UV/MS system

Procedure:

  • Acid and Base Hydrolysis:

    • Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw samples, neutralize them, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H2O2).

    • Keep the solution at room temperature and protected from light.

    • Analyze samples at various time intervals by HPLC.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in an oven (e.g., 80°C).

    • Analyze the sample at different time points.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17]

    • Analyze the samples after exposure and compare them to a dark control.

Visualization of Experimental Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_input Starting Material Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC_UV HPLC-UV Analysis (Quantification of Parent & Degradants) Acid->HPLC_UV Time-point Sampling Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC_UV Time-point Sampling Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC_UV Time-point Sampling Thermal Thermal (Solid, 80°C) Thermal->HPLC_UV Time-point Sampling Photo Photolytic (UV/Vis Light) Photo->HPLC_UV Time-point Sampling HPLC_MS HPLC-MS Analysis (Identification of Degradants) HPLC_UV->HPLC_MS Characterize Peaks Compound 3-(2,5-dimethyl-1H-pyrrol-1-yl) -4-hydroxybenzoic acid Compound->Acid Expose to Stress Compound->Base Expose to Stress Compound->Oxidation Expose to Stress Compound->Thermal Expose to Stress Compound->Photo Expose to Stress

Caption: Workflow for forced degradation studies.

Data Interpretation and Reporting

The results from the solubility and stability studies should be carefully analyzed and documented. For the stability studies, a summary table should be created to present the extent of degradation under each stress condition.

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradants Detected
0.1 M HCl, 60°C24 hHypothetical ValueHypothetical Value
0.1 M NaOH, 60°C24 hHypothetical ValueHypothetical Value
3% H2O2, RT24 hHypothetical ValueHypothetical Value
Dry Heat, 80°C48 hHypothetical ValueHypothetical Value
Photostability1.2M lux hHypothetical ValueHypothetical Value

The development of a stability-indicating HPLC method is a critical outcome of the forced degradation study. The method must be able to resolve the parent compound from all significant degradation products.

Stability_Indicating_Method cluster_0 Method Development cluster_1 Validation Stressed_Samples Forced Degradation Samples Method_Dev HPLC Method Optimization (Column, Mobile Phase, Gradient) Stressed_Samples->Method_Dev Resolution Resolution Check (Parent Peak vs. Degradant Peaks) Method_Dev->Resolution Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Resolution->Validation

Caption: Development of a stability-indicating analytical method.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. The outlined experimental protocols, rooted in established scientific principles and regulatory guidelines, will yield critical data to inform its development for pharmaceutical or other applications. The insights gained from these studies will be instrumental in formulation design, establishing appropriate storage conditions, and ensuring the overall quality and reliability of this promising compound. Further characterization of any identified degradation products using advanced analytical techniques such as NMR and mass spectrometry will provide a more complete understanding of its stability profile.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Resolve Mass Laboratories. [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • Sharma, G., et al. (2016). Forced Degradation Studies: An Overview. Journal of Analytical & Pharmaceutical Research. [Link]

  • Kite, G. C., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules. [Link]

  • Pires, T. C. S. P., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods. [Link]

  • Sparkler. (2015). What is the degradation mechanism of pyrrole? Chemistry Stack Exchange. [Link]

  • Rojas, R., et al. (2023). Stability of phenolic compounds, antioxidant activity and color parameters in colored-flesh potato chips. Molecules. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Thitilertdecha, N. (2022). Stability in total phenolic compounds of the ethanolic extract under various conditions. Food Science and Technology. [Link]

  • Cejudo-Bastante, C., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules. [Link]

  • Zhang, Y. (2013). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. [Link]

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific. [Link]

  • Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. (n.d.). PubChem. [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

  • 3-(2,5-DIMETHYL-PYRROL-1-YL)-4-HYDROXY-BENZOIC ACID. (n.d.). AHH Chemical. [Link]

  • Kumar, A., et al. (2012). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthetic route of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide... (n.d.). ResearchGate. [Link]

  • Kraehenbuehl, K. (n.d.). Research profile. ResearchGate. [Link]

  • Al-Majidi, S. M., et al. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules. [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (n.d.). MDPI. [Link]

Sources

Exploratory

Unveiling the Therapeutic Landscape of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid: A Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers Abstract 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a synthetic organic compound featuring a p-hydroxybenzoic acid (PHBA) core linked to a 2,5-dimethylpyrrole moi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a synthetic organic compound featuring a p-hydroxybenzoic acid (PHBA) core linked to a 2,5-dimethylpyrrole moiety. This unique architecture combines the well-documented biological activities of PHBA derivatives—spanning anti-inflammatory, antioxidant, and antimicrobial effects—with the distinct physicochemical properties of the pyrrole ring.[1][2][3] This guide provides a comprehensive exploration of the compound's most promising therapeutic targets, grounded in its structural rationale. We delve into specific, high-value targets in infectious disease and immunology, presenting the scientific basis for their selection and detailing robust experimental workflows for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to capitalize on the therapeutic potential of this versatile scaffold.

Introduction: A Scaffold of Promise

The therapeutic potential of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, hereafter referred to as DM-PHBA, stems from the synergistic combination of its two core structural components.

  • The 4-Hydroxybenzoic Acid (PHBA) Moiety: As a foundational structure in medicinal chemistry, PHBA and its derivatives are recognized for a wide spectrum of biological activities.[3] They are known to exhibit antioxidant properties by scavenging free radicals and anti-inflammatory effects through the modulation of key signaling pathways.[4] Recent studies have specifically implicated 4-HBA in the restraint of NLRP3 inflammasome activation, a critical mediator of inflammation.[5]

  • The 2,5-Dimethylpyrrole Moiety: This heterocyclic ring provides steric bulk and distinct electronic properties that can influence the molecule's binding affinity and specificity for biological targets.[6] Pyrrole-containing compounds are integral to numerous pharmaceuticals and have demonstrated potent antimicrobial and antimycobacterial activities.[7]

This guide will focus on three primary, high-potential therapeutic avenues for DM-PHBA, providing the scientific rationale and validation protocols for each.

Target Class I: Anti-Virulence in Mycobacterium tuberculosis

The global health threat of tuberculosis, exacerbated by rising drug resistance, necessitates novel therapeutic strategies. An anti-virulence approach, which disarms the pathogen rather than killing it directly, offers a promising alternative that may exert less selective pressure for resistance.

Primary Target: Protein Tyrosine Phosphatase A (PtpA)

Scientific Rationale: Mycobacterium tuberculosis (Mtb) employs a sophisticated arsenal of secreted effector proteins to survive within host macrophages. One such critical protein is PtpA, a tyrosine phosphatase essential for preventing the maturation of the Mtb-containing phagosome into a bactericidal phagolysosome.[6] Research indicates that 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid acts as an anti-virulence agent by inhibiting PtpA.[6] By neutralizing PtpA, DM-PHBA can theoretically restore the host cell's ability to eradicate the bacteria, increasing Mtb's susceptibility to the host immune response.[6]

Visualized Mechanism of Action:

PtpA_Inhibition cluster_macrophage Macrophage Cytosol cluster_intervention Therapeutic Intervention Mtb M. tuberculosis in Phagosome PtpA Secreted PtpA Mtb->PtpA secretes Vps33B Host Vps33B (Phosphorylated) PtpA->Vps33B dephosphorylates Phagosome_Mat Phagosome Maturation (Blocked) Vps33B->Phagosome_Mat prevents DMPBHA DM-PHBA DMPBHA->PtpA Inhibits caption Fig 1. Inhibition of Mtb PtpA by DM-PHBA to restore phagosome maturation.

Caption: Fig 1. Inhibition of Mtb PtpA by DM-PHBA to restore phagosome maturation.

Experimental Validation Workflow

A tiered approach is essential to confirm PtpA as a direct target and validate the anti-virulence activity of DM-PHBA.

Experimental Workflow Diagram:

validation_workflow start Hypothesis: DM-PHBA inhibits PtpA enzymatic Tier 1: In Vitro Enzymatic Assay start->enzymatic Test functional effect binding Tier 2: Biophysical Binding Assay enzymatic->binding Confirm direct interaction (if inhibition >50%) cell_based Tier 3: Cell-Based Virulence Assay binding->cell_based Assess cellular efficacy (if KD < 10 µM) result Target Validated cell_based->result Confirm anti-virulence effect

Caption: Fig 2. A tiered workflow for validating PtpA as a target of DM-PHBA.

Protocol 2.2.1: In Vitro PtpA Enzymatic Inhibition Assay

This protocol quantifies the direct inhibitory effect of DM-PHBA on the enzymatic activity of recombinant PtpA.

  • Reagents & Materials:

    • Recombinant Mtb PtpA protein.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT.

    • Substrate: p-Nitrophenyl Phosphate (pNPP).

    • Test Compound: DM-PHBA dissolved in DMSO.

    • Stop Solution: 1 M NaOH.

    • 96-well microplate; microplate reader (405 nm).

  • Step-by-Step Procedure:

    • Prepare serial dilutions of DM-PHBA in Assay Buffer (e.g., from 100 µM to 0.1 µM). Include a DMSO-only vehicle control.

    • In a 96-well plate, add 10 µL of each DM-PHBA dilution or vehicle control.

    • Add 80 µL of Assay Buffer containing a fixed concentration of recombinant PtpA (e.g., 50 nM) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of pNPP substrate (final concentration ~1 mM).

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 50 µL of 1 M NaOH.

    • Measure the absorbance at 405 nm. The product (p-nitrophenol) is yellow.

    • Calculate the percent inhibition for each concentration relative to the vehicle control and plot the data to determine the IC₅₀ value.

Target Class II: Modulation of Innate Immune & Inflammatory Pathways

The structural similarity to known anti-inflammatory agents strongly suggests that DM-PHBA could target key nodes in the inflammatory cascade.

Primary Target: NLRP3 Inflammasome

Scientific Rationale: The NLRP3 inflammasome is a multiprotein complex that plays a pivotal role in innate immunity by sensing a wide range of danger signals, leading to the activation of Caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[5] Dysregulation of the NLRP3 inflammasome is implicated in numerous autoimmune and inflammatory disorders. The 4-hydroxybenzoic acid (4-HBA) scaffold is known to restrain both the priming and activation steps of the NLRP3 inflammasome.[5] 4-HBA has been shown to disrupt the binding of the transcription factor PU.1 to the promoters of key inflammasome components and to exert direct antioxidant effects that quell activation signals.[5] It is highly plausible that DM-PHBA retains this activity.

Visualized NLRP3 Pathway:

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of: NLRP3, pro-IL-1β NFkB->Transcription ATP ATP P2X7 P2X7R ATP->P2X7 K_efflux K+ Efflux P2X7->K_efflux Assembly NLRP3 Inflammasome Assembly K_efflux->Assembly Casp1 Caspase-1 Activation Assembly->Casp1 IL1B IL-1β Release Casp1->IL1B DMPBHA DM-PHBA DMPBHA->NFkB Inhibits? DMPBHA->Assembly Inhibits? caption Fig 3. Potential inhibition points of DM-PHBA in the NLRP3 inflammasome pathway.

Caption: Fig 3. Potential inhibition points of DM-PHBA in the NLRP3 inflammasome pathway.

Protocol 3.1.1: Cellular Assay for NLRP3 Inflammasome Inhibition

This protocol uses human THP-1 monocytes to measure the effect of DM-PHBA on IL-1β secretion, a key downstream indicator of inflammasome activity.

  • Reagents & Materials:

    • THP-1 cells.

    • RPMI-1640 medium, FBS, Penicillin-Streptomycin.

    • Phorbol 12-myristate 13-acetate (PMA) for differentiation.

    • Lipopolysaccharide (LPS) for priming.

    • Adenosine triphosphate (ATP) for activation.

    • DM-PHBA dissolved in DMSO.

    • Human IL-1β ELISA kit.

  • Step-by-Step Procedure:

    • Differentiation: Seed THP-1 cells in a 96-well plate and differentiate into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours. Replace with fresh, PMA-free media and rest for 24 hours.

    • Priming: Treat the differentiated cells with LPS (1 µg/mL) for 4 hours in the presence of various concentrations of DM-PHBA or vehicle control (DMSO). This step tests the effect on the priming signal.

    • Activation: After the priming step, remove the media and replace it with fresh, serum-free media. Add ATP (5 mM) for 45 minutes to activate the inflammasome.

    • Sample Collection: Carefully collect the cell culture supernatants.

    • Quantification: Quantify the concentration of secreted IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

    • Analysis: Compare the IL-1β levels in DM-PHBA-treated wells to the vehicle control to determine the inhibitory effect. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.

Secondary Targets: Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Scientific Rationale: COX and 5-LOX are key enzymes in the arachidonic acid cascade, producing pro-inflammatory prostaglandins and leukotrienes, respectively. Many anti-inflammatory drugs function by inhibiting these enzymes.[8] Given the general anti-inflammatory potential of the PHBA scaffold, evaluating DM-PHBA as a dual COX/5-LOX inhibitor is a logical step.[9][10]

Table 1: Hypothetical Inhibitory Profile for DM-PHBA

Enzyme TargetIC₅₀ (µM)Rationale for Activity
COX-1> 50Preferential COX-2 inhibition is desirable to avoid GI side effects.
COX-25.5The scaffold may fit into the larger active site of COX-2.
5-LOX2.1Dual inhibition is a modern anti-inflammatory strategy.[10]

Conclusion and Future Directions

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (DM-PHBA) is a compound with significant therapeutic potential, primarily directed toward infectious and inflammatory diseases. The evidence strongly supports the validation of PtpA as a novel anti-virulence target in Mycobacterium tuberculosis and the NLRP3 inflammasome as a key anti-inflammatory target. The protocols outlined in this guide provide a robust framework for academic and industrial researchers to systematically validate these targets and explore the compound's mechanism of action. Future work should focus on lead optimization to improve potency and pharmacokinetic properties, followed by evaluation in preclinical in vivo models of tuberculosis and inflammatory disease.

References

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. PubChem, National Center for Biotechnology Information.[Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • Patil, S. B., et al. (2012). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.Journal of Chemical and Pharmaceutical Research, 4(11), 4832-4838.
  • Gao, Y., et al. (2024). 4-Hydroxybenzoic acid restrains Nlrp3 inflammasome priming and activation via disrupting PU.1 DNA binding activity and direct antioxidation. Free Radical Biology and Medicine, 211, 249-261. [Link]

  • Kumar, N., et al. (2010). Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives.European Journal of Medicinal Chemistry, 45(11), 5261-5275.
  • Chaudhary, J. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate.[Link]

  • Remuzgo-Martínez, S., et al. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI.[Link]

  • Cikánková, T., et al. (2014). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. Oxidative Medicine and Cellular Longevity.[Link]

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. PubChem, National Center for Biotechnology Information.[Link]

  • Nedopekin, D. A., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(2), M1639. [Link]

  • Sławiński, J., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX. Pharmaceuticals, 16(6), 804. [Link]

  • Patel, R. V., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. ACS Omega, 8(29), 26031-26046. [Link]

  • Sogawa, S., et al. (1993). 3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors. Journal of Medicinal Chemistry, 36(24), 3904-3909. [Link]

  • Koeberle, A., et al. (2011). A Novel Class of Dual mPGES-1/5-LO Inhibitors Based on the α-naphthyl Pirinixic Acid Scaffold. Bioorganic & Medicinal Chemistry Letters, 21(5), 1329-1333. [Link]

Sources

Foundational

An In-Depth Technical Guide to 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid: Synthesis, Characterization, and Biological Evaluation

Abstract This technical guide provides a comprehensive overview of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. This compound int...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. This compound integrates a 4-hydroxybenzoic acid scaffold, a common feature in biologically active molecules, with a 2,5-dimethylpyrrole moiety.[1] This unique architecture confers a range of notable biological activities, including anti-virulence properties against Mycobacterium tuberculosis through the inhibition of protein tyrosine phosphatase A (PtpA) and potential antioxidant capabilities.[1] This guide details a proposed synthetic route, expected physicochemical and spectroscopic characteristics, and established protocols for evaluating its biological activities. It is intended for researchers and professionals in drug discovery and chemical synthesis, providing a foundational understanding for the exploration and application of this compound.

Physicochemical Properties

Summarized below are the key physicochemical properties of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, providing a foundational dataset for its handling and application in research settings.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃[1]
Molecular Weight 231.25 g/mol [1]
CAS Number 340315-24-4[1]
LogP 3.67[1]
IUPAC Name 3-(2,5-dimethylpyrrol-1-yl)-4-hydroxybenzoic acid

Synthesis and Purification

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid can be efficiently achieved via the Paal-Knorr pyrrole synthesis, a classic and reliable method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[2] This approach offers high yields and utilizes readily available starting materials. The proposed synthetic pathway involves the condensation of 3-amino-4-hydroxybenzoic acid with 2,5-hexanedione.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Reactant1 3-Amino-4-hydroxybenzoic acid Reaction Paal-Knorr Condensation (Glacial Acetic Acid, Reflux) Reactant1->Reaction Reactant2 2,5-Hexanedione Reactant2->Reaction Purification Crystallization / Column Chromatography Reaction->Purification Product 3-(2,5-dimethyl-1H-pyrrol-1-yl) -4-hydroxybenzoic acid Purification->Product

Caption: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis

Materials:

  • 3-amino-4-hydroxybenzoic acid (1.0 eq)

  • 2,5-hexanedione (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-amino-4-hydroxybenzoic acid (1.0 eq) and glacial acetic acid.

  • Stir the mixture until the starting material is fully dissolved.

  • Add 2,5-hexanedione (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product can be purified by either recrystallization or silica gel column chromatography.

  • Recrystallization: Use a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: A silica gel column with a gradient elution of ethyl acetate in hexanes is recommended for high purity.

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. The following are the expected spectroscopic data based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic Protons7.0 - 8.0mProtons on the benzoic acid ring
Pyrrole Protons5.8 - 6.2sCH protons on the pyrrole ring
Methyl Protons2.1 - 2.4sCH₃ protons on the pyrrole ring
Hydroxyl Proton10.0 - 12.0br s-OH proton of the carboxylic acid
Phenolic Proton9.0 - 10.0br sPhenolic -OH proton
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon165 - 175C=O of the carboxylic acid
Aromatic Carbons110 - 160Carbons of the benzoic acid ring
Pyrrole Carbons105 - 130Carbons of the pyrrole ring
Methyl Carbons10 - 15CH₃ carbons on the pyrrole ring
Infrared (IR) Spectroscopy
Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H (Carboxylic Acid)2500 - 3300Broad
C-H (Aromatic/Alkyl)2850 - 3100Sharp
C=O (Carboxylic Acid)1680 - 1710Strong, Sharp
C=C (Aromatic)1500 - 1600Medium
C-O (Phenol)1200 - 1300Medium
Mass Spectrometry (MS)
  • Method: Electrospray Ionization (ESI-MS)

  • Expected [M-H]⁻: m/z 230.08 (Negative Ion Mode)

  • Expected [M+H]⁺: m/z 232.09 (Positive Ion Mode)

  • Key Fragmentation: Loss of H₂O and CO₂ from the carboxylic acid and hydroxyl groups.

Biological Activity and Evaluation

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid has been identified as a promising bioactive compound, particularly for its role as an anti-virulence agent against Mycobacterium tuberculosis and its potential as an antioxidant.

Anti-Virulence Activity: Inhibition of Mycobacterium tuberculosis PtpA

The primary reported biological activity of this compound is the inhibition of Protein Tyrosine Phosphatase A (PtpA), a key virulence factor secreted by Mycobacterium tuberculosis.[1] PtpA disrupts the host's immune response by preventing the acidification of the phagosome, a crucial step in bacterial clearance. By inhibiting PtpA, this compound can potentially restore the host's ability to eliminate the bacteria.

PtpA_Inhibition_Pathway cluster_host Host Cell cluster_mtb M. tuberculosis cluster_inhibitor Inhibitor Action Phagosome Phagosome Fusion Phagosome-Lysosome Fusion Phagosome->Fusion Lysosome Lysosome Acidification Phagosome Acidification Fusion->Acidification Elimination Bacterial Elimination Acidification->Elimination Mtb Mtb PtpA PtpA Secretion Mtb->PtpA PtpA->Fusion Inhibits Inhibitor 3-(2,5-dimethyl-1H-pyrrol-1-yl) -4-hydroxybenzoic acid Inhibitor->PtpA Inhibits

Caption: Mechanism of PtpA inhibition.

This protocol is adapted from a general method for assessing PTP activity using a chromogenic substrate.

Materials:

  • Recombinant M. tuberculosis PtpA

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 0.1 mM EDTA)

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (test compound)

  • DMSO (for dissolving the test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer.

  • In a 96-well plate, add the PtpA enzyme to the assay buffer.

  • Add the test compound dilutions to the wells containing the enzyme. Include a control with DMSO only.

  • Pre-incubate the enzyme and inhibitor mixture at 37 °C for 10 minutes.

  • Initiate the reaction by adding the pNPP substrate to all wells.

  • Incubate the plate at 37 °C for an appropriate time (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Antioxidant Activity

The phenolic hydroxyl group and the electron-rich pyrrole ring suggest that 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid may possess antioxidant properties by scavenging free radicals. This can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (test compound)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Prepare a stock solution of the test compound and the positive control in methanol. Create a series of dilutions.

  • In a 96-well plate or test tubes, add the test compound dilutions.

  • Add the DPPH solution to each well/tube and mix thoroughly.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculate the percentage of radical scavenging activity for each concentration and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a versatile molecule with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis via the Paal-Knorr reaction makes it an accessible target for further investigation. The established anti-virulence activity against Mycobacterium tuberculosis through the inhibition of PtpA presents a promising avenue for the development of new anti-infective agents. Furthermore, its predicted antioxidant properties warrant further quantitative evaluation. This guide provides the foundational knowledge and experimental protocols necessary for researchers to synthesize, characterize, and evaluate this compound, paving the way for future discoveries and applications.

References

  • PubChem. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • MDPI. Shikonin and Juglone Inhibit Mycobacterium tuberculosis Low-Molecular-Weight Protein Tyrosine Phosphatase a (Mt-PTPa). [Link]

  • MDPI. DPPH Radical Scavenging Assay. [Link]

  • PNAS. Mycobacterium tuberculosis protein tyrosine phosphatase (PtpA) excludes host vacuolar-H+–ATPase to inhibit phagosome acidification. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, a molecule of significant interest...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, a molecule of significant interest in medicinal chemistry. This document details its chemical identity, including its IUPAC name and structure, and provides a thorough examination of its physicochemical properties. A detailed, field-proven protocol for its synthesis via the Paal-Knorr reaction is presented, along with a complete spectroscopic characterization to ensure its unambiguous identification. The guide further explores the compound's notable biological activity as an anti-virulence agent against Mycobacterium tuberculosis through the inhibition of protein tyrosine phosphatase A (PtpA), delving into the molecular mechanism of this interaction. Finally, its potential applications in drug development and future research directions are discussed, positioning it as a promising scaffold for novel therapeutic agents.

Introduction: A Molecule of Growing Interest

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a heterocyclic compound that has garnered attention in the scientific community for its unique structural features and promising biological activities. The molecule integrates a 2,5-dimethylpyrrole moiety with a 4-hydroxybenzoic acid backbone, creating a versatile scaffold with potential for diverse applications, particularly in the realm of infectious diseases. The pyrrole ring system is a common motif in biologically active compounds and approved pharmaceuticals, known for a wide range of activities including antibacterial, antifungal, and anticancer properties. The strategic combination of this pharmacophore with a hydroxybenzoic acid core lays the foundation for its intriguing therapeutic potential.

This guide serves as a detailed resource for researchers and drug development professionals, offering a holistic view of the compound, from its fundamental chemical properties to its biological mechanism of action and future prospects.

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical characteristics of a compound is fundamental to its application in research and development.

IUPAC Name and Chemical Structure

The formal IUPAC name for this compound is 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid [1].

The structure consists of a benzoic acid molecule substituted with a hydroxyl group at the C4 position and a 2,5-dimethyl-1H-pyrrol-1-yl group at the C3 position.

Molecular Structure:

Caption: 2D Structure of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below for quick reference.

PropertyValueSource
CAS Number 340315-24-4[1]
Molecular Formula C₁₃H₁₃NO₃[1]
Molecular Weight 231.25 g/mol [1]
Appearance Solid[2]
Purity >90% (commercially available)[2]
InChI Key VGMWQYFVGDAXSK-UHFFFAOYSA-N[2]

Synthesis and Characterization

The reliable synthesis and thorough characterization of a compound are paramount for its use in any scientific investigation. This section provides a detailed protocol for the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid and the expected analytical data for its structural confirmation.

Synthetic Protocol: Paal-Knorr Pyrrole Synthesis

The most direct and widely employed method for the synthesis of N-substituted pyrroles is the Paal-Knorr reaction. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically in the presence of an acid catalyst. For the synthesis of the title compound, 3-amino-4-hydroxybenzoic acid serves as the primary amine and 2,5-hexanedione is the 1,4-dicarbonyl component.

Experimental Workflow: Paal-Knorr Synthesis

G reagents 3-Amino-4-hydroxybenzoic acid + 2,5-Hexanedione solvent Glacial Acetic Acid reagents->solvent Dissolve reaction Reflux solvent->reaction Heat workup Aqueous Work-up (Precipitation & Filtration) reaction->workup Cool & Pour into Water purification Recrystallization (e.g., from Ethanol/Water) workup->purification product 3-(2,5-dimethyl-1H-pyrrol-1-yl) -4-hydroxybenzoic acid purification->product

Caption: Workflow for the Paal-Knorr synthesis of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-4-hydroxybenzoic acid (1.0 equivalent) and 2,5-hexanedione (1.1 equivalents).

  • Solvent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve the starting materials upon heating.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water with stirring. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with copious amounts of water to remove any residual acetic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a solid.

  • Drying: Dry the purified product under vacuum to remove any remaining solvent.

Note: This is a generalized protocol. Researchers should consult specific literature for precise quantities and reaction times, and always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Characterization

The structural identity and purity of the synthesized 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid must be confirmed through a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzoic acid ring, the vinylic protons of the pyrrole ring, the methyl protons on the pyrrole ring, and the acidic protons of the hydroxyl and carboxylic acid groups. The latter two may appear as broad singlets and their chemical shifts can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the pyrrole carbons, and the methyl carbons.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is crucial for identifying the key functional groups present in the molecule. Expected characteristic absorption bands include:

  • A broad O-H stretching band for the carboxylic acid.

  • A sharp C=O stretching band for the carbonyl group of the carboxylic acid.

  • O-H stretching for the phenolic hydroxyl group.

  • C-H stretching bands for the aromatic and methyl groups.

  • C=C stretching bands for the aromatic and pyrrole rings.

  • C-N stretching for the pyrrole ring.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The high-resolution mass spectrum (HRMS) should confirm the molecular formula C₁₃H₁₃NO₃.

Biological Activity and Mechanism of Action

The primary reported biological activity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is its role as an anti-virulence agent against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Inhibition of Protein Tyrosine Phosphatase A (PtpA)

Research has demonstrated that this compound inhibits the activity of M. tuberculosis protein tyrosine phosphatase A (PtpA)[1]. PtpA is a secreted virulence factor that plays a critical role in the pathogenesis of tuberculosis. It is known to disrupt host cell signaling pathways, which aids in the survival of the bacteria within the host.

Molecular Mechanism of Action

The precise molecular mechanism of PtpA inhibition by 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is an area of active investigation. However, it is understood that PtpA is crucial for the maturation of phagosomes in which the mycobacteria reside within host macrophages[1]. By inhibiting PtpA, the compound interferes with this process, which can lead to a decrease in the virulence of the bacteria and make them more susceptible to the host's immune response[1].

Proposed Mechanism of PtpA Inhibition

G cluster_process Inhibition of Phagosome Maturation compound 3-(2,5-dimethyl-1H-pyrrol-1-yl) -4-hydroxybenzoic acid inhibition Inhibition compound->inhibition ptpa M. tuberculosis PtpA ptpa->inhibition phagosome Phagosome Maturation inhibition->phagosome Blocks virulence Bacterial Virulence phagosome->virulence Leads to immune Host Immune Response phagosome->immune Enhances Susceptibility to

Caption: Logical flow of the proposed anti-virulence mechanism.

Further studies, including molecular docking and kinetic analyses, would be beneficial to elucidate the specific binding interactions between the compound and the active site of PtpA, providing a more detailed understanding of its inhibitory mechanism.

Other Potential Biological Activities

In addition to its anti-virulence properties, the chemical structure of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid suggests potential for other biological activities. The phenolic hydroxyl group imparts antioxidant properties, making it a candidate for investigation in conditions related to oxidative stress.

Applications in Drug Development and Future Directions

The unique combination of a pyrrole moiety and a hydroxybenzoic acid core makes 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid a valuable scaffold for drug development.

Lead Compound for Antitubercular Agents

Given its demonstrated activity against a key virulence factor of M. tuberculosis, this compound serves as an excellent starting point for the development of novel antitubercular drugs. Future research could focus on synthesizing derivatives to improve potency, selectivity, and pharmacokinetic properties.

Scaffold for Novel Therapeutics

The presence of multiple functional groups (carboxylic acid, hydroxyl group, and the pyrrole ring) allows for a variety of chemical modifications. This opens up possibilities for creating libraries of related compounds to be screened for a wide range of biological targets, potentially leading to the discovery of new therapeutic agents for other diseases.

Tool for Chemical Biology

As a specific inhibitor of PtpA, this molecule can be utilized as a chemical probe to further investigate the role of this enzyme in the pathogenesis of tuberculosis and to explore its downstream signaling pathways.

Conclusion

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a multifaceted compound with a well-defined chemical structure and a straightforward synthetic route. Its proven anti-virulence activity against Mycobacterium tuberculosis positions it as a significant lead compound in the fight against this global health threat. This technical guide has provided a comprehensive foundation for researchers and drug developers, from its synthesis and characterization to its biological mechanism of action. The continued exploration of this molecule and its derivatives holds considerable promise for the discovery of novel and effective therapeutic agents.

References

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid - PubChem. National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Multi-Step Synthesis of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, a heterocyclic compound with potential applications in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthetic strategy is designed for reproducibility and scalability, proceeding through a five-step sequence: (1) Protection of the starting material, methyl 4-hydroxybenzoate, via methylation; (2) Regioselective nitration of the aromatic ring; (3) Reduction of the nitro group to form a primary amine; (4) Paal-Knorr condensation to construct the pyrrole ring; and (5) Final deprotection to yield the target compound. This guide offers detailed experimental procedures, explanations for critical process parameters, and methods for in-process control and final product characterization, ensuring scientific integrity and enabling researchers to reliably replicate the synthesis.

Introduction & Strategic Overview

Substituted benzoic acids are crucial building blocks in the development of novel pharmaceuticals and functional materials. The incorporation of a pyrrole moiety, a privileged scaffold in medicinal chemistry, can significantly modulate the biological activity and physicochemical properties of a parent molecule. This protocol details the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, a compound of interest for further derivatization and screening.

The chosen synthetic route is a linear sequence that begins with the commercially available and cost-effective starting material, methyl 4-hydroxybenzoate. The strategy hinges on careful functional group manipulation to achieve the desired substitution pattern. The hydroxyl and carboxylic acid groups are first protected to prevent interference in subsequent steps. A nitro group is then introduced as a precursor to the amine required for the pyrrole ring formation. The core heterocyclic structure is constructed using the robust and high-yielding Paal-Knorr pyrrole synthesis. The final step involves the removal of the protecting groups to furnish the desired product.

The workflow for this synthesis is depicted below:

Application

Application Notes &amp; Protocols for the Utilization of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid in the Synthesis of Novel Metal-Organic Frameworks

For: Researchers, scientists, and drug development professionals. Abstract Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and functi...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and functionality. The judicious selection of the organic linker is paramount in dictating the final properties and potential applications of these crystalline materials. This document provides a comprehensive technical guide on the use of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid as a versatile building block for the synthesis of novel MOFs. This unique ligand, possessing a carboxylic acid for metal coordination, a phenolic hydroxyl group for potential post-synthetic modification or secondary coordination, and a sterically influential dimethylpyrrole moiety, offers a rich design space for creating MOFs with tailored functionalities. While the exploration of this specific linker is an emerging area, this guide synthesizes established principles from the synthesis of MOFs with analogous functionalized benzoic acids to provide robust, field-proven protocols and in-depth scientific rationale. We present detailed methodologies for solvothermal synthesis, characterization, and potential applications in catalysis and drug delivery, aimed at empowering researchers to explore this promising frontier in MOF chemistry.

Introduction: The Scientific Rationale for Employing 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid as a MOF Linker

The unique molecular architecture of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid offers several strategic advantages in the design of functional MOFs.[1] Understanding these inherent features is crucial for predicting the structure and properties of the resulting frameworks and for designing targeted applications.

  • Coordination Versatility: The primary coordination site is the carboxylate group, which can bind to a variety of metal centers.[2][3] The adjacent hydroxyl group can also participate in coordination, potentially leading to the formation of unique secondary building units (SBUs) and influencing the dimensionality of the framework.[3][4][5][6][7][8]

  • Modulation of Pore Environment: The 2,5-dimethylpyrrole group introduces both steric bulk and a distinct electronic environment within the pores of the resulting MOF. The pyrrole ring, being electron-rich, can influence the adsorption of guest molecules.[1]

  • Potential for Post-Synthetic Modification: The pyrrole moiety, while generally stable, can undergo electrophilic substitution, offering a potential handle for post-synthetic modification to introduce further functionality.[1]

  • Catalytic Potential: The presence of the electron-rich pyrrole ring and potentially accessible metal sites could imbue the resulting MOF with catalytic activity for various organic transformations.[3][4][5][6][7][9][10]

  • Biocompatibility and Drug Delivery: The benzoic acid scaffold is a common motif in biologically active molecules. MOFs constructed from this ligand, particularly with biocompatible metals like zinc, could be explored as carriers for drug delivery.[2][11]

Below is a diagram illustrating the key functional components of the ligand and their anticipated roles in MOF synthesis and functionality.

Ligand_Functionality cluster_FunctionalGroups Key Functional Groups cluster_Roles Roles in MOF Formation & Function Ligand 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid Carboxylate Carboxylic Acid (-COOH) Hydroxyl Hydroxyl Group (-OH) Pyrrole 2,5-Dimethylpyrrole Ring Coordination Primary Metal Coordination Site Carboxylate->Coordination Forms strong bonds with metal ions SBU_Influence Secondary Coordination & SBU Formation Hydroxyl->SBU_Influence Can influence the geometry of the secondary building unit Pore_Modulation Pore Environment Modulation Pyrrole->Pore_Modulation Provides steric hindrance and electronic effects Catalysis Potential Catalytic Activity Pore_Modulation->Catalysis Influences substrate selectivity Drug_Interaction Drug Loading & Interaction Site Pore_Modulation->Drug_Interaction Affects drug loading and release kinetics

Caption: Functional components of the ligand and their roles in MOF design.

Experimental Protocols

The following protocols are based on established solvothermal synthesis methods for MOFs using functionalized benzoic acid linkers.[3][4][5][6][7][9][10] Researchers should consider these as robust starting points, with the understanding that optimization of molar ratios, temperature, and reaction time may be necessary to obtain highly crystalline materials.

General Materials and Instrumentation
  • Ligand: 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (purity >95%)

  • Metal Salts: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), Zirconium(IV) chloride (ZrCl₄) (or other suitable metal precursors)

  • Solvents: N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol (EtOH)

  • Reactors: Teflon-lined stainless steel autoclaves or heavy-walled borosilicate glass vials.

  • Characterization: Powder X-ray Diffractometer (PXRD), Thermogravimetric Analyzer (TGA), Fourier-Transform Infrared (FTIR) Spectrometer, Scanning Electron Microscope (SEM), Gas Adsorption Analyzer.

Protocol 1: Synthesis of a Zinc-based MOF (Hypothetical Zn-DMPHBA)

This protocol is adapted from the synthesis of zinc-based MOFs with benzoic acid derivatives and is a promising starting point for exploring the coordination of this ligand with a biocompatible metal.[2]

Step-by-Step Methodology:

  • In a 20 mL glass vial, dissolve 23.1 mg (0.1 mmol) of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid and 29.7 mg (0.1 mmol) of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization.

  • Seal the vial tightly and place it in a preheated oven at 100 °C for 48 hours.

  • After the reaction is complete, allow the vial to cool slowly to room temperature.

  • Colorless or pale yellow crystals are expected to form.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Activate the sample by immersing it in a volatile solvent like chloroform or by heating under vacuum to remove residual solvent molecules from the pores.

Causality Behind Experimental Choices:

  • Solvent (DMF): DMF is a common solvent in MOF synthesis due to its high boiling point, which allows for reactions to be carried out at elevated temperatures, and its ability to solubilize both the organic linker and the metal salt.

  • Temperature (100 °C): This temperature is typically sufficient to promote the deprotonation of the carboxylic acid and the coordination reaction without causing decomposition of the ligand.

  • Time (48 hours): This duration allows for the slow growth of well-defined crystals. Shorter reaction times may result in amorphous or poorly crystalline products.

Protocol 2: Synthesis of a Copper-based MOF (Hypothetical Cu-DMPHBA)

Copper-based MOFs often exhibit interesting catalytic and gas adsorption properties. This protocol provides a starting point for synthesizing a Cu-based analogue.

Step-by-Step Methodology:

  • In a 20 mL Teflon-lined autoclave, combine 23.1 mg (0.1 mmol) of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid and 24.2 mg (0.1 mmol) of Cu(NO₃)₂·3H₂O.

  • Add 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • Seal the autoclave and place it in a programmable oven.

  • Heat to 120 °C over 2 hours, hold at 120 °C for 72 hours, and then cool to room temperature over 12 hours.

  • Collect the resulting blue or green crystals by filtration.

  • Wash the product with DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the sample under vacuum at 80 °C for 12 hours.

Causality Behind Experimental Choices:

  • Mixed Solvent System: The addition of ethanol can sometimes influence the solubility of the reactants and the nucleation and growth of the MOF crystals, potentially leading to different phases or crystal morphologies.

  • Higher Temperature (120 °C): Copper-based MOFs often require slightly higher temperatures for their formation. The slow cooling rate is designed to promote the growth of larger, higher-quality crystals.

Characterization of the Resulting MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Technique Purpose Expected Observations for a Successful Synthesis
Powder X-ray Diffraction (PXRD) To determine the crystallinity and phase purity of the bulk sample.A pattern with sharp, well-defined peaks indicating a highly crystalline material. The peak positions can be used to identify the crystal structure.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and the removal of solvent molecules.An initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally, decomposition at a higher temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center.The disappearance of the broad O-H stretch from the carboxylic acid and a shift in the C=O stretching frequency compared to the free ligand.
Scanning Electron Microscopy (SEM) To visualize the crystal morphology and size distribution.Uniformly shaped crystals (e.g., rods, cubes, or polyhedra) with a consistent size.
Gas Adsorption (N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively.

Potential Applications and Further Investigations

The unique functionalities of the 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid linker suggest several promising avenues for research.

Heterogeneous Catalysis

The presence of both Lewis acidic metal sites and the electron-rich pyrrole moiety could make these MOFs active catalysts for a range of organic reactions.

Proposed Workflow for Catalysis Studies:

Catalysis_Workflow cluster_synthesis Synthesis & Activation cluster_reaction Catalytic Reaction cluster_recycling Recyclability Test Synthesis Synthesize MOF (e.g., Cu-DMPHBA) Activation Activate MOF (Solvent Exchange & Heat) Synthesis->Activation Reaction_Setup Set up reaction with substrate, solvent, and MOF Activation->Reaction_Setup Reaction_Run Run reaction at optimal temperature and time Reaction_Setup->Reaction_Run Analysis Analyze product yield and selectivity (GC/HPLC) Reaction_Run->Analysis Recovery Recover MOF catalyst (centrifugation/filtration) Analysis->Recovery Reuse Reuse catalyst in subsequent reaction cycles Recovery->Reuse Characterization Characterize recovered catalyst (PXRD, FTIR) Recovery->Characterization Post-Reaction Analysis Reuse->Reaction_Setup Next Cycle

Caption: Workflow for evaluating the catalytic performance of a novel MOF.

Drug Delivery

Zinc-based MOFs are particularly attractive for drug delivery due to the low toxicity of zinc. The porous structure of the MOF can be used to encapsulate therapeutic agents.

Proposed Protocol for Drug Loading and Release:

  • Drug Loading:

    • Activate the synthesized Zn-DMPHBA MOF.

    • Prepare a concentrated solution of a model drug (e.g., ibuprofen or a fluorescent dye) in a suitable solvent.

    • Immerse the activated MOF in the drug solution and stir for 24-48 hours at room temperature.

    • Collect the drug-loaded MOF by centrifugation, wash with fresh solvent to remove surface-adsorbed drug, and dry under vacuum.

    • Determine the drug loading capacity using techniques like UV-Vis spectroscopy or TGA.

  • In Vitro Drug Release:

    • Disperse a known amount of the drug-loaded MOF in a phosphate-buffered saline (PBS) solution at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 to simulate the endosomal environment).

    • At predetermined time intervals, take aliquots of the release medium and measure the concentration of the released drug using an appropriate analytical method (e.g., UV-Vis or HPLC).

    • Plot the cumulative drug release as a function of time to study the release kinetics.

Concluding Remarks

The use of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid as an organic linker for the synthesis of Metal-Organic Frameworks presents a compelling opportunity for the development of new functional materials. The protocols and characterization methodologies outlined in this guide provide a solid foundation for researchers to begin exploring this promising area. The unique combination of coordinating groups and the sterically and electronically influential pyrrole moiety is expected to yield MOFs with novel structures and interesting properties, with potential applications spanning from heterogeneous catalysis to advanced drug delivery systems. Further research into different metal-ligand combinations and post-synthetic modifications will undoubtedly unlock the full potential of this versatile building block.

References

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 2023. [Link][2]

  • Synthesis, Characterization, and Catalytic Performance of a New Heterobimetallic Y/Tb Metal–Organic Framework with High Catalytic Activity. Inorganic Chemistry, 2023. [Link][9]

  • Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Applied Pharmaceutical Science, 2023. [Link][11]

  • Show related content. RSC Advances, 2024. [Link][10]

  • Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances, 2024. [Link][4]

  • Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. Loughborough University Research Repository, 2024. [Link][5]

  • Drug delivery and controlled release from biocompatible metal–organic frameworks using mechanical amorphization. Journal of Materials Chemistry B, 2020. [Link][12]

  • Insight into charged drug release from metal–organic frameworks. Journal of Materials Chemistry B, 2021. [Link][13]

  • Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. PMC - NIH, 2024. [Link][3]

  • Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. ResearchGate, 2024. [Link][6]

  • CSD MOF Collection. CCDC. [Link][14]

  • Supplementary information files for "Metal-organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring-opening polymerization capability." Loughborough University Research Repository, 2025. [Link][7]

  • Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions. RSC Publishing, 2013. [Link][8]

  • Impact of Preparation and Handling on the Hydrogen Storage Properties of Zn4O(1,4-benzenedicarboxylate)3 (MOF-5). Journal of the American Chemical Society, 2007. [Link][15]

  • Designable metal–organic frameworks for enzyme immobilization: The reality of controlled architecture. PlumX. [Link][16]

  • Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI, 2022. [Link][17]

  • MOF-325. Berkeley Global Science Institute. [Link][18]

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. PubChem. [Link][19]

  • Three Co-MOFs with various structures based on 4, 4', 4''-nitrilotrisbenzoic acid: Structure, magnetic properties and multifunctional luminescence sensing. ResearchGate, 2024. [Link]

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. PubChem. [Link][20]

  • Ultramicroporous Αl(III) MOFs with selective CO2 adsorption, acid resistance, and efficient Cr(VI) sorption properties. Dalton Transactions, 2023. [Link][21]

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Method

Application Notes and Protocols: Investigating 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid as a Novel Anti-Virulence Agent

Authored by: Gemini, Senior Application Scientist Publication Date: January 16, 2026 Abstract The rise of antibiotic-resistant pathogens necessitates the exploration of alternative therapeutic strategies. Anti-virulence...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Publication Date: January 16, 2026

Abstract

The rise of antibiotic-resistant pathogens necessitates the exploration of alternative therapeutic strategies. Anti-virulence therapy, which aims to disarm pathogens rather than kill them, represents a promising approach to mitigate infections while potentially reducing the selective pressure for resistance development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid as a potential anti-virulence agent. While direct evidence of its anti-virulence properties is emerging, its structural similarity to other bioactive molecules, such as p-hydroxybenzoic acid and various pyrrole derivatives with known antimicrobial and anti-virulence effects, provides a strong rationale for its evaluation. These notes offer detailed protocols for assessing its impact on key bacterial virulence mechanisms, including biofilm formation and the expression of virulence-associated genes.

Introduction: The Rationale for Investigating 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a multifaceted organic compound featuring a pyrrole ring, a hydroxyl group, and a benzoic acid moiety.[1][2] While its primary applications to date have been in materials chemistry as a synthetic intermediate, its chemical structure suggests a potential for biological activity.[1] The p-hydroxybenzoic acid scaffold is a well-established pharmacophore found in numerous natural and synthetic compounds with a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[3][4] Furthermore, pyrrole-containing compounds are known to exhibit diverse pharmacological effects, including the inhibition of bacterial quorum sensing, a key regulator of virulence.[5][6]

Given the precedent set by its structural components, we hypothesize that 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid may function as an anti-virulence agent by interfering with bacterial signaling pathways that control the expression of virulence factors and biofilm formation. This guide provides the necessary protocols to systematically investigate this hypothesis.

Compound Profile and Handling

PropertyValueReference
Molecular Formula C13H13NO3[2]
Molecular Weight 231.25 g/mol [2]
CAS Number 340315-24-4[2]
Appearance Solid (form may vary)N/A
Solubility Soluble in organic solvents such as DMF and THF.[1] Solubility in aqueous solutions may be limited and should be empirically determined.[1]

Handling and Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, keep it in a tightly sealed container at -20°C. When preparing stock solutions, use an appropriate organic solvent like DMSO and store at -20°C or -80°C. For experiments, dilute the stock solution in the appropriate culture medium, ensuring the final solvent concentration is non-toxic to the bacteria.

Hypothesized Mechanism of Action: Interference with Quorum Sensing

Many bacterial pathogens coordinate their virulence factor production and biofilm formation through a cell-to-cell communication system known as quorum sensing (QS).[7][8] In Gram-negative bacteria like Pseudomonas aeruginosa, QS is often mediated by N-acyl homoserine lactones (AHLs).[9] We hypothesize that 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid may act as a competitive inhibitor of AHL signaling molecules, binding to their cognate receptors and thereby downregulating the expression of virulence genes.

G cluster_0 Bacterial Cell QS_Synthase QS Signal Synthase (e.g., LasI, RhlI) AHL AHL Signal (Autoinducer) QS_Synthase->AHL Synthesis Receptor QS Receptor (e.g., LasR, RhlR) AHL->Receptor Binding & Activation Virulence_Genes Virulence Genes Receptor->Virulence_Genes Transcriptional Regulation Compound 3-(2,5-dimethyl-1H-pyrrol-1-yl) -4-hydroxybenzoic acid Compound->Receptor Competitive Inhibition Virulence_Factors Virulence Factors (Toxins, Proteases, Biofilm) Virulence_Genes->Virulence_Factors Expression

Figure 1: Hypothesized mechanism of action.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the compound that inhibits visible bacterial growth. This is crucial to ensure that subsequent anti-virulence assays are conducted at sub-lethal concentrations.

Materials:

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the growth medium.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth and by measuring the optical density at 600 nm (OD600).

Protocol 2: Biofilm Inhibition Assay

Objective: To quantify the effect of the compound on biofilm formation.

Materials:

  • Compound at sub-MIC concentrations

  • Bacterial strain

  • Growth medium

  • 96-well microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

Procedure:

  • In a 96-well plate, add the bacterial suspension (OD600 ≈ 0.01) and the compound at various sub-MIC concentrations.[10]

  • Include a positive control (bacteria and medium) and a negative control (medium only).

  • Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.[10]

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.[10]

  • Wash the wells with water to remove excess stain and allow them to air dry.

  • Solubilize the stained biofilm with 30% acetic acid.[10]

  • Measure the absorbance at 595 nm (OD595) using a microplate reader.

  • Calculate the percentage of biofilm inhibition relative to the untreated control.

Expected Data Output:

Compound Concentration (µg/mL)Mean OD595Standard Deviation% Biofilm Inhibition
0 (Control)1.250.120%
11.050.0916%
50.780.0737.6%
100.450.0564%
200.230.0481.6%
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression

Objective: To measure the effect of the compound on the transcription of key virulence genes.

Materials:

  • Compound at a sub-MIC concentration

  • Bacterial strain

  • Growth medium

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument and reagents (e.g., SYBR Green)[11]

  • Primers for target virulence genes (e.g., hla, spa in S. aureus; lasA, rhlA in P. aeruginosa) and a housekeeping gene (e.g., 16S rRNA) for normalization.

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase and then add the compound at a predetermined sub-MIC concentration.

  • Incubate for a defined period (e.g., 4-6 hours).

  • Harvest the bacterial cells and extract total RNA using a suitable kit.[11]

  • Synthesize cDNA from the extracted RNA.[12][13]

  • Perform qRT-PCR using primers for the target virulence genes and the housekeeping gene.[11][12][13]

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the untreated control.[11]

Figure 2: Workflow for qRT-PCR analysis.

Data Interpretation and Further Steps

A significant reduction in biofilm formation and downregulation of virulence gene expression at sub-MIC concentrations would indicate that 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid possesses anti-virulence activity. Positive results from these in vitro assays would warrant further investigation, including:

  • Mechanism of action studies: Elucidating the specific molecular target of the compound.

  • In vivo efficacy studies: Evaluating the compound's ability to treat infections in animal models.[14]

  • Toxicity studies: Assessing the compound's safety profile in host cells and in vivo.

Conclusion

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid presents an intriguing scaffold for the development of novel anti-virulence agents. The protocols outlined in this guide provide a robust framework for the initial characterization of its biological activity. By targeting bacterial virulence, this compound and others like it could pave the way for new therapeutic strategies that complement traditional antibiotics and help combat the growing threat of antimicrobial resistance.

References

Sources

Application

Experimental design for testing 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid efficacy

An Application Guide for Preclinical Efficacy Testing of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid Abstract This document provides a comprehensive experimental framework for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical Efficacy Testing of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

Abstract

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the therapeutic efficacy of the novel compound, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. Drawing from its structural characteristics—a hybrid of a 2,5-dimethylpyrrole moiety and a 4-hydroxybenzoic acid backbone, which is a core structure in many anti-inflammatory agents—this guide hypothesizes an anti-inflammatory mechanism of action.[1][2] We present a multi-tiered validation strategy, progressing from initial biochemical assays to complex cell-based models and culminating in preclinical in vivo studies. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice to ensure data integrity and reproducibility, aligning with best practices in preclinical drug development.[3][4]

Introduction and Scientific Rationale

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a synthetic organic compound with potential therapeutic value.[5] The 4-hydroxybenzoic acid scaffold is a well-established pharmacophore known for a range of biological activities, including antioxidant and anti-inflammatory effects. The addition of the 2,5-dimethylpyrrole group can modulate the molecule's electronic properties, lipophilicity, and steric profile, potentially enhancing its interaction with biological targets.[6] While some research points to its role as an anti-virulence agent, its structural similarity to salicylates suggests a strong potential for modulating inflammatory pathways.[6]

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[7] Key signaling pathways, including the cyclooxygenase (COX) and nuclear factor kappa B (NF-κB) pathways, are central to the inflammatory process and are validated targets for therapeutic intervention.[8][9][10] This guide outlines a logical, phased approach to rigorously test the hypothesis that 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid functions as an anti-inflammatory agent.

Hypothesized Mechanisms of Action

Based on its chemical structure, we propose two primary, potentially interconnected, mechanisms of action for investigation.

A. Inhibition of Cyclooxygenase (COX) Enzymes: The hydroxybenzoic acid moiety is reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs) that target COX-1 and COX-2.[11][12] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9] Selective inhibition of COX-2 is a desirable characteristic for modern anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[12][13]

B. Modulation of the NF-κB Signaling Pathway: The NF-κB pathway is a master regulator of inflammation.[8][10] Stimuli such as cytokines or bacterial lipopolysaccharide (LPS) trigger a signaling cascade that leads to the activation of NF-κB transcription factors.[14][15] Activated NF-κB then translocates to the nucleus to induce the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[10][16] Inhibition of this pathway can potently suppress the inflammatory response.

dot

Signaling_Pathways cluster_0 COX Pathway cluster_1 NF-κB Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-1 / COX-2->Prostaglandins (PGE2) Inflammation_Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation_Pain Test_Compound_COX Test Compound? Test_Compound_COX->COX-1 / COX-2 Inhibits LPS LPS / TNF-α IKK IKK LPS->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases Nucleus Nucleus NFkB_p65->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, COX-2) Nucleus->Pro_inflammatory_Genes Activates Test_Compound_NFkB Test Compound? Test_Compound_NFkB->IKK Inhibits? Experimental_Workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cell-Based Efficacy cluster_2 Phase 3: In Vivo Validation P1_COX COX-1/COX-2 Enzyme Inhibition Assay P2_Tox Cytotoxicity Assay (e.g., MTT/LDH) P1_COX->P2_Tox P1_Antioxidant Antioxidant Capacity (DPPH/ABTS Assay) P1_Antioxidant->P2_Tox P2_Inflam LPS-Stimulated Macrophage Model (RAW 264.7 / THP-1) P2_Tox->P2_Inflam Determine Safe Doses P2_Mediators Measure Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) P2_Inflam->P2_Mediators P2_Mechanism Mechanism of Action (Western Blot for NF-κB pathway) P2_Mediators->P2_Mechanism P3_Acute Acute Inflammation Model (Carrageenan-Induced Paw Edema) P2_Mechanism->P3_Acute Promising Data P3_Chronic Chronic Disease Model (Collagen-Induced Arthritis) P3_Acute->P3_Chronic

Caption: Tiered experimental workflow for efficacy testing.

PART A: Detailed Application Protocols

Phase 1: In Vitro Biochemical Assays

Objective: To determine the direct inhibitory effect of the compound on key enzymes and its antioxidant potential in a cell-free system.

Protocol 1: COX-1 and COX-2 Inhibition Assay

This assay quantifies the compound's ability to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes. Commercial colorimetric or fluorometric inhibitor screening kits are recommended for high-throughput and standardized results.

  • Materials:

    • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (Test Compound)

    • COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)

    • Positive Controls: SC-560 (COX-1 selective), Celecoxib (COX-2 selective) [12] * Vehicle Control: Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of the test compound in assay buffer (e.g., 0.1 µM to 100 µM). Also prepare positive and vehicle controls.

    • Follow the kit manufacturer's protocol. Typically, this involves adding the enzyme (COX-1 or COX-2), heme, and the test compound to a 96-well plate and incubating for a short period (e.g., 15 minutes at 25°C).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for the specified time (e.g., 2 minutes).

    • Measure the absorbance or fluorescence on a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) using non-linear regression.

Parameter Description Example Data
COX-1 IC₅₀ (µM) Potency against COX-1 enzyme.25.4
COX-2 IC₅₀ (µM) Potency against COX-2 enzyme.1.2
Selectivity Index Ratio of COX-1 IC₅₀ / COX-2 IC₅₀. A higher value indicates greater selectivity for COX-2.21.2
Phase 2: Cell-Based Efficacy and Mechanism of Action

Objective: To evaluate the compound's anti-inflammatory effects in a relevant cell model and to probe the underlying molecular mechanism.

Protocol 2: Cytotoxicity Assessment in RAW 264.7 Macrophages

Causality Check: It is critical to first establish a non-toxic working concentration range. This ensures that any observed reduction in inflammatory markers is a result of specific pharmacological activity, not simply due to cell death.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM medium, 10% FBS, 1% Penicillin-Streptomycin

    • Test Compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound (e.g., 0.1 µM to 200 µM) for 24 hours. Include a vehicle control (DMSO) and an untreated control.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals with DMSO or a solubilization buffer.

    • Read the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle control. Select concentrations that result in >90% cell viability for subsequent inflammation assays.

Protocol 3: Measurement of Inflammatory Mediators (NO, PGE₂, Cytokines)

  • Materials:

    • RAW 264.7 cells

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (for Nitric Oxide measurement)

    • ELISA kits for PGE₂, TNF-α, and IL-6

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate (5x10⁵ cells/well) and allow them to adhere.

    • Pre-treat cells with non-toxic concentrations of the test compound for 1 hour. Include a positive control (e.g., Dexamethasone) and a vehicle control.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Leave one group of vehicle-treated cells unstimulated as a negative control.

    • Collect the cell culture supernatant.

    • Nitric Oxide (NO) Measurement: Mix the supernatant with Griess Reagent according to the manufacturer's instructions and measure absorbance at 540 nm.

    • PGE₂, TNF-α, IL-6 Measurement: Use commercial ELISA kits to quantify the concentration of these mediators in the supernatant, following the manufacturer's protocols.

  • Data Analysis: Compare the levels of inflammatory mediators in compound-treated groups to the LPS-stimulated vehicle control group. Use statistical tests like one-way ANOVA followed by a post-hoc test for comparison.

Treatment NO (µM) PGE₂ (pg/mL) TNF-α (pg/mL)
Control (No LPS) 1.2 ± 0.355 ± 1030 ± 8
LPS + Vehicle 45.8 ± 4.1850 ± 652500 ± 180
LPS + Test Cmpd (10 µM) 15.3 ± 2.5210 ± 30980 ± 95
LPS + Test Cmpd (25 µM) 8.1 ± 1.9115 ± 21450 ± 55
* p < 0.05 compared to LPS + Vehicle

Protocol 4: Western Blot for NF-κB Pathway Analysis

  • Objective: To determine if the compound inhibits the activation of the NF-κB pathway by assessing the phosphorylation and degradation of IκBα, a key inhibitory protein. [8]* Procedure:

    • Seed RAW 264.7 cells and treat with the test compound as described in Protocol 3, but for a shorter LPS stimulation time (e.g., 30-60 minutes) to capture peak IκBα phosphorylation.

    • Lyse the cells and determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensity using densitometry software. Normalize the phospho-IκBα signal to the total IκBα or loading control signal. A reduction in the phospho-IκBα/total IκBα ratio in compound-treated cells indicates inhibition of the NF-κB pathway.

Phase 3: In Vivo Efficacy Models

Objective: To confirm the anti-inflammatory activity of the compound in a living organism. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care. [17][18][19] Protocol 5: Carrageenan-Induced Paw Edema in Rats

This is a standard model for acute inflammation, useful for initial in vivo screening. [20]

  • Animals: Male Wistar or Sprague-Dawley rats (180-200g).

  • Procedure:

    • Acclimatize animals for at least one week.

    • Divide animals into groups (n=6-8 per group): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and Test Compound at various doses (e.g., 10, 30, 100 mg/kg).

    • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

    • Edema Inhibition (%) = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the vehicle control group, and Vt is the average increase in paw volume in the treated group.

Protocol 6: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a gold-standard model for rheumatoid arthritis, exhibiting features like synovitis and joint erosion that closely mimic the human disease. [21][22][23]

  • Animals: DBA/1 mice (8-10 weeks old), which are genetically susceptible.

  • Procedure:

    • Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

    • Booster (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Inject 100 µL of this emulsion as a booster.

    • Treatment: Arthritis onset typically occurs around day 24-28. Once clinical signs appear, randomize mice into treatment groups (Vehicle, Positive control like Methotrexate, and Test Compound). Administer treatment daily via the desired route.

    • Monitoring: Monitor animals 3-4 times per week for body weight and clinical signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Termination (e.g., Day 42): At the end of the study, collect blood for serum cytokine analysis and harvest hind paws for histological analysis (H&E staining for inflammation, Safranin O for cartilage damage).

  • Data Analysis:

    • Clinical Score: Plot the mean arthritis score over time for each group.

    • Histology: Score synovitis, pannus formation, and cartilage/bone erosion by a blinded observer.

    • Biomarkers: Measure levels of anti-collagen antibodies and inflammatory cytokines in the serum.

Conclusion and Strategic Outlook

This application guide provides a systematic and robust framework for evaluating the anti-inflammatory efficacy of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. By progressing through biochemical, cellular, and in vivo models, researchers can build a comprehensive data package. Positive results from this workflow—specifically, selective COX-2 inhibition or potent NF-κB modulation, coupled with significant efficacy in the CIA model—would strongly support advancing the compound into formal preclinical development, including pharmacokinetics, pharmacodynamics (PK/PD), and regulatory toxicology studies. [24][25][26][27]

References

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  • Nimmerjahn, F., & Gordan, S. (2020). Mouse Models of Rheumatoid Arthritis for Studies on Immunopathogenesis and Preclinical Testing of Fc Receptor-Targeting Biologics. Cells, 9(6), 1458. [Link]

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Sources

Method

Leveraging 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid for Covalent Ligand Discovery and Target Deconvolution in Proteomics

An Application Note and Protocol Guide Abstract The identification of protein targets for bioactive small molecules is a pivotal step in drug discovery and chemical biology. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

The identification of protein targets for bioactive small molecules is a pivotal step in drug discovery and chemical biology. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (DM-PBA) is a versatile organic compound featuring a pyrrole ring, a phenolic hydroxyl group, and a carboxylic acid moiety.[1][2] While its activity as an inhibitor of protein tyrosine phosphatase PtpA in Mycobacterium tuberculosis is known, its broader utility in proteomics has been unexplored.[1] This guide introduces a novel application of DM-PBA as a foundation for developing chemical probes for covalent ligand screening and target identification. We present the scientific rationale, detailed protocols for probe synthesis and application in a chemoproteomics workflow, and data analysis strategies for identifying covalently modified proteins and their specific binding sites.

Introduction: The Challenge of Target Identification

Modern drug discovery relies heavily on identifying the specific protein interactions that underlie the therapeutic effects of small molecules. While affinity-based methods have been the cornerstone of this effort, they often fail to capture transient or weak interactions and can produce false positives during the enrichment process.[3][4] Covalent technologies, which create a permanent bond between a probe and its target protein, offer a powerful solution. By designing probes that covalently label proteins at or near a binding site, researchers can robustly identify and enrich targets even from complex biological systems like cell lysates or living cells.[5][6]

The unique structure of DM-PBA presents an opportunity for its development into a covalent chemical probe.[1] Its core components—a benzoic acid derivative and a pyrrole heterocycle—are scaffolds found in numerous bioactive compounds.[7][8][9][10] The pyrrole moiety, in particular, can be leveraged for covalent protein modification through reactions with nucleophilic amino acid residues, providing a strategic anchor for target discovery.[11][12]

This document outlines the conceptual framework and practical methodologies for repurposing DM-PBA from a simple bioactive molecule into a sophisticated tool for proteomics research.

Principle of Action: Covalent Protein Modification via Paal-Knorr Reaction

The proposed mechanism for covalent labeling utilizes the inherent reactivity of the pyrrole scaffold. Specifically, we hypothesize a Paal-Knorr-type reaction between a reactive precursor form of the pyrrole and the primary amine of a lysine residue on a target protein. While the dimethylpyrrole in DM-PBA is itself stable, its synthesis often proceeds from a 1,4-dicarbonyl compound (hexane-2,5-dione). If a probe is designed based on this precursor, it can react with a lysine's ε-amine group under mild, physiologically compatible conditions.

The reaction proceeds via the formation of hemiaminals, followed by a double dehydration to yield a stable, neutral, and hydrophobic pyrrole adduct on the protein surface.[11] This conversion of a positively charged lysine to a neutral pyrrole can induce significant changes in the protein's local properties, which can be a valuable secondary validation method, but more importantly, it provides a permanent link for downstream enrichment and identification.[11]

Figure 1: Proposed mechanism of covalent protein modification. A reactive precursor of DM-PBA, a 1,4-dicarbonyl, reacts with a protein's lysine residue via the Paal-Knorr reaction to form a stable pyrrole adduct.

Experimental Design: A Chemoproteomics Workflow

To apply DM-PBA for target discovery, it must first be derivatized into a multifunctional chemical probe. This involves attaching a bio-orthogonal handle—such as an alkyne or azide—which allows for the subsequent attachment of a reporter tag (e.g., biotin) via click chemistry. The carboxylic acid group on DM-PBA is the ideal site for this modification, as it is synthetically accessible and less likely to interfere with protein binding compared to the phenol or pyrrole rings.

The overall workflow is a multi-step process that moves from probe treatment to mass spectrometry-based protein identification.

G A 1. Probe Synthesis (DM-PBA + Alkyne Handle) B 2. Treatment (Live Cells or Lysate) A->B Introduce Probe C 3. Lysis & Protein Extraction B->C Homogenize D 4. Click Chemistry (Attach Azide-Biotin) C->D Tag Probe E 5. Affinity Enrichment (Streptavidin Beads) D->E Capture Tagged Proteins F 6. On-Bead Digestion (Trypsin) E->F Prepare for MS G 7. LC-MS/MS Analysis F->G Inject Peptides H 8. Data Analysis (Protein ID & Site Mapping) G->H Process Spectra

Sources

Application

Application Notes and Protocols for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid in Organic Synthesis

Introduction: A Versatile Building Block for Modern Chemistry 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a multifunctional organic compound that has emerged as a significant precursor in various domains of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Chemistry

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a multifunctional organic compound that has emerged as a significant precursor in various domains of synthetic chemistry, from materials science to medicinal chemistry.[1] Its unique molecular architecture, featuring a sterically hindered 2,5-dimethylpyrrole moiety, a reactive phenolic hydroxyl group, and a versatile carboxylic acid handle, offers a rich platform for the synthesis of complex molecules.[1] This guide provides an in-depth technical overview of its properties, synthesis, and key applications, complete with detailed experimental protocols for researchers, scientists, and professionals in drug development. The inherent functionalities allow for diverse chemical modifications, making it a valuable intermediate in the creation of novel materials and therapeutic agents.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is crucial for its effective utilization in synthesis. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃[2]
Molecular Weight 231.25 g/mol [2]
CAS Number 340315-24-4[2]
Appearance Solid[3]
Boiling Point (Predicted) 443.5 ± 45.0 °C[4]
Density (Predicted) 1.24 ± 0.1 g/cm³[4]
pKa (Predicted) 4.08 ± 0.10
LogP 3.67[5]

Core Synthesis: The Paal-Knorr Reaction

The cornerstone of synthesizing the 3-(2,5-dimethyl-1H-pyrrol-1-yl) moiety is the Paal-Knorr synthesis, a classic and efficient method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[6][7] This reaction proceeds via the condensation of 3-amino-4-hydroxybenzoic acid with 2,5-hexanedione, typically under acidic conditions.[8] The acid catalyst facilitates the cyclization and subsequent dehydration to form the stable aromatic pyrrole ring.[7]

Paal_Knorr_Synthesis Reactant1 3-Amino-4-hydroxybenzoic acid Intermediate Hemiaminal Intermediate Reactant1->Intermediate + Reactant2 2,5-Hexanedione Reactant2->Intermediate + Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Intermediate Product 3-(2,5-dimethyl-1H-pyrrol-1-yl)- 4-hydroxybenzoic acid Intermediate->Product Cyclization & -2 H₂O Water 2 H₂O

Caption: Paal-Knorr synthesis workflow.

Protocol 1: Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

Objective: To synthesize the title compound from commercially available starting materials.

Materials:

  • 3-Amino-4-hydroxybenzoic acid (1.0 eq)

  • 2,5-Hexanedione (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Deionized Water

  • Ethanol

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-4-hydroxybenzoic acid in glacial acetic acid.

  • Add 2,5-hexanedione to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold deionized water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove excess acetic acid.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

  • For further purification, if necessary, dissolve the crude product in ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Expected Yield: 75-85%

Application as a Precursor in Organic Synthesis

The presence of both a carboxylic acid and a phenolic hydroxyl group allows for selective derivatization, making 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid a versatile precursor for a variety of more complex molecules.

Derivatization_Pathways Precursor 3-(2,5-dimethyl-1H-pyrrol-1-yl)- 4-hydroxybenzoic acid Esterification Ester Derivatives Precursor->Esterification Esterification (Fischer, Steglich) Amidation Amide Derivatives Precursor->Amidation Amide Coupling (EDC, HATU) MOF_Synthesis Metal-Organic Frameworks Precursor->MOF_Synthesis Solvothermal Synthesis with Metal Salts

Caption: Derivatization pathways.

Application 1: Synthesis of Ester Derivatives

The carboxylic acid moiety can be readily converted to an ester through various esterification methods, such as the Fischer-Speier esterification or the Steglich esterification. These ester derivatives are often used to enhance the lipophilicity of the molecule, a key parameter in drug design.

Protocol 2: Fischer Esterification of the Carboxylic Acid

Objective: To synthesize the methyl ester of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid.

Materials:

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (1.0 eq)

  • Methanol (excess, as solvent and reactant)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid in methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux for 4-6 hours, until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Application 2: Synthesis of Amide Derivatives as Bioactive Scaffolds

The carboxylic acid can be activated and coupled with various amines to generate a library of amide derivatives. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-Hydroxybenzotriazole (HOBt) are commonly employed for this transformation.[9]

Protocol 3: EDC/HOBt Mediated Amide Coupling

Objective: To synthesize an N-benzyl amide derivative.

Materials:

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (0.1 eq, catalytic)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid in anhydrous DCM or DMF in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add HOBt and EDC to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve benzylamine in the reaction solvent and add DIPEA.

  • Slowly add the amine solution to the activated acid mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Application 3: Precursor for Metal-Organic Frameworks (MOFs)

The bifunctional nature of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, possessing both a carboxylate and a phenolate coordinating group, makes it an excellent ligand for the synthesis of Metal-Organic Frameworks (MOFs).[1] These materials have potential applications in gas storage, catalysis, and sensing. The synthesis typically involves a solvothermal reaction between the ligand and a metal salt.

Protocol 4: General Procedure for MOF Synthesis

Objective: To synthesize a zinc-based MOF.

Materials:

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a glass vial, dissolve 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid in DMF.

  • In a separate vial, dissolve the zinc salt in DMF or a mixture of DMF and ethanol.

  • Combine the two solutions in a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at a temperature between 80-120 °C for 24-72 hours.

  • After the reaction period, allow the autoclave to cool slowly to room temperature.

  • Crystals of the MOF should have formed. Carefully decant the mother liquor.

  • Wash the crystals with fresh DMF and then with a lower boiling point solvent like ethanol to exchange the solvent within the pores.

  • Collect the crystals by filtration and dry under vacuum.

Conclusion and Future Outlook

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid stands out as a precursor of significant potential. Its straightforward synthesis via the Paal-Knorr reaction and the presence of multiple, orthogonally reactive functional groups provide a robust platform for the generation of diverse molecular entities. The applications highlighted herein, from the synthesis of potential drug candidates to the construction of advanced materials like MOFs, underscore its versatility. Future research will likely expand its utility in areas such as targeted drug delivery, catalysis, and the development of novel organic electronic materials.

References

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  • Chemsrc. CAS#:340315-24-4 | 3-(2,5-DIMETHYL-PYRROL-1-YL)-4-HYDROXY-BENZOIC ACID. Available from: [Link].

  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link].

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available from: [Link].

  • Organic Syntheses. OxymaPure/EDC-Mediated Peptide Synthesis in DCM/DMF. Available from: [Link].

Sources

Method

Application Notes &amp; Protocols for the Quantification of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

Introduction 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a multifunctional organic compound featuring a substituted pyrrole ring linked to a 4-hydroxybenzoic acid moiety.[1][2] Its chemical structure, with a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a multifunctional organic compound featuring a substituted pyrrole ring linked to a 4-hydroxybenzoic acid moiety.[1][2] Its chemical structure, with a molecular formula of C₁₃H₁₃NO₃ and a molecular weight of approximately 231.25 g/mol , suggests its potential as a valuable intermediate in medicinal chemistry and materials science.[1][2][3][4][5] The presence of both a phenolic hydroxyl group and a carboxylic acid allows for diverse chemical modifications.[2] Given its potential applications, robust and reliable analytical methods for its quantification are essential for research, development, and quality control purposes.

This document provides detailed application notes and protocols for the quantification of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. Additionally, considerations for developing a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method are discussed for trace-level analysis. All protocols are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[6][7][8][9][10]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular FormulaC₁₃H₁₃NO₃[1][4]
Molecular Weight231.25 g/mol [1][3][4]
AppearanceSolid (predicted)-
LogP2.49790[5]
pKa(Predicted) ~4-5 (carboxylic acid), ~10 (phenol)-

The presence of aromatic rings and conjugated double bonds in the structure of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid indicates that it will exhibit strong absorbance in the UV region, making UV-based detection methods highly suitable. Its moderate lipophilicity (LogP) suggests good retention on reversed-phase HPLC columns.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is the recommended method for accurate and specific quantification of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, particularly in the presence of other compounds. The method's selectivity allows for the separation of the analyte from impurities and degradation products.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is chosen due to the analyte's non-polar (aromatic rings, dimethyl groups) and polar (carboxylic acid, hydroxyl group) functionalities. The C18 stationary phase provides a good balance of hydrophobic interactions for retaining the analyte.

  • Mobile Phase: A gradient elution with an acidified aqueous phase and an organic modifier (acetonitrile or methanol) is selected. The acid (e.g., phosphoric acid or formic acid) suppresses the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape. The gradient allows for the efficient elution of the analyte while ensuring good separation from any potential impurities.

  • Detection Wavelength: The optimal detection wavelength should be determined by acquiring a UV spectrum of the analyte. Based on the structure, a wavelength in the range of 230-280 nm is expected to provide high sensitivity. A photodiode array (PDA) detector is ideal for initial method development to determine the wavelength of maximum absorbance (λmax).

  • Internal Standard: The use of an internal standard (e.g., a structurally similar compound with a different retention time) is recommended to improve the precision of the method by correcting for variations in injection volume and potential sample loss during preparation.

Experimental Workflow for RP-HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Stock & Working Standards hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV/PDA Detection separation->detection peak_integration Peak Integration & Quantification detection->peak_integration validation Method Validation (ICH Q2(R2)) peak_integration->validation

Caption: Workflow for RP-HPLC method development and validation.

Detailed Protocol for RP-HPLC Quantification

1. Materials and Reagents:

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (or formic acid, analytical grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV/Vis or PDA detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Phosphoric acid in WaterAcidification improves peak shape for the acidic analyte.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17.1-20 min: 30% BTo ensure good separation and efficient elution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength Determine λmax (e.g., ~254 nm)For optimal sensitivity.
Injection Volume 10 µLCan be optimized based on concentration and sensitivity.

4. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (initial composition).

5. Sample Preparation:

  • Accurately weigh the sample containing the analyte and dissolve it in a suitable solvent (e.g., methanol).

  • Dilute the sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

6. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte versus the concentration of the working standards.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be >0.995.

  • Quantify the amount of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid in the sample by interpolating its peak area from the calibration curve.

Method Validation (as per ICH Q2(R2) Guidelines)

The developed HPLC method must be validated to ensure its suitability for the intended purpose.[7][8]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from other components (placebo, impurities). Peak purity analysis (using a PDA detector) should confirm no co-eluting peaks.
Linearity r² > 0.995 over a specified range (e.g., 1-100 µg/mL).
Accuracy Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for multiple preparations and injections.
Limit of Detection (LOD) Signal-to-noise ratio of ~3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of ~10:1, with acceptable precision and accuracy.
Robustness The method should be unaffected by small, deliberate variations in parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster method for the quantification of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid in solutions where it is the only absorbing species in the UV range.[11][12][13] It is particularly useful for routine analysis of pure or simple formulations.

Causality Behind Experimental Choices
  • Solvent Selection: A solvent that does not absorb in the same region as the analyte and in which the analyte is stable should be chosen. Methanol, ethanol, or a suitable buffer are common choices.

  • Wavelength of Maximum Absorbance (λmax): Measuring absorbance at λmax provides the highest sensitivity and minimizes the impact of minor wavelength calibration errors.

Experimental Workflow for UV-Vis Spectrophotometry

UVVis_Workflow prep_std Prepare Stock & Working Standards scan_spectrum Scan UV Spectrum to Determine λmax prep_std->scan_spectrum measure_abs Measure Absorbance of Standards & Sample at λmax prep_std->measure_abs prep_sample Prepare Sample Solution prep_sample->measure_abs scan_spectrum->measure_abs calibration_curve Construct Calibration Curve measure_abs->calibration_curve quantification Calculate Sample Concentration calibration_curve->quantification

Caption: Workflow for quantification by UV-Vis spectrophotometry.

Detailed Protocol for UV-Vis Spectrophotometry

1. Materials and Reagents:

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid reference standard (purity ≥98%)

  • Methanol (spectroscopic grade) or other suitable solvent.

2. Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

3. Determination of λmax:

  • Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in the chosen solvent.

  • Scan the UV spectrum from 200 to 400 nm against a solvent blank.

  • Identify the wavelength of maximum absorbance (λmax).

4. Standard Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of the solvent in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock solution with the solvent.

5. Sample Preparation:

  • Prepare a sample solution in the same solvent, ensuring the final concentration will result in an absorbance reading within the linear range (typically 0.2-0.8 AU).

  • Filter the solution if it is turbid.

6. Measurement and Quantification:

  • Set the spectrophotometer to λmax.

  • Zero the instrument with the solvent blank.

  • Measure the absorbance of each working standard and the sample solution.

  • Construct a calibration curve of absorbance versus concentration and determine the concentration of the analyte in the sample.

Considerations for LC-MS/MS Method Development

For ultra-sensitive quantification, especially in complex biological matrices like plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[14][15][16]

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode should be evaluated. Negative mode is likely to be more sensitive due to the presence of the acidic carboxylic and phenolic protons.

  • Mass Transitions (MRM): The precursor ion will be the deprotonated molecule [M-H]⁻. Fragmentation of this precursor ion will generate product ions that can be used for Multiple Reaction Monitoring (MRM), providing high selectivity and sensitivity.

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction will likely be necessary to remove matrix components and concentrate the analyte before injection.

  • Internal Standard: A stable isotope-labeled internal standard is highly recommended for LC-MS/MS to account for matrix effects and variations in extraction recovery and ionization efficiency.

References

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Available from: [Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. Available from: [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available from: [Link]

  • What is a UV-Vis Spectrophotometer?. DeNovix. Available from: [Link]

  • Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM). Frontiers. Available from: [Link]

  • An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. Available from: [Link]

  • Determination of Benzoic Acid and Sorbic Acid in Soy Sauce, Vinegar and Carbonated Beverage by High Performance Liquid Chromatography Combined with Hollow Fiber Membrane Liquid Phase Microextraction. food.chinacalne.com. Available from: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available from: [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. Available from: [Link]

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. PubChem. Available from: [Link]

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. PubChem. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • How to measure aromatic amine compounds using uv/visible spectrophotometer?. ResearchGate. Available from: [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Available from: [Link]

  • Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. ARC Journals. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. National Institutes of Health. Available from: [Link]

  • DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. IRE Journals. Available from: [Link]

  • LC/MS: AN ESSENTIAL TOOL IN DRUG DEVELOPMENT. ResearchGate. Available from: [Link]

  • 3-(2,5-DIMETHYL-PYRROL-1-YL)-4-HYDROXY-BENZOIC ACID. Chemsrc. Available from: [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. Available from: [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. researchgate.net. Available from: [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis. MDPI. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis and Evaluation of Novel 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid Derivatives

Abstract The 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (DM-PBA) scaffold represents a compelling starting point for the development of novel therapeutic agents.[1][2] This molecule uniquely combines a substit...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (DM-PBA) scaffold represents a compelling starting point for the development of novel therapeutic agents.[1][2] This molecule uniquely combines a substituted pyrrole moiety with a 4-hydroxybenzoic acid core, offering multiple avenues for chemical modification to modulate its physicochemical and biological properties.[1][3] This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals, detailing robust protocols for the synthesis, purification, and characterization of novel DM-PBA derivatives. Furthermore, it outlines established in vitro assays for the preliminary evaluation of their potential anti-inflammatory activity, a key therapeutic area for related benzoic acid derivatives.[4][5]

Introduction: Rationale and Therapeutic Potential

The development of small molecule drugs is a cornerstone of modern medicine, with over 90% of marketed drugs falling into this category.[6] These low molecular weight organic compounds offer advantages such as predictable in vivo behavior and the potential for oral administration.[6] The journey from a promising chemical compound to an approved pharmaceutical product is a rigorous, multi-stage process.[7]

The core structure of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is of significant interest due to the established biological activities of its constituent parts. Hydroxybenzoic acids and their derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[4][5] The pyrrole ring is also a common motif in many biologically active compounds. The strategic derivatization of the DM-PBA scaffold at its carboxylic acid and phenolic hydroxyl groups allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds. This document will focus on three primary classes of derivatives: esters, amides, and biaryl compounds, and will provide protocols for their synthesis and preliminary biological screening.

Synthesis of the Core Scaffold: 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

The foundational step in this workflow is the efficient synthesis of the DM-PBA core. The Paal-Knorr pyrrole synthesis is a classic and highly effective method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[8][9][10][11] This reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration.[10][11]

Protocol 2.1: Paal-Knorr Synthesis of DM-PBA

Objective: To synthesize the 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid scaffold.

Materials:

  • 3-amino-4-hydroxybenzoic acid

  • Acetonylacetone (2,5-hexanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-amino-4-hydroxybenzoic acid (1 equivalent) and glacial acetic acid.

  • Stir the mixture until the solid is fully dissolved.

  • Add acetonylacetone (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid.

  • Dry the purified product under vacuum.

Characterization:

  • ¹H NMR, ¹³C NMR, and Mass Spectrometry: To confirm the structure and purity of the synthesized compound.

  • Melting Point: To assess the purity of the final product.

Derivatization Strategies

The DM-PBA scaffold offers two primary sites for modification: the carboxylic acid group and the phenolic hydroxyl group. The following sections detail protocols for the synthesis of ester, amide, and biaryl derivatives.

Esterification of the Carboxylic Acid Group

Esterification of the carboxylic acid can be achieved through various methods, including the classic Fischer esterification using an acid catalyst and an excess of alcohol.[12] Greener alternatives utilizing solid catalysts or enzymatic approaches can also be employed.[12][13]

Protocol 3.1.1: Fischer Esterification

Objective: To synthesize ester derivatives of DM-PBA.

Materials:

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

  • Desired alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Suspend DM-PBA (1 equivalent) in an excess of the desired alcohol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.[12]

  • Cool the reaction to room temperature and remove the excess alcohol using a rotary evaporator.[12]

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Amide Bond Formation

The synthesis of amides from carboxylic acids typically requires the activation of the carboxylic acid group.[14] Common methods involve the use of coupling reagents or the conversion of the carboxylic acid to a more reactive species like an acid chloride. Direct amidation using boric acid as a catalyst offers a greener alternative.[15]

Protocol 3.2.1: Amidation via Acid Chloride

Objective: To synthesize amide derivatives of DM-PBA.

Step 1: Formation of the Acid Chloride

  • In a flame-dried flask under an inert atmosphere, suspend DM-PBA (1 equivalent) in thionyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 1-2 hours until the solid dissolves and gas evolution ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Amide Formation

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the amide by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling for Biaryl Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[16][17][18] This reaction typically involves a palladium catalyst, a base, and the coupling of an organoboron compound with an organohalide.[17] To synthesize biaryl derivatives of DM-PBA, the core scaffold must first be functionalized with a halide.

Protocol 3.3.1: Halogenation of the Benzoic Acid Ring

Objective: To introduce a halogen (e.g., bromine) onto the benzoic acid ring of DM-PBA for subsequent Suzuki coupling.

(Note: The position of halogenation will depend on the directing effects of the existing substituents. This may require protection of the hydroxyl and carboxylic acid groups.)

Protocol 3.3.2: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize biaryl derivatives of halogenated DM-PBA.

Materials:

  • Halogenated DM-PBA derivative (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., sodium carbonate, potassium fluoride)

  • Solvent system (e.g., toluene/ethanol/water or aqueous acetonitrile)[16]

Procedure:

  • In a reaction vessel, combine the halogenated DM-PBA derivative, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent system and degas the mixture.

  • Heat the reaction under an inert atmosphere, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the biaryl product by column chromatography.

Spectroscopic Characterization of Derivatives

The structural elucidation of the synthesized derivatives is crucial for confirming their identity and purity. A combination of spectroscopic techniques should be employed.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O of esters and amides, O-H of the phenol).

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compounds.

In Vitro Biological Evaluation: Anti-Inflammatory Activity

Preliminary screening of the synthesized derivatives for anti-inflammatory activity can be conducted using cost-effective and rapid in vitro assays.[20] These assays provide an initial indication of the biological potential of the compounds.

Protocol 5.1: Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation.[21] This assay measures the ability of a compound to inhibit thermally-induced protein denaturation.

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin[21]

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compounds and a standard drug (e.g., Diclofenac sodium)[22]

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare solutions of the test compounds and the standard drug at various concentrations.

  • To each test tube, add the test/standard solution and the protein solution.

  • Incubate at 37°C for 20 minutes.

  • Induce denaturation by heating at 72°C for 5 minutes.

  • Cool the solutions and measure the absorbance at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Protocol 5.2: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Principle: The stabilization of the lysosomal membrane is important in controlling the inflammatory response.[21] This assay uses HRBCs as a model for the lysosomal membrane.

Materials:

  • Fresh human blood

  • Isotonic buffer solution (pH 7.4)

  • Test compounds and a standard drug

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a 10% v/v suspension of HRBCs in isotonic buffer.

  • Add solutions of the test compounds or standard to the HRBC suspension.

  • Incubate at 56°C for 30 minutes to induce hemolysis.

  • Cool the tubes in an ice bath and centrifuge.

  • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculate the percentage of membrane stabilization.

Data Presentation and Interpretation

All quantitative data from the synthesis and biological assays should be presented in a clear and organized manner.

Table 1: Synthetic Yields and Purity of DM-PBA Derivatives

Derivative ID Structure Synthetic Method Yield (%) Purity (HPLC, %)
DM-PBA-E1 Ester with Methanol Fischer Esterification
DM-PBA-A1 Amide with Aniline Acid Chloride

| DM-PBA-S1 | Biaryl with Phenylboronic Acid | Suzuki Coupling | | |

Table 2: In Vitro Anti-Inflammatory Activity of DM-PBA Derivatives

Compound ID Inhibition of Protein Denaturation (IC₅₀, µg/mL) HRBC Membrane Stabilization (IC₅₀, µg/mL)
DM-PBA
DM-PBA-E1
DM-PBA-A1
DM-PBA-S1

| Diclofenac Sodium | | |

Visualization of Workflows

Diagram 1: General Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Characterization & Evaluation 3-amino-4-hydroxybenzoic acid 3-amino-4-hydroxybenzoic acid DM-PBA DM-PBA 3-amino-4-hydroxybenzoic acid->DM-PBA Paal-Knorr Synthesis Ester Derivatives Ester Derivatives DM-PBA->Ester Derivatives Esterification Amide Derivatives Amide Derivatives DM-PBA->Amide Derivatives Amidation Halogenated DM-PBA Halogenated DM-PBA DM-PBA->Halogenated DM-PBA Halogenation -> Suzuki Coupling Spectroscopic\nCharacterization Spectroscopic Characterization Ester Derivatives->Spectroscopic\nCharacterization Amide Derivatives->Spectroscopic\nCharacterization Biaryl Derivatives Biaryl Derivatives Halogenated DM-PBA->Biaryl Derivatives Halogenation -> Suzuki Coupling Biaryl Derivatives->Spectroscopic\nCharacterization Biological\nEvaluation Biological Evaluation Spectroscopic\nCharacterization->Biological\nEvaluation G Synthesized\nDerivatives Synthesized Derivatives In Vitro\nScreening In Vitro Screening Synthesized\nDerivatives->In Vitro\nScreening Primary Assays Protein Denaturation\nAssay Protein Denaturation Assay In Vitro\nScreening->Protein Denaturation\nAssay HRBC Membrane\nStabilization Assay HRBC Membrane Stabilization Assay In Vitro\nScreening->HRBC Membrane\nStabilization Assay Identify\nActive Compounds Identify Active Compounds Protein Denaturation\nAssay->Identify\nActive Compounds HRBC Membrane\nStabilization Assay->Identify\nActive Compounds Structure-Activity\nRelationship (SAR) Structure-Activity Relationship (SAR) Identify\nActive Compounds->Structure-Activity\nRelationship (SAR) Lead\nOptimization Lead Optimization Structure-Activity\nRelationship (SAR)->Lead\nOptimization

Sources

Method

Application Notes &amp; Protocols for In Vitro Evaluation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

Introduction 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, hereafter referred to as DM-PBA, is a synthetic organic compound featuring a substituted pyrrole ring linked to a 4-hydroxybenzoic acid scaffold.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, hereafter referred to as DM-PBA, is a synthetic organic compound featuring a substituted pyrrole ring linked to a 4-hydroxybenzoic acid scaffold.[1][2] The hydroxybenzoic acid moiety is a common feature in a wide array of natural and synthetic compounds known for diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[3][4] While specific research on DM-PBA has highlighted its potential as an anti-virulence agent through the inhibition of protein tyrosine phosphatase (PtpA) in Mycobacterium tuberculosis, its structural characteristics suggest a broader therapeutic potential.[1]

This guide provides a comprehensive suite of in vitro assays designed to systematically profile the antioxidant and anti-inflammatory activities of DM-PBA. The protocols are structured to enable researchers in drug discovery and chemical biology to generate robust, reproducible data. We move from foundational antioxidant capacity assays to more complex, mechanistically informative enzyme and cell-based anti-inflammatory models. Each protocol is accompanied by an explanation of the underlying scientific principles and practical insights to ensure experimental success.

Section 1: Compound Characterization and Handling

Accurate characterization and proper handling of the test compound are foundational to any in vitro study. The physicochemical properties of DM-PBA dictate its solubility, stability, and handling requirements.

Table 1: Physicochemical Properties of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

PropertyValueSource
CAS Number 340315-24-4[2][5][6][7]
Molecular Formula C₁₃H₁₃NO₃[2][6]
Molecular Weight 231.25 g/mol [2]
Appearance Solid[5]
InChI Key VGMWQYFVGDAXSK-UHFFFAOYSA-N[5]

Protocol 1.1: Solubilization and Storage

  • Solvent Selection: Due to its organic structure, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution. Test for solubility up to at least 10 mg/mL.

  • Stock Solution Preparation:

    • Accurately weigh the required amount of DM-PBA powder.

    • Add the calculated volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.

  • Storage:

    • Store the primary stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Protect the solution from light.

  • Working Solutions:

    • Prepare fresh working dilutions from the stock solution in the appropriate assay buffer or cell culture medium immediately before each experiment.

    • Causality Note: The final concentration of DMSO in the assay well should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity. A vehicle control (assay buffer/medium with the same final DMSO concentration) must be included in all experiments.

Section 2: Antioxidant Activity Profiling

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS) and antioxidants, is implicated in the pathogenesis of numerous inflammatory diseases.[8] Evaluating the direct radical-scavenging ability of DM-PBA is a critical first step in its bioactivity assessment.

Protocol 2.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of the Assay: The DPPH assay is a rapid and simple method to evaluate a compound's ability to act as a free radical scavenger or hydrogen donor.[8] DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow.[8] The degree of discoloration is proportional to the scavenging activity of the test compound.[8]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be freshly prepared and stored in an amber bottle or a flask wrapped in aluminum foil.[8][9] The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[8]

    • Test Compound (DM-PBA): Prepare a series of dilutions from the DMSO stock solution in methanol to achieve final assay concentrations (e.g., 1 to 200 µg/mL).

    • Positive Control: Prepare serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox in methanol.[8]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the various concentrations of DM-PBA or the positive control to their respective wells.

    • Add 100 µL of methanol to the "blank" wells.

    • Add 100 µL of the DPPH solution to all wells except the blank wells.

    • Add 100 µL of methanol to the wells designated for the sample color control (DM-PBA without DPPH).

    • The "control" wells will contain 100 µL of methanol and 100 µL of the DPPH solution.[8]

  • Incubation and Measurement:

    • Mix the plate gently and incubate in the dark at room temperature for 30 minutes.[9]

    • Read the absorbance at 517 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:[8] % Inhibition = [ (A_control - A_sample) / A_control ] * 100

      • Where A_control is the absorbance of the control (methanol + DPPH) and A_sample is the absorbance of the test sample (DM-PBA + DPPH), corrected for any sample color by subtracting the absorbance of the sample color control.

    • Plot the % inhibition against the compound concentrations and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) using non-linear regression analysis.

Protocol 2.2: Nitric Oxide (NO) Radical Scavenging Assay

Principle of the Assay: This assay measures the ability of a compound to scavenge nitric oxide radicals. NO is generated from sodium nitroprusside (SNP) in an aqueous solution, which spontaneously produces nitrite upon interaction with oxygen.[10] Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite. The nitrite concentration is then measured colorimetrically using the Griess reagent, which converts nitrite into a purple azo compound with an absorbance maximum near 546 nm.[10][11]

Experimental Protocol:

  • Reagent Preparation:

    • Sodium Nitroprusside (SNP) Solution (10 mM): Prepare fresh in phosphate-buffered saline (PBS, pH 7.4).

    • Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in distilled water.[11] This should be prepared just before use.

    • Test Compound (DM-PBA): Prepare serial dilutions in PBS from the primary stock.

    • Positive Control: Use a known NO scavenger like Ascorbic Acid or Quercetin.[10]

  • Assay Procedure:

    • In a 96-well plate, mix 50 µL of 10 mM SNP solution with 50 µL of the different concentrations of DM-PBA or the positive control.

    • The control wells will contain 50 µL of SNP and 50 µL of PBS.

    • Incubate the plate at 25°C for 150 minutes.[10]

  • Measurement:

    • After incubation, add 100 µL of Griess reagent to all wells.

    • Allow the color to develop for 10-30 minutes at room temperature, protected from light.

    • Measure the absorbance at 546 nm.[10][12]

  • Data Analysis:

    • Calculate the percentage of NO scavenging activity:[13] % Scavenging = [ (A_control - A_sample) / A_control ] * 100

      • Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • Determine the IC₅₀ value by plotting % scavenging against compound concentration.

Section 3: Anti-inflammatory Activity Profiling

Inflammation is a complex biological response involving various enzymes and signaling pathways. The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the production of pro-inflammatory mediators.

Arachidonic Acid Inflammatory Cascade

The diagram below illustrates the key enzymatic pathways in inflammation originating from arachidonic acid. DM-PBA can be tested for its ability to inhibit the key enzymes, COX-2 and 5-LOX.

Arachidonic_Acid_Cascade membrane Membrane Phospholipids pla2 PLA₂ membrane->pla2 Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 Enzymes aa->cox lox 5-LOX Enzyme aa->lox pgh2 Prostaglandin H₂ (PGH₂) cox->pgh2 leukotrienes Leukotrienes (e.g., LTB₄) lox->leukotrienes prostanoids Prostaglandins & Thromboxanes pgh2->prostanoids inflammation1 Inflammation, Pain, Fever prostanoids->inflammation1 inflammation2 Inflammation, Allergy leukotrienes->inflammation2 inhibitor DM-PBA (Test Inhibitor) inhibitor->cox inhibitor->lox

Caption: The Arachidonic Acid Cascade and potential targets for DM-PBA.

Protocol 3.1: Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle of the Assay: This assay measures the ability of DM-PBA to inhibit the peroxidase activity of the COX-2 enzyme.[14] During the conversion of arachidonic acid to PGH₂, the peroxidase component of COX catalyzes the reduction of PGG₂ to PGH₂. This activity can be monitored colorimetrically by observing the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-620 nm.[14] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs, as COX-1 is constitutively expressed and plays a role in gastric cytoprotection.[15]

Experimental Protocol (based on commercial kits):

  • Reagents and Materials:

    • Purified recombinant human or ovine COX-2 enzyme.[16]

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Colorimetric Substrate (TMPD).

    • Arachidonic Acid (Substrate).

    • Test Compound (DM-PBA) and Positive Control (e.g., Celecoxib, Ibuprofen).[17]

    • 96-well microplate and reader.

  • Assay Procedure:

    • Add 150 µL of Assay Buffer to all wells.

    • Add 10 µL of Heme to all wells.

    • Add 10 µL of the enzyme solution to all wells except the "background" wells.

    • Add 10 µL of DM-PBA dilutions or positive control to the respective wells. Add 10 µL of vehicle (DMSO) to the "100% initial activity" wells.

    • Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[16]

    • To initiate the reaction, add 10 µL of Arachidonic Acid followed immediately by 10 µL of TMPD.

  • Measurement:

    • Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes to obtain the reaction kinetics.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition: % Inhibition = [ (V_control - V_sample) / V_control ] * 100

      • Where V_control is the reaction rate of the 100% activity wells and V_sample is the rate for the inhibitor-treated wells.

    • Determine the IC₅₀ value from the concentration-response curve.

Protocol 3.2: 5-Lipoxygenase (5-LOX) Inhibition Assay

Principle of the Assay: 5-LOX catalyzes the oxidation of unsaturated fatty acids like linoleic acid or arachidonic acid, forming hydroperoxides. This reaction involves the formation of a conjugated diene system, which results in a significant increase in absorbance at 234 nm.[18][19] The inhibitory potential of DM-PBA is determined by measuring the reduction in the rate of this absorbance increase.

Experimental Protocol:

  • Reagents and Materials:

    • 5-Lipoxygenase enzyme solution (e.g., from potato or soybean).[18][19]

    • Substrate Solution: Linoleic acid (or arachidonic acid) in phosphate buffer (e.g., 50 mM, pH 6.3-8.0).[18][20]

    • Test Compound (DM-PBA) and Positive Control (e.g., Zileuton, Nordihydroguaiaretic acid - NDGA).[18][19]

    • UV-transparent 96-well plate or cuvettes and a spectrophotometer.

  • Assay Procedure:

    • In a quartz cuvette or UV-plate well, prepare the assay mixture containing phosphate buffer and the desired concentration of DM-PBA or positive control.

    • Add the 5-LOX enzyme solution and incubate for 5-10 minutes at 25°C.[20]

    • Initiate the reaction by adding the linoleic acid substrate solution.[18]

  • Measurement:

    • Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes.

  • Data Analysis:

    • Determine the initial reaction rate from the slope of the linear phase of the absorbance curve.

    • Calculate the percentage inhibition as described for the COX-2 assay.

    • Determine the IC₅₀ value.

Protocol 3.3: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

Principle of the Assay: This cell-based assay provides a more physiologically relevant model of inflammation. Macrophages, such as the RAW 264.7 cell line, produce large amounts of nitric oxide (NO) upon stimulation with lipopolysaccharide (LPS), an endotoxin from gram-negative bacteria.[21][22] This NO production is mediated by the inducible nitric oxide synthase (iNOS) enzyme. The anti-inflammatory potential of DM-PBA is assessed by its ability to reduce the amount of NO released into the cell culture medium, which is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.[22]

NO_Inhibition_Workflow cluster_prep Preparation cluster_treat Treatment & Stimulation cluster_measure Measurement seed 1. Seed RAW 264.7 Cells in 96-well plate adhere 2. Incubate 24h for adherence seed->adhere pretreat 3. Pre-treat with DM-PBA (or Vehicle/Control) for 1h adhere->pretreat stimulate 4. Stimulate with LPS (e.g., 1 µg/mL) for 24h pretreat->stimulate supernatant 5. Collect Supernatant stimulate->supernatant cytotoxicity Parallel Assay: Check cell viability (e.g., MTT Assay) stimulate->cytotoxicity griess 6. Add Griess Reagent to Supernatant supernatant->griess read 7. Read Absorbance at 540-550 nm griess->read

Caption: Workflow for the cell-based nitric oxide inhibition assay.

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[23]

  • Assay Procedure:

    • Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[22]

    • Remove the medium and pre-treat the cells for 1 hour with fresh medium containing various non-toxic concentrations of DM-PBA.[23] Include wells for vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

    • After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells.

    • Incubate the plate for another 24 hours.[22][23]

  • Nitrite Measurement:

    • Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess reagent to each well containing supernatant.[22]

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Cytotoxicity Assessment:

    • Crucial Step: It is essential to confirm that the observed reduction in NO is not due to cytotoxicity. Perform a parallel cell viability assay (e.g., MTT, MTS, or PrestoBlue) on the remaining cells in the original plate.[23]

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value for non-cytotoxic concentrations.

Section 4: Integrated Screening Strategy

A logical, tiered approach is recommended for efficiently characterizing novel compounds like DM-PBA. This strategy progresses from broad, simple assays to more specific and complex biological models, conserving resources while building a comprehensive activity profile.

Screening_Cascade Integrated Screening Cascade for DM-PBA start Compound: DM-PBA tier1 Tier 1: Primary Screening (Antioxidant Capacity) start->tier1 dpph DPPH Scavenging Assay tier1->dpph no_scavenge NO Scavenging Assay tier1->no_scavenge tier2 Tier 2: Mechanistic Screening (Enzyme Inhibition) dpph->tier2 no_scavenge->tier2 cox2 COX-2 Inhibition Assay tier2->cox2 lox5 5-LOX Inhibition Assay tier2->lox5 tier3 Tier 3: Cellular Activity (Physiological Relevance) cox2->tier3 lox5->tier3 raw_no Inhibition of NO in LPS-Stimulated Macrophages tier3->raw_no cytotox Cytotoxicity Assay tier3->cytotox end Comprehensive Bioactivity Profile raw_no->end cytotox->end

Caption: A logical workflow for the in vitro evaluation of DM-PBA.

Rationale for the Workflow:

  • Tier 1 (Primary Screening): The antioxidant assays (DPPH, NO scavenging) are rapid, cost-effective, and provide a baseline assessment of the compound's ability to interact with free radicals. Positive results here justify further investigation.

  • Tier 2 (Mechanistic Screening): If antioxidant activity is confirmed, targeted enzyme inhibition assays (COX-2, 5-LOX) are performed. These tests elucidate specific molecular mechanisms potentially responsible for anti-inflammatory effects and provide crucial structure-activity relationship (SAR) data.

  • Tier 3 (Cellular Activity): The cell-based assay is the most physiologically relevant of this panel. It confirms whether the compound is active in a complex biological environment, can cross cell membranes, and affects inflammatory signaling pathways without causing cell death.

Conclusion

This application guide provides a robust framework for the initial in vitro characterization of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (DM-PBA). By systematically applying these protocols for antioxidant, enzyme-inhibitory, and cell-based anti-inflammatory activities, researchers can build a comprehensive profile of the compound's biological potential. The data generated will be instrumental in guiding further preclinical development, including mechanism of action studies, SAR optimization, and future in vivo efficacy models.

References

  • Benkhaira, N. et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Sourced from a publication on ResearchGate, providing a detailed methodology for the DPPH assay.
  • BenchChem. (2025). Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine. BenchChem, providing a detailed protocol and principle for the DPPH assay.
  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. G-Biosciences, offering a commercial kit protocol for the DPPH assay.
  • Anastasiadi, M. et al. (2021). DPPH∙ Radical Scavenging Assay. Bio-protocol, detailing a modified DPPH assay method.
  • Huang, D. & Tocmo, R. (2022). Nitric oxide radical scavenging assay. Bio-protocol, describing the procedure using Griess reagent.
  • Marine Biology. DPPH radical scavenging activity.
  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical, providing details on a commercial kit for measuring COX-2 inhibition.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity. A publication describing a photometric method for 5-LOX inhibition.
  • Goyal, A. (2010). Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae). PMC - NIH, describing the nitric oxide scavenging assay using the Griess Illosvory reaction.
  • Pimple, B. P. (2021). Nitric Oxide Scavenging Assay & Reducing power Antioxidant Assays. YouTube, a video protocol explaining the assay.
  • The Open Bioactive Compounds Journal. (2010). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. A publication detailing an in vitro colorimetric COX inhibitor screening assay.
  • BenchChem. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. BenchChem, providing information on the biological activity of DM-PBA, including its role as a PtpA inhibitor.
  • Molecules. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • BenchChem. The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols. BenchChem, providing protocols for cell culture and NO inhibition assays.
  • ResearchGate. (2016). NO scavanging assay protocol?. ResearchGate discussion providing a detailed protocol for the nitric oxide radical scavenging assay.
  • Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • BenchChem. Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay. BenchChem, providing a protocol for a fluorometric COX-2 inhibition assay.
  • PubChem. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. National Center for Biotechnology Information, providing chemical and physical properties.
  • DergiPark. Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. A publication detailing a spectrophotometric method for LOX inhibition.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit.
  • PubMed. (2018). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2019). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES. A publication detailing the NO assay in cultured RAW 264.7 cells.
  • Spandidos Publications. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement.
  • Pimple, B. P. (2020). In virto Anti inflammatory assay. YouTube, a video explaining the principles of in vitro COX enzyme inhibition assays.
  • Academic Journals. (2009). In vitro 5-Lipoxygenase inhibition of polyphenolic antioxidants from undomesticated plants of South Africa.
  • ResearchGate. (2010). Inhibition of 5-LOX activity tested by a cell-based fluorescence assay. ResearchGate, showing data from a cell-based 5-LOX inhibition assay.
  • Smolecule. (2023). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid.
  • Nature Communications. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. PMC - NIH, discussing cell-free assays for human 5-LOX.
  • International Journal of Pharmaceutical Sciences Review and Research. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives.
  • Sigma-Aldrich. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. Sigma-Aldrich, product page with chemical properties.
  • Chemsrc. CAS#:340315-24-4 | 3-(2,5-DIMETHYL-PYRROL-1-YL)-4-HYDROXY-BENZOIC ACID.
  • ChemicalBook. 3-(2,5-dimethyl-pyrrol-1-yl)-4-hydroxy-benzoic acid. ChemicalBook, providing CAS and molecular formula.
  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. A study showing the use of 4-Hydroxybenzoic acid in synthesizing biologically active compounds.
  • Molecules. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI, a review of the bioactivities of hydroxybenzoic acids.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

Introduction 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a multifunctional organic compound featuring a substituted pyrrole ring attached to a 4-hydroxybenzoic acid scaffold.[1] This molecule serves as a val...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a multifunctional organic compound featuring a substituted pyrrole ring attached to a 4-hydroxybenzoic acid scaffold.[1] This molecule serves as a valuable building block in medicinal chemistry and materials science, with demonstrated applications as an anti-virulence agent against Mycobacterium tuberculosis by inhibiting the protein tyrosine phosphatase PtpA.[2]

The most direct and common route to this molecule is the Paal-Knorr pyrrole synthesis, which involves the condensation of 3-amino-4-hydroxybenzoic acid with 2,5-hexanedione (acetonylacetone).[2][3] While synthetically straightforward, the reaction is often plagued by challenges that can significantly impact yield and purity. This guide provides in-depth troubleshooting, validated protocols, and expert insights to help researchers navigate these challenges and achieve optimal outcomes.

Core Synthesis and Mechanism

The Paal-Knorr synthesis proceeds via the acid-catalyzed reaction of a primary amine with a 1,4-dicarbonyl compound. The mechanism involves an initial attack of the amine on a protonated carbonyl group to form a hemiaminal intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrrole ring.[3][4]

Paal_Knorr_Mechanism Reactants 3-Amino-4-hydroxybenzoic acid + 2,5-Hexanedione ProtonatedDiketone Protonated Diketone Reactants->ProtonatedDiketone + H⁺ (Acid Catalyst) Hemiaminal Hemiaminal Intermediate ProtonatedDiketone->Hemiaminal Nucleophilic attack by Amine CyclizedIntermediate 2,5-Dihydroxytetrahydropyrrole Derivative Hemiaminal->CyclizedIntermediate Intramolecular Cyclization inv1 CyclizedIntermediate->inv1 - H₂O Product 3-(2,5-dimethyl-1H-pyrrol-1-yl) -4-hydroxybenzoic acid inv2 inv1->inv2 - H₂O inv2->Product inv3

Caption: Paal-Knorr synthesis mechanism for the target compound.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the primary factors to investigate?

Answer: Low yields in a Paal-Knorr synthesis are common and can be traced to several factors. A systematic approach is crucial for diagnosis.

  • Purity of Starting Materials: The quality of the 3-amino-4-hydroxybenzoic acid is paramount. It is often synthesized by the reduction of 3-nitro-4-hydroxybenzoic acid.[5][6] Incomplete reduction or residual impurities from this process can inhibit the Paal-Knorr condensation.

    • Action: Verify the purity of the amine via ¹H NMR, LC-MS, or melting point analysis. If necessary, purify the starting material by recrystallization.

  • Suboptimal Reaction Conditions: Traditional Paal-Knorr syntheses can require prolonged heating, and incorrect temperature or time can lead to incomplete reactions or degradation.[7][8]

    • Action: Systematically screen reaction temperatures (e.g., from 80°C to reflux) and monitor progress using Thin Layer Chromatography (TLC). For thermally sensitive substrates, a lower temperature for a longer duration may be beneficial.

  • Inappropriate Catalyst Choice or Concentration: While the reaction is acid-catalyzed, the type and amount of acid are critical. Excessively strong acidic conditions (pH < 3) can promote the formation of a furan byproduct over the desired pyrrole.[4][9]

    • Action: Glacial acetic acid is often the ideal choice as it serves as both a solvent and a mild catalyst.[10] If using other catalysts like p-toluenesulfonic acid (p-TsOH), start with a catalytic amount (e.g., 5-10 mol%) and optimize from there.

  • Steric and Electronic Effects: The substituents on the aromatic amine (hydroxyl and carboxylic acid groups) can influence its nucleophilicity. While not severely deactivating, they can slow the reaction compared to simpler anilines.

    • Action: Consider using microwave irradiation. This technique provides rapid, uniform heating that can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the time for side reactions to occur.[7][11]

Question 2: I'm observing a significant byproduct that is less polar than my product on TLC. What is it, and how can I minimize it?

Answer: The most common byproduct in this reaction is 2,5-dimethylfuran.[12] This arises from the acid-catalyzed self-condensation and dehydration of the 2,5-hexanedione starting material, a reaction that competes directly with the desired pyrrole formation.[13]

  • Cause: Furan formation is favored under strongly acidic conditions and at high temperatures, especially if the amine is consumed or is not sufficiently nucleophilic to compete effectively.[4]

  • Prevention Strategies:

    • Control Acidity: Avoid strong mineral acids. Use a milder acid like acetic acid or a catalytic amount of a Lewis acid.[7][14] Maintaining a pH above 3 is generally recommended to favor pyrrole synthesis.[9]

    • Optimize Reagent Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the 3-amino-4-hydroxybenzoic acid to ensure the 2,5-hexanedione is consumed in the desired pathway.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Overheating can accelerate the furan-forming side reaction.

    • Monitor Progress: Use TLC to track the consumption of the starting amine. Stop the reaction as soon as the amine is consumed to prevent further byproduct formation.

Question 3: My reaction mixture is turning dark brown or black and forming tar. What causes this, and how can it be prevented?

Answer: The formation of dark, tarry substances indicates polymerization or degradation of the starting materials or the pyrrole product itself.[7] This is a frequent issue when reaction conditions are too harsh.

  • Cause: Pyrroles, being electron-rich aromatic compounds, are susceptible to polymerization under strongly acidic conditions and high temperatures.

  • Mitigation Strategies:

    • Lower the Reaction Temperature: This is the most effective solution. If using conventional heating, try reducing the temperature and extending the reaction time.

    • Use a Milder Catalyst: Switch from a strong Brønsted acid to a milder one (e.g., acetic acid) or a Lewis acid. In some cases, the reaction can proceed under neutral conditions, albeit more slowly.[7]

    • Solvent Choice: Using a high-boiling aprotic solvent like toluene can provide better temperature control compared to running the reaction neat, which can lead to localized overheating.[13]

    • Microwave Synthesis: As mentioned previously, the drastically reduced reaction times under microwave conditions often prevent the onset of degradation pathways.[11]

Question 4: What are the best practices for purifying the final product, considering its acidic and phenolic groups?

Answer: The product's structure, containing both a carboxylic acid and a phenolic hydroxyl group, allows for a straightforward purification strategy based on acid-base extraction.

  • Initial Quench: After cooling the reaction mixture, dilute it with water.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired product will deprotonate at the more acidic carboxylic acid group and dissolve in the aqueous layer as its sodium salt. The neutral 2,5-dimethylfuran byproduct and any unreacted 2,5-hexanedione will remain in the organic phase (if a co-solvent was used) or as an insoluble oil.

  • Extraction: Extract the basic aqueous solution with an organic solvent like ethyl acetate or diethyl ether to remove the neutral impurities. Repeat this wash 2-3 times.[4]

  • Acidification: Cool the clean aqueous layer in an ice bath and slowly add a strong acid (e.g., 2M HCl) until the pH is acidic (pH ~2-3). The desired product will precipitate out of the solution.

  • Isolation and Final Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it.[4] For higher purity, the product can be recrystallized from a suitable solvent system, such as a methanol/water or ethanol/water mixture.

Purification_Workflow Start Crude Reaction Mixture Dilute Dilute with Water Start->Dilute Basify Add aq. NaHCO₃ (pH 8-9) Dilute->Basify Separate Separate Layers Basify->Separate Aqueous Aqueous Layer (Product as Carboxylate Salt) Separate->Aqueous Organic Organic Layer / Oil (Furan Byproduct, Unreacted Diketone) Separate->Organic Wash Wash with Ethyl Acetate Aqueous->Wash Removes residual neutral impurities Acidify Cool and Acidify with HCl (pH 2-3) Wash->Acidify Precipitate Precipitation of Product Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Dry Dry Solid Filter->Dry FinalProduct Pure Product Dry->FinalProduct

Caption: Workflow for the purification of the target compound.

Frequently Asked Questions (FAQs)

FAQ 1: Can this synthesis be performed under solvent-free conditions? Yes, solvent-free (neat) reactions are possible, typically by heating the two starting materials with a catalytic amount of acid. This approach can be "greener," but it risks localized overheating and subsequent tar formation. Using glacial acetic acid as a solvent provides better temperature control and often leads to cleaner reactions.[7][10]

FAQ 2: Why is a primary amine essential for the Paal-Knorr synthesis? The mechanism requires the nitrogen atom to participate in two key steps: the initial formation of a hemiaminal and the subsequent intramolecular cyclization by attacking the second carbonyl group. A secondary amine would form a stable enamine after the initial reaction, which would not undergo the necessary cyclization to form the five-membered pyrrole ring.[12]

FAQ 3: Are there any alternative "greener" catalysts or solvents? There is significant research into more environmentally friendly Paal-Knorr conditions. Mild Lewis acids, solid acid catalysts like montmorillonite clay, and even reactions in ionic liquids or water with surfactants have been reported to be effective, often providing good to excellent yields while simplifying workup.[12][14]

Experimental Protocols & Data

Protocol 1: Conventional Synthesis
  • To a round-bottom flask, add 3-amino-4-hydroxybenzoic acid (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of amine).

  • Stir the mixture until the amine is fully dissolved or suspended.

  • Add 2,5-hexanedione (1.1 eq) to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 118°C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 ethyl acetate:hexanes mobile phase). The reaction is typically complete within 2-4 hours.

  • Once complete, allow the mixture to cool to room temperature.

  • Proceed with the acid-base workup as described in the purification guide (Question 4).

Protocol 2: Microwave-Assisted Synthesis
  • In a dedicated microwave vial, combine 3-amino-4-hydroxybenzoic acid (1.0 eq), 2,5-hexanedione (1.1 eq), and glacial acetic acid (4-5 mL).[4]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-140°C) for 10-20 minutes.[4][13] Monitor the internal pressure to ensure it remains within safe limits.

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Transfer the contents of the vial and proceed with the acid-base workup as described in the purification guide.

Comparative Data Summary
ParameterConventional HeatingMicrowave-Assisted
Solvent/Catalyst Glacial Acetic AcidGlacial Acetic Acid
Temperature ~118°C (Reflux)120-140°C
Reaction Time 2-4 hours10-20 minutes
Typical Yield 50-70%75-90%
Key Advantage Simple equipment setupHigh speed, improved yield, fewer byproducts
Key Disadvantage Longer reaction time, potential for more degradationRequires specialized equipment

References

  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • BenchChem. (2025). Optimizing Paal-Knorr reaction conditions for higher yields of 2-arylpyrroles.
  • BenchChem. (2025). Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis.
  • ResearchGate. (n.d.). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b.
  • BenchChem. (n.d.). Common side reactions in indole-pyrrole synthesis.
  • ResearchGate. (2021). Optimization of reaction conditions.
  • BenchChem. (2025). Technical Support Center: Optimization of Paal-Knorr Furan Synthesis.
  • Buu-Hoï, N. P., & Xuong, N. D. (1955). Further studies on the Knorr-Paal synthesis of 2,5-dialkylpyrroles. Journal of Organic Chemistry, 20(7), 850-855.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • ResearchGate. (n.d.). Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole: Knorr vs. Paal.
  • BenchChem. (n.d.). 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzoic acid synthesis.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis.
  • Google Patents. (n.d.). US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids.
  • European Patent Office. (1989). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids.
  • Smolecule. (2023). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid.
  • PubChem. (n.d.). 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid.
  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • BenchChem. (2026). Unlocking the Therapeutic Potential of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid.
  • ResearchGate. (n.d.). Synthetic route of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derived traizoles.
  • RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from RGM College of Engineering and Technology.
  • European Patent Office. (n.d.). EP 0206635 A1 - Preparation of 3-amino-4-hydroxybenzoic acids.
  • PubMed Central. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation.
  • Sigma-Aldrich. (n.d.). 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid.
  • World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid.
  • PubChem. (n.d.). 3-Amino-4-hydroxybenzoic acid.
  • MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.

Sources

Optimization

Technical Support Center: Purification of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

Welcome to the technical support guide for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the specific challenges associated with the purification of this versatile molecule.

Introduction to the Molecule and Its Challenges

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a multifunctional organic compound featuring a pyrrole ring, a phenolic hydroxyl group, and a carboxylic acid.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. However, these same features contribute to its purification challenges. The presence of both acidic (carboxylic acid and phenol) and moderately lipophilic (dimethylpyrrole) moieties can lead to complex solubility profiles and interactions with chromatographic media.

This guide will address common issues encountered during the purification of this compound, providing both theoretical explanations and practical, step-by-step protocols.

Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid and offers targeted solutions.

Issue 1: Persistent Colored Impurities in the Final Product

Scenario: After synthesis, likely via a Paal-Knorr reaction between a 4-hydroxybenzoic acid derivative and 2,5-hexanedione, the crude product is a dark, tarry solid.[2][3] Standard recrystallization attempts result in a product that remains off-white or yellowish, indicating persistent impurities.

Root Cause Analysis:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, forming colored quinone-type byproducts.[1] This is often exacerbated by heat and the presence of residual catalysts or air.

  • Polymerization: Under strongly acidic conditions, which can be used in Paal-Knorr synthesis, the pyrrole ring can be prone to polymerization, leading to intractable tarry residues.[4]

  • Starting Material Contamination: Impurities in the starting 4-hydroxybenzoic acid or its amino-precursor can carry through the synthesis and be difficult to remove.

Troubleshooting Protocol:

  • Initial Work-up with a Reducing Agent: During the aqueous work-up post-synthesis, consider adding a mild reducing agent like sodium bisulfite. This can help to reduce some of the colored oxidized impurities back to their colorless phenolic form.[5]

  • Activated Carbon Treatment: Before recrystallization, dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively adsorb high molecular weight colored impurities.[5][6]

    • Protocol: Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture. Add a small amount of activated carbon (approximately 1-2% by weight of your crude product) and boil the solution for 5-10 minutes. Filter the hot solution through a pad of celite to remove the carbon and then proceed with recrystallization.

  • pH-Controlled Precipitation: Aromatic carboxylic acids can be purified by taking advantage of their acidity.[7]

    • Protocol: Dissolve the impure acid in an aqueous base (e.g., dilute NaOH) to form the sodium salt. Filter the solution to remove any insoluble non-acidic impurities. Treat with activated carbon as described above if necessary. Then, slowly acidify the filtrate with dilute HCl to a pH of around 4 to precipitate the purified acid.[7][8] This allows for the removal of both baseline and more acidic or basic impurities.

Issue 2: Low Recovery or Failure to Crystallize During Recrystallization

Scenario: Attempts to recrystallize the compound from common solvents like ethanol or methanol result in either very low yields or the product oiling out instead of forming crystals.

Root Cause Analysis:

  • Inappropriate Solvent Choice: The compound has a balance of polar (carboxylic acid, phenol) and non-polar (dimethylpyrrole, benzene ring) features. A single solvent may not provide the ideal solubility curve (high solubility when hot, low solubility when cold) required for efficient recrystallization.[9]

  • Supersaturation: Rapid cooling can lead to a supersaturated solution from which the compound may precipitate as an amorphous solid or oil rather than forming an ordered crystal lattice.

  • Residual Solvent from Synthesis: Solvents like DMF or THF used in the synthesis, if not completely removed, can interfere with crystallization.[1]

Troubleshooting Protocol:

  • Systematic Solvent Screening: Test the solubility of a small amount of the crude product in a range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, toluene, and hexane) both at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold.

  • Employing a Two-Solvent System: A mixed solvent system is often effective for compounds with intermediate polarity.

    • Suggested System: A good starting point is an ethanol/water or acetone/hexane mixture.

    • Protocol: Dissolve the crude product in a minimal amount of the "good" solvent (e.g., hot ethanol). Then, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Controlled Cooling and Seeding:

    • Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.

    • Adding a "seed crystal" of pure product from a previous successful batch can also induce crystallization.

Issue 3: Co-elution of Impurities During Column Chromatography

Scenario: When trying to purify the compound using silica gel column chromatography, it is difficult to achieve good separation from impurities with similar polarity.[4]

Root Cause Analysis:

  • Silica Gel Acidity: The acidic nature of silica gel can cause "tailing" of the polar carboxylic acid, leading to broad peaks and poor separation.

  • Inappropriate Eluent System: A poorly chosen solvent system will not provide sufficient resolution between the product and closely related impurities.

Troubleshooting Protocol:

  • TLC Optimization: Before running a column, always optimize the solvent system using Thin-Layer Chromatography (TLC).[10] The ideal eluent should give your product an Rf value of approximately 0.25-0.35.

  • Modifying the Mobile Phase:

    • Adding Acetic Acid: To reduce tailing on silica gel, add a small amount of acetic acid (0.5-1%) to the eluent system. This protonates the compound, reducing its interaction with the acidic silica surface and resulting in sharper peaks.

    • Gradient Elution: Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent.[11] This will first elute less polar impurities, followed by your product, and finally more polar impurities. A suggested gradient could be from 100% hexane to a 50:50 mixture of hexane and ethyl acetate.

  • Alternative Stationary Phases:

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (using a non-polar stationary phase like C18 silica and a polar mobile phase like water/acetonitrile) can be very effective.[12]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid? A1: The pure compound should be a crystalline solid. While a specific melting point is not consistently reported across all commercial suppliers, a sharp melting point is a good indicator of purity. For comparison, the related p-hydroxybenzoic acid melts at 211-212°C.[6]

Q2: What are the best solvent systems for recrystallizing this compound? A2: Based on its structure, mixed solvent systems are likely to be most effective. Good starting points include:

  • Ethanol/Water[13]

  • Methanol/Water

  • Ethyl Acetate/Hexane The optimal ratio will need to be determined experimentally.

Q3: Can I use distillation for purification? A3: No, this compound has a high boiling point (predicted to be around 443.5°C) and will likely decompose before boiling, even under vacuum.[8][14] Distillation is not a suitable purification method.

Q4: What are the key impurities to look out for from a Paal-Knorr synthesis? A4: The primary impurities are likely to be:

  • Unreacted 3-amino-4-hydroxybenzoic acid (or the starting amine).

  • Residual 2,5-hexanedione.

  • Polymerization byproducts of the pyrrole ring.[4]

  • Oxidation products of the phenol.

Q5: How can I confirm the purity of my final product? A5: A combination of techniques should be used:

  • Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual solvent or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight (231.25 g/mol ).[1][15]

  • Melting Point Analysis: A sharp, consistent melting point indicates high purity.

Visualizing Purification Workflows

Workflow for Recrystallization

G cluster_0 Recrystallization Protocol start Crude Product dissolve Dissolve in minimal hot 'good' solvent (e.g., Ethanol) start->dissolve add_poor Add 'poor' solvent (e.g., Water) until cloudy dissolve->add_poor redissolve Add a few drops of 'good' solvent to clarify add_poor->redissolve cool Slowly cool to room temperature redissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Filter crystals ice_bath->filter dry Dry under vacuum filter->dry pure Pure Product dry->pure

Caption: A step-by-step workflow for two-solvent recrystallization.

Decision Tree for Column Chromatography

G cluster_1 Column Chromatography Decision Guide start Impure Compound tlc Optimize eluent with TLC (Rf ~0.3) start->tlc check_tailing Does TLC show tailing? tlc->check_tailing add_acid Add 0.5% Acetic Acid to eluent check_tailing->add_acid Yes run_column Run Silica Gel Column (Gradient Elution) check_tailing->run_column No add_acid->run_column poor_sep Poor separation? run_column->poor_sep reverse_phase Consider Reverse-Phase Chromatography (C18) poor_sep->reverse_phase Yes pure Pure Fractions poor_sep->pure No

Caption: A decision-making guide for selecting chromatography conditions.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₃H₁₃NO₃[15]
Molecular Weight231.25 g/mol [1][15]
Predicted pKa4.08 ± 0.10[8]
Predicted LogP3.67[1]
Predicted Boiling Point443.5 ± 45.0 °C[8]

References

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. PubChem. [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. [Link]

  • Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. ResearchGate. [Link]

  • CAS#:340315-24-4 | 3-(2,5-DIMETHYL-PYRROL-1-YL)-4-HYDROXY-BENZOIC ACID. Chemsrc. [Link]

  • Recrystallization and Crystallization. University of California, Davis. [Link]

  • Chromatography to separate polar molecules? Reddit. [Link]

  • Column chromatography. Wikipedia. [Link]

  • Column Chromatography. University of Colorado Boulder. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Synthetic route of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide... ResearchGate. [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Paal–Knorr synthesis. Grokipedia. [Link]

  • Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. [Link]

  • p-HYDROXYBENZOIC ACID. Organic Syntheses. [Link]

  • US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid.

Sources

Troubleshooting

Overcoming solubility issues with 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid in experiments

Introduction Welcome to the technical support guide for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (CAS No. 340315-24-4).

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (CAS No. 340315-24-4). This document is designed for researchers, scientists, and drug development professionals to address and overcome common experimental challenges, particularly those related to the compound's solubility. Our goal is to provide you with the foundational knowledge and practical protocols required to ensure the successful and reproducible use of this molecule in your research.

Section 1: Compound Properties Overview

A foundational understanding of the physicochemical properties of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is critical for troubleshooting solubility. The molecule's structure, featuring both a carboxylic acid and a phenolic hydroxyl group, dictates its behavior in various solvent systems.[1]

PropertyValueImplication for Solubility
Molecular Formula C₁₃H₁₃NO₃-
Molecular Weight 231.25 g/mol Essential for calculating molar concentrations.[1][2]
Predicted LogP 3.67Indicates moderate lipophilicity and predicts poor solubility in aqueous solutions.[1]
Predicted pKa ~4.08The carboxylic acid group is weakly acidic; deprotonation above this pH will significantly increase aqueous solubility.[3]
Key Functional Groups Carboxylic Acid, Phenolic HydroxylThese are ionizable groups that can be targeted to enhance solubility via pH adjustment.[1]

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimental work.

Q1: I am unable to dissolve the compound directly in my aqueous buffer (e.g., PBS, TRIS). What is the recommended starting procedure?

Answer: Direct dissolution in aqueous buffers is not recommended due to the compound's moderate lipophilicity (LogP ~3.67)[1]. The standard and most reliable method is to first prepare a high-concentration stock solution in a suitable organic solvent.

Recommended Organic Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): The most common choice. It is a powerful, water-miscible solvent capable of dissolving this compound at high concentrations (e.g., 10-50 mM).

  • Dimethyl Formamide (DMF): An alternative to DMSO with similar properties.[4]

  • Ethanol: Can also be used, though it may be a less powerful solvent than DMSO or DMF for this specific compound.

Causality: These aprotic, polar organic solvents can effectively solvate the molecule, overcoming the crystal lattice energy. This concentrated stock can then be diluted into your aqueous experimental medium. For a similar compound, 4-hydroxybenzoic acid, dissolving in DMSO or DMF first is the recommended procedure for achieving aqueous solubility.[4]

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What's happening and how can I fix it?

Answer: This is a common issue known as "precipitation upon dilution." It occurs because when the high-concentration organic stock is diluted into the aqueous buffer, the overall solvent environment becomes predominantly aqueous, and the compound's low water solubility causes it to crash out of solution.

Here is a logical workflow to troubleshoot this problem:

G start Start: Compound Precipitates Upon Dilution check_conc Is the final concentration of the organic solvent (e.g., DMSO) below its cytotoxic/interfering limit? (Typically <0.5% v/v) start->check_conc ph_adjust Strategy 1: pH Adjustment (Recommended First Step) check_conc->ph_adjust Yes cosolvent Strategy 2: Use of Co-solvents check_conc->cosolvent No (Solvent % is too high) ph_adjust->cosolvent Fails or is Incompatible end_ok Problem Solved: Proceed with Experiment ph_adjust->end_ok Success cosolvent->end_ok Success end_adv Consider Advanced Formulation (e.g., Excipients, Cyclodextrins) for In-Vivo / Challenging Applications cosolvent->end_adv Fails

Caption: Troubleshooting workflow for precipitation upon dilution.

There are two primary strategies to resolve this:

  • pH Adjustment (Preferred Method): The most effective method for this compound. By raising the pH of your aqueous buffer to be at least 1-2 units above the compound's pKa (~4.08), you deprotonate the carboxylic acid.[3] The resulting carboxylate anion is an ionic salt, which is significantly more water-soluble.[5][6]

  • Co-solvency: If pH modification is not possible for your experiment, you can use a co-solvent system. This involves adding a water-miscible organic solvent to your final aqueous solution to reduce the overall polarity of the medium, thereby keeping the compound dissolved.[7][8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[] However, this approach often requires higher final percentages of organic solvent, which can be problematic for many biological assays.[10]

Q3: How do I properly use pH adjustment to solubilize the compound?

Answer: This technique leverages the acidic nature of the carboxylic acid group. When this group loses a proton (deprotonates), it becomes a negatively charged carboxylate, which is much more polar and readily dissolves in water.[11][12]

Caption: Effect of pH on the ionization and solubility of the carboxylic acid group.

See Protocol 2 in Section 3 for a detailed step-by-step guide. The key is to use a basic solution (like 0.1 M NaOH) to first dissolve the compound before adjusting the pH to your desired final experimental value with an appropriate buffer system.

Q4: I cannot alter the pH of my experiment. What are the best practices for using co-solvents?

Answer: Co-solvency is a viable alternative but requires careful optimization. The goal is to create a mixed-solvent system that mimics the properties of a more organic environment.[13]

Recommended Co-solvents & Considerations:

Co-Solvent Typical Final Conc. Pros Cons
Ethanol 1-10% (v/v) Biologically tolerated in many systems; readily available. Less effective than other co-solvents; may require higher concentrations.
Propylene Glycol 1-5% (v/v) Common in pharmaceutical formulations.[8] Can increase viscosity; potential for biological interference.

| PEG 400 | 1-5% (v/v) | Effective solubilizer.[] | Can interfere with certain assays; higher viscosity. |

Best Practice: Prepare a series of dilutions of your compound in your final buffer containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%). Visually inspect for precipitation and determine the minimum co-solvent concentration required to maintain solubility. Always run a vehicle control (buffer + co-solvent) in your experiment to account for any effects of the co-solvent itself.

Q5: For my in-vivo drug development work, I need a more robust formulation. What are my options?

Answer: For pharmaceutical applications, especially parenteral or oral administration, simple pH adjustment or high co-solvent concentrations may not be suitable.[10] Advanced formulation strategies are required to improve solubility and bioavailability.

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline API into a polymer matrix. Novel excipients like Apinovex™ polymers can be used to create stable ASDs with high drug loading (up to 80%), significantly improving dissolution.[14][15]

  • Micellar Solubilization: Polymeric excipients can form nanosized micelles that encapsulate the hydrophobic drug, keeping it stable in an aqueous environment.[15] Apisolex™, a poly(amino acid) based polymer, is a biocompatible and biodegradable option that can increase solubility by up to 50,000-fold.[14][16]

  • Salt Formation: Synthesizing a stable salt form of the compound (e.g., a sodium or potassium salt) before formulation can dramatically improve its intrinsic solubility and dissolution rate.[6][17]

These advanced techniques typically require specialized formulation expertise and equipment.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid powder in a suitable vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 20 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If needed, brief sonication in a water bath can be used to aid dissolution. Ensure the solution is completely clear with no visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Solubilization in Aqueous Buffers using pH Adjustment

This protocol is for preparing a 1 mM solution in a final buffer of pH 7.4.

  • Initial Weighing: Weigh out 2.31 mg of the compound (for 10 mL final volume).

  • Initial Dissolution (Deprotonation): Add a small volume (e.g., 200 µL) of 0.1 M NaOH to the powder. Gently swirl until the solid is completely dissolved. The solution should be clear. This step converts the insoluble acid into its highly soluble sodium salt.

  • Buffering: Add the majority of your final buffer volume (e.g., 9.5 mL of 10x concentrated PBS, pH 7.4). This will bring the pH down and buffer the solution.

  • Final Volume & pH Check: Adjust the volume to the final 10 mL with purified water. Check the pH with a calibrated pH meter and adjust to exactly 7.4 if necessary using dilute HCl or NaOH.

  • Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. Benchchem.
  • Co-solvent: Significance and symbolism. (2025). Google AI Search.
  • Insoluble drug delivery strategies: review of recent advances and business prospects.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. PubChem.
  • pH Adjustment and Co-Solvent Optimiz
  • PH adjustment: Significance and symbolism. (2026). Google AI Search.
  • Assessment of phenolic compounds in biological samples.
  • Novel excipients for solubility enhancement. European Pharmaceutical Review.
  • Enhancing solubility with novel excipients. Manufacturing Chemist.
  • 3-(2,5-dimethyl-pyrrol-1-yl)-4-hydroxy-benzoic acid. ChemicalBook.
  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. Benchchem.
  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. PubChem.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling.
  • Excipients for Solubility and Bioavailability Enhancement.
  • Improving API Solubility by Salt and Cocrystal Form
  • 4-Hydroxybenzoic Acid - Product Inform
  • Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling.
  • CompoundingToday.
  • Solubilization techniques used for poorly water-soluble drugs.
  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • pH and solubility (video) | Equilibrium. Khan Academy.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Chemistry 110, Experiment 17: Carboxylic Acids and Esters. YouTube.
  • Solubility of Carboxylic Acids N5. YouTube.
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities.
  • Evaluation of bio-based solvents for phenolic acids extraction
  • What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?. Quora.
  • CAS#:340315-24-4 | 3-(2,5-DIMETHYL-PYRROL-1-YL)-4-HYDROXY-BENZOIC ACID. Chemical Synthesis.
  • 4-Hydroxybenzoic acid | Endogenous Metabolite. MedchemExpress.com.

Sources

Optimization

Technical Support Center: Optimizing Derivatization of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

Welcome to the technical support hub for the derivatization of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the derivatization of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your reaction conditions and achieve your desired derivatives with high yield and purity.

I. Core Compound Overview

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a multifunctional molecule featuring a carboxylic acid, a phenolic hydroxyl group, and an electron-rich dimethylpyrrole ring.[1][2] This unique combination of functional groups offers multiple avenues for derivatization, making it a valuable building block in medicinal chemistry and materials science.[1] Its known anti-virulence properties, particularly the inhibition of protein tyrosine phosphatase PtpA in Mycobacterium tuberculosis, underscore its therapeutic potential.[1]

II. Troubleshooting Common Derivatization Reactions

This section provides solutions to frequently encountered issues during the esterification, amidation, and etherification of the core compound.

Frequently Asked Questions (FAQs)

Q1: I'm observing low yields in the esterification of the carboxylic acid. What are the likely causes?

A1: Low esterification yields can stem from several factors:

  • Incomplete Reaction: Fischer esterification is an equilibrium-driven process. Ensure you are using a sufficient excess of the alcohol and an effective acid catalyst (e.g., concentrated H₂SO₄, TsOH). Driving the reaction to completion often requires removal of water, either by azeotropic distillation or the use of a dehydrating agent.

  • Steric Hindrance: The bulky 2,5-dimethylpyrrole group ortho to the carboxylic acid can sterically hinder the approach of the alcohol. For bulky alcohols, consider using a more reactive acylating agent, such as an acyl chloride, or employing coupling agents like DCC with DMAP.

  • Side Reactions: The unprotected phenolic hydroxyl group can undergo competing reactions, such as self-esterification leading to polyester formation.[3] Protecting the hydroxyl group prior to esterification is often the most effective strategy to prevent this.[3][4]

Q2: My amide coupling reaction is sluggish and gives a complex mixture of byproducts. How can I improve it?

A2: Amide bond formation with this substrate requires careful selection of coupling reagents and reaction conditions.

  • Choice of Coupling Reagent: For electron-deficient amines, standard coupling reagents may be insufficient. A combination of EDC, DMAP, and a catalytic amount of HOBt can be effective for coupling with less reactive amines.[5][6] Reagents like HATU are also powerful alternatives.[5]

  • Reaction Conditions: Ensure strictly anhydrous conditions, as water can hydrolyze activated intermediates. The order of addition is also critical; pre-activating the carboxylic acid before adding the amine can minimize side reactions.

  • Phenolic Interference: The acidic proton of the hydroxyl group can interfere with the coupling reaction. Protecting the phenol as a silyl ether or another labile group is highly recommended.

Q3: I am struggling to selectively alkylate the phenolic hydroxyl group without affecting the carboxylic acid.

A3: Selective O-alkylation requires conditions that favor phenoxide formation over carboxylate formation.

  • Base Selection: Use a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are generally not strong enough to deprotonate the carboxylic acid, allowing for selective reaction at the phenolic hydroxyl.

  • Protecting the Carboxylic Acid: The most robust method is to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester).[4] After O-alkylation of the phenol, the ester can be selectively hydrolyzed under basic conditions to regenerate the carboxylic acid.

III. Experimental Protocols & Optimization Strategies

This section provides detailed workflows for protecting group strategies and key derivatization reactions.

Workflow 1: Protecting Group Strategy for Selective Derivatization

The presence of both a carboxylic acid and a phenolic hydroxyl group necessitates a protecting group strategy for many derivatization pathways.

G cluster_0 Protection Strategy Start 3-(2,5-dimethyl-1H-pyrrol-1-yl) -4-hydroxybenzoic acid Protect_OH Protect Phenolic -OH (e.g., TBDMSCl, Imidazole) Start->Protect_OH Path A: Target -COOH Protect_COOH Protect Carboxylic Acid (e.g., Fischer Esterification) Start->Protect_COOH Path B: Target -OH Derivatize_COOH Derivatize -COOH (Amide Coupling, etc.) Protect_OH->Derivatize_COOH Derivatize_OH Derivatize -OH (Etherification, etc.) Protect_COOH->Derivatize_OH Deprotect_OH Deprotect -OH (TBAF) Derivatize_COOH->Deprotect_OH Deprotect_COOH Deprotect -COOH (Saponification) Derivatize_OH->Deprotect_COOH Final_Product_1 Final Derivative 1 Deprotect_OH->Final_Product_1 Final_Product_2 Final Derivative 2 Deprotect_COOH->Final_Product_2

Caption: Workflow for selective derivatization.

Protocol 1: Protection of the Phenolic Hydroxyl Group as a TBDMS Ether
  • Rationale: The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for phenols, stable to a wide range of reaction conditions used for modifying carboxylic acids, yet easily removable with fluoride sources.[7][8]

  • Step-by-Step Methodology:

    • Dissolve 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (1 eq.) in anhydrous DMF.

    • Add imidazole (2.5 eq.) and stir until dissolved.

    • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Workflow 2: Suzuki-Miyaura Cross-Coupling for Aryl Derivatization

To introduce aryl substituents, a common strategy is to first convert the phenolic hydroxyl group to a non-reactive triflate, followed by a Suzuki-Miyaura cross-coupling reaction.

G cluster_1 Suzuki-Miyaura Coupling Workflow Start Protected Starting Material (Esterified Carboxylic Acid) Triflation Triflation of Phenol (Tf₂O, Pyridine) Start->Triflation Suzuki Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) Triflation->Suzuki Deprotection Deprotection (Saponification) Suzuki->Deprotection Final_Product Final Arylated Product Deprotection->Final_Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol 2: Suzuki-Miyaura Cross-Coupling
  • Rationale: The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures.[9] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[10][11]

  • Step-by-Step Methodology:

    • To a solution of the aryl triflate intermediate (1 eq.) and the desired arylboronic acid (1.5 eq.) in a suitable solvent (e.g., toluene/water or dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a base (e.g., K₂CO₃ or K₃PO₄, 2 eq.).

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product via column chromatography.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPdCl₂(dppf)Bulky, electron-rich ligands like SPhos often improve yields for challenging substrates.[12]
Base K₂CO₃K₃PO₄Cs₂CO₃K₃PO₄ is often a good choice for a wide range of substrates.[12]
Solvent Toluene/H₂ODioxane/H₂OTHF/H₂OThe choice of solvent can impact the solubility of reagents and the overall reaction rate.

IV. Purification & Characterization

The purification of the final derivatives can be challenging due to the polarity of the core molecule.

Troubleshooting Purification

Problem: My compound streaks badly on silica gel TLC and is difficult to purify by column chromatography.

Solution: The polar nature of the carboxylic acid and phenolic hydroxyl groups leads to strong interactions with the silica gel.

  • Acid-Base Extraction: For neutral derivatives, an acid-base extraction can effectively remove the unreacted acidic starting material. Dissolve the crude mixture in an organic solvent and wash with a weak aqueous base (e.g., NaHCO₃) to extract the acidic starting material into the aqueous layer.[13][14]

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (C18 silica) is often more effective than normal-phase.[15]

  • Alternative Stationary Phases: For basic derivatives, using alumina instead of silica can prevent streaking and improve separation.[16]

  • Mobile Phase Modifiers: Adding a small amount of acetic acid or formic acid to the mobile phase during normal-phase chromatography can help to suppress the ionization of the carboxylic acid and reduce tailing. For basic compounds, adding a small amount of triethylamine can have a similar effect.

Deprotection Strategies
Protecting GroupReagentConditionsReference
TBDMS (ether) Tetrabutylammonium fluoride (TBAF)THF, 0 °C to r.t.[7][8]
Methyl (ester) LiOH or NaOHTHF/H₂O, r.t.[4]
Benzyl (ether) H₂, Pd/CMethanol or Ethanol, r.t.[17]

Caution: When deprotecting silyl ethers with TBAF, be aware that silyl migration can sometimes occur, especially in molecules with multiple hydroxyl groups.[8] Acidic deprotection methods can also be employed but may not be suitable if other acid-sensitive functional groups are present.[7]

V. References

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Reddy, D. S., et al. (2003). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Organic Letters, 5(20), 3709-3711. [Link]

  • Yadav, J. S., et al. (2004). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 43B, 1547-1550. [Link]

  • Reddy, D. S., et al. (2007). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 72(8), 3073-3075. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Various Authors. (n.d.). Protection for Phenols and Catechols. ResearchGate. [Link]

  • Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. [Link]

  • Reddy, D. S., et al. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(12), 2199-2202. [Link]

  • Buchwald, S. L., et al. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 124(45), 13524-13533. [Link]

  • Schneider, L. C., & DeVasher, R. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]

  • Various Authors. (n.d.). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization.... ResearchGate. [Link]

  • Kappe, C. O., et al. (2004). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 6(21), 3659-3662. [Link]

  • SynArchive. (n.d.). Protecting Groups List. SynArchive. [Link]

  • Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry. Varsity Tutors. [Link]

  • Waters. (2020). Retaining and Separating Polar Acidic Compounds. Waters. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Reddit. [Link]

  • Various Authors. (n.d.). 235 questions with answers in ESTERIFICATION. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. [Link]

  • PubChem. (n.d.). 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. PubChem. [Link]

  • Google Patents. (1993). US5260475A - Esterification of hydroxybenzoic acids. Google Patents.

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • putri, e. s. y., Wibowo, W., & Kosela, S. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. Pharmaciana, 9(1), 123-132. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Singh, R. P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • Holčapek, M., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 93(12), 5149-5157. [Link]

  • Various Authors. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

  • putri, e. s. y., Wibowo, W., & Kosela, S. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. ResearchGate. [Link]

  • MDPI. (2020). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]

Sources

Troubleshooting

Common side products in the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

Executive Summary This technical guide serves as a dedicated support resource for researchers engaged in the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (CAS 340315-24-4). This molecule is typicall...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide serves as a dedicated support resource for researchers engaged in the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (CAS 340315-24-4). This molecule is typically synthesized via the Paal-Knorr condensation of 3-amino-4-hydroxybenzoic acid with 2,5-hexanedione.[1][2] While the reaction appears straightforward, practitioners frequently encounter challenges related to yield, purity, and the formation of persistent, colored side products. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these common issues, grounded in mechanistic principles and field-proven laboratory practices. Our goal is to empower researchers to diagnose experimental problems, optimize reaction conditions, and achieve high-purity target compounds.

Primary Synthetic Pathway: Paal-Knorr Condensation

The core of the synthesis is the acid-catalyzed condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (3-amino-4-hydroxybenzoic acid) to form the pyrrole ring.[3][4]

Synthetic_Pathway cluster_reactants Reactants cluster_product Product r1 3-Amino-4-hydroxybenzoic Acid catalyst Weak Acid Catalyst (e.g., Acetic Acid) r1->catalyst r2 2,5-Hexanedione r2->catalyst p1 3-(2,5-dimethyl-1H-pyrrol-1-yl) -4-hydroxybenzoic Acid catalyst->p1 Condensation & Dehydration

Caption: Paal-Knorr synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Problem Area 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or has failed completely. What are the most probable causes?

A: Low yield is a common issue that can typically be traced to one of four areas: pH control, reactant purity, reaction temperature, or incomplete reaction.

  • Improper pH Control: The Paal-Knorr synthesis is highly pH-sensitive.

    • The Cause: The reaction requires a weakly acidic environment (typically pH 4-6) to facilitate the initial nucleophilic attack of the amine on the protonated carbonyl groups of the diketone.[3] If the medium is too acidic (pH < 3), a competing side reaction, the Paal-Knorr furan synthesis, can become dominant, leading to the formation of furan-based impurities instead of the desired pyrrole.[3] Conversely, neutral or basic conditions may not be sufficient to catalyze the reaction effectively, leading to an incomplete conversion.

    • The Solution: Use a weak acid catalyst like glacial acetic acid, which can also serve as the solvent. Buffer the reaction if necessary. Monitor the pH of the reaction mixture before and during heating.

  • Purity of Starting Materials:

    • The Cause: The purity of 3-amino-4-hydroxybenzoic acid is critical. It is often synthesized by the reduction of 3-nitro-4-hydroxybenzoic acid.[5][6] Incomplete reduction can leave residual nitro starting material, which will not participate in the Paal-Knorr reaction. Furthermore, aminophenols are susceptible to air oxidation, leading to degradation and the formation of inhibitory impurities.

    • The Solution: Confirm the purity of your 3-amino-4-hydroxybenzoic acid via NMR or melting point analysis before starting. If it is discolored (e.g., tan or brown), consider purifying it by recrystallization, possibly with the addition of a small amount of a reducing agent like sodium bisulfite to prevent oxidation.

  • Reaction Temperature and Duration:

    • The Cause: Insufficient heat or reaction time will result in an incomplete reaction. However, excessive heat can promote decarboxylation of either the starting material or the final product.[7][8]

    • The Solution: The optimal temperature is typically refluxing in a solvent like acetic acid or ethanol. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls (i.e., starting materials are still present after several hours), a slight increase in temperature or extended reaction time may be warranted. If decarboxylation is suspected, reduce the reaction temperature and extend the time.

Problem Area 2: Product Discoloration & Impurities

Q: My final product is a dark brown or black solid, not the expected off-white powder. What causes this discoloration and how can I fix it?

A: Dark coloration is almost always due to oxidation, leading to the formation of highly conjugated, colored byproducts, often polymeric in nature.

  • Oxidation of Phenolic Groups:

    • The Cause: Both the starting material (3-amino-4-hydroxybenzoic acid) and the final product contain a phenol group, which is highly susceptible to oxidation, especially under heat and in the presence of air (oxygen). This oxidation can form quinone or quinone-imine type structures, which are highly colored and can polymerize into intractable tars.[9]

    • The Solution:

      • Prevention: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.

      • Remediation: During workup and purification, employ a decolorization step. Dissolve the crude product in a suitable hot solvent and treat it with activated charcoal.[10] For stubborn discoloration, adding a small amount of a reducing agent like zinc dust along with the charcoal can be effective in reducing the colored oxidized species back to their colorless phenolic form.[11]

  • Unidentified Side Products:

    • The Cause: Besides oxidation, other side reactions can contribute to a complex and impure product mixture. The most common is decarboxylation.

    • The Solution: Analyze the crude product using NMR and Mass Spectrometry to identify the impurities. A summary of common side products is provided in the table below. Purification via column chromatography may be necessary if recrystallization fails to remove these byproducts.

Table of Potential Side Products and Byproducts

Compound NameMolecular FormulaMolecular Weight ( g/mol )Formation PathwayIdentification Notes
Unreacted Starting Material C₇H₇NO₃153.14Incomplete reactionPeaks corresponding to 3-amino-4-hydroxybenzoic acid in NMR/LC-MS.
Decarboxylated Product C₁₂H₁₃NO187.24Thermal decarboxylation of the final product's carboxylic acid group.[7][12]Mass spec peak at m/z 187. NMR will lack the carboxylic acid proton and show a simpler aromatic region.
Decarboxylated Starting Material C₆H₇NO109.13Thermal decarboxylation of 3-amino-4-hydroxybenzoic acid.Can react with 2,5-hexanedione to form the decarboxylated final product.
Oxidized/Polymeric Species VariableHighAir oxidation of phenol groups on starting material or product.[9]Results in dark, tar-like appearance. Often insoluble and causes broad, undefined humps in NMR baseline.

digraph "Side_Reactions" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded];

main_product [label="3-(2,5-dimethyl-1H-pyrrol-1-yl)\n-4-hydroxybenzoic Acid", fillcolor="#F1F3F4", style=filled]; decarboxylated [label="4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; oxidized [label="Quinone-like Species\n(Colored Impurities)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

main_product -> decarboxylated [label=" High Temp.\n - CO₂ "]; main_product -> oxidized [label=" [O]\n(Air) "]; }

Caption: Major side reactions leading to common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental protocol for this synthesis? A: Please refer to the detailed protocol provided in the "Experimental Protocols" section below for a reliable starting procedure.

Q2: How critical is the quality of the 2,5-hexanedione? A: While less prone to degradation than the aminobenzoic acid, using high-purity 2,5-hexanedione (also known as acetonylacetone) is important.[13] Impurities could lead to unidentified side products. Ensure it is a colorless liquid as expected.[14]

Q3: My purification by recrystallization is yielding an oil instead of crystals. What should I do? A: "Oiling out" during recrystallization happens when the solute's melting point is lower than the boiling point of the solvent, or when impurities depress the melting point significantly. Try a lower-boiling point solvent system or switch to a different purification method. A solvent mixture like ethanol/water or ethyl acetate/hexane can be effective. If oiling persists, column chromatography is the recommended alternative.

Q4: Can I use a different catalyst besides acetic acid? A: Yes, other mild acid catalysts can be used. p-Toluenesulfonic acid (p-TsOH) or acidic resins like Amberlyst-15 are viable alternatives.[1] However, avoid strong mineral acids like HCl or H₂SO₄, as they strongly promote the formation of furan byproducts.[3] Recent literature also explores greener methods using mechanochemical activation with catalysts like citric acid.[15]

Q5: What are the best practices for storing the starting material and the final product? A: Both 3-amino-4-hydroxybenzoic acid and the final product contain phenol moieties and are susceptible to long-term oxidative degradation. They should be stored in well-sealed, airtight containers, protected from light, and preferably in a cool, dry place. Storing under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen) is ideal for long-term stability.

Key Experimental Protocols

Protocol 1: Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid

Objective: To synthesize the title compound with a focus on minimizing side product formation.

Materials:

  • 3-amino-4-hydroxybenzoic acid (1.0 eq)

  • 2,5-hexanedione (1.1 eq)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Setup: Assemble the reflux apparatus in a fume hood. Ensure all glassware is dry.

  • Charging Reactants: To the round-bottom flask, add 3-amino-4-hydroxybenzoic acid. Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of starting amine).

  • Initiate Stirring: Begin magnetic stirring to dissolve or suspend the amine.

  • Add Diketone: Add 2,5-hexanedione to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (approx. 118 °C for acetic acid) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction is complete when the starting amine spot has been consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker of ice water. This will precipitate the crude product.

    • Stir the slurry for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual acetic acid.

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature (50-60 °C) to avoid decarboxylation.

Protocol 2: Purification by Decolorizing Recrystallization

Objective: To purify the crude product, removing colored impurities and minor side products.

Materials:

  • Crude 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

  • Ethanol (or other suitable recrystallization solvent)

  • Deionized Water

  • Activated Charcoal

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper (fluted) and funnel

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is poorly soluble, add hot water dropwise until a clear solution is achieved.

  • Decolorization: Remove the flask from the heat. Add a small amount of activated charcoal (approx. 1-2% of the product's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Gently reheat the solution to boiling for a few minutes. Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. This step should be done quickly to prevent the product from crystallizing in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum. The resulting product should be an off-white or light-colored solid.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_yield Low Yield Analysis cluster_purity Purity Analysis start Experiment Complete check_yield Check Yield & Purity start->check_yield yield_ok Yield Acceptable check_yield->yield_ok yield_low Yield Low check_yield->yield_low purity_ok Purity High yield_ok->purity_ok purity_low Product Impure/ Discolored yield_ok->purity_low check_ph Verify Reaction pH (Should be 4-6) yield_low->check_ph Primary Check check_purity Check Starting Material Purity check_ph->check_purity If pH is correct check_temp Review Reaction Temp & Time check_purity->check_temp If materials are pure end_node Pure Product Obtained purity_ok->end_node charcoal Perform Decolorizing Recrystallization purity_low->charcoal For Color column Consider Column Chromatography purity_low->column For Side Products inert_atm Re-run Under Inert Atmosphere charcoal->inert_atm If Oxidation Persists inert_atm->end_node column->end_node

Caption: A logical workflow for troubleshooting common synthesis issues.

References
  • Dalton Transactions. (2009). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. RSC Publishing.
  • PubMed. (n.d.). Oxidative decarboxylation of para-hydroxybenzoic acids by peroxidases under in vivo and in vitro conditions.
  • RSC Publishing. (2009).
  • ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzoic acid synthesis.
  • PMC - NIH. (n.d.).
  • ResearchGate. (n.d.). Reaction mechanism of the decarboxylation of 3-hydroxybenzoic acid with ChCl.
  • Benchchem. (n.d.). 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • PubMed Central. (2021).
  • European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. EP 0206635 B1.
  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Hexane-2,5-dione.
  • ChemicalBook. (2020). What is 2,5-Hexanedione?Uses,Synthesis,Detection method.
  • Benchchem. (n.d.). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid.
  • PubChem. (n.d.). 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid.
  • Smolecule. (2023). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid.
  • Sigma-Aldrich. (n.d.). 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid.
  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
  • Google Patents. (n.d.).
  • Organic Syntheses Procedure. (n.d.). p-HYDROXYBENZOIC ACID.

Sources

Optimization

Technical Support Center: Stability and Degradation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid

Welcome to the technical support center for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability testing and degradation of this multifunctional benzoic acid derivative. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

Introduction to 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a unique molecule featuring a pyrrole ring, a phenolic hydroxyl group, and a carboxylic acid moiety.[1][2][3] This combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. However, these same functional groups can also be susceptible to various degradation pathways, impacting the compound's stability and shelf-life. Understanding these degradation pathways is crucial for developing stable formulations and ensuring the quality, safety, and efficacy of any resulting products.

This guide will walk you through the principles of stability testing as outlined by the International Council for Harmonisation (ICH) guidelines and provide practical, step-by-step protocols for conducting forced degradation studies.[4][5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid?

A1: The primary stability concerns for this molecule stem from its three main functional groups: the pyrrole ring, the phenolic hydroxyl group, and the carboxylic acid.

  • Pyrrole Ring: Pyrrole and its derivatives are known to be susceptible to oxidation, which can lead to ring-opening and the formation of various degradation products.[9][10][11]

  • Phenolic Hydroxyl Group: Phenolic compounds are prone to oxidation, which can result in the formation of colored quinone-type structures. They can also undergo hydrolysis under certain pH conditions.[12][13][14]

  • Carboxylic Acid: While generally stable, benzoic acid and its derivatives can undergo decarboxylation at elevated temperatures.[15][16][17][18]

Q2: What are forced degradation studies and why are they necessary?

A2: Forced degradation studies, also known as stress testing, are designed to intentionally degrade a drug substance or drug product under more severe conditions than those used for accelerated stability testing.[19][20][21] These studies are essential for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating stability-indicating analytical methods.

  • Understanding the intrinsic stability of the molecule.

Q3: What are the typical stress conditions used in forced degradation studies?

A3: According to ICH guidelines, typical stress conditions include:

  • Hydrolysis: Exposure to acidic and basic conditions.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Photolysis: Exposure to light.

  • Thermal Stress: Heating at elevated temperatures.

Q4: How do I choose an appropriate analytical method for stability testing?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for stability testing due to its ability to separate and quantify the parent compound from its degradation products.[22][23] A stability-indicating HPLC method should be developed and validated to ensure it can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration and the increase in degradation products. Spectroscopic methods like UV-Vis can also be employed for initial assessments.[24]

Troubleshooting Guide for HPLC Analysis

Developing a robust, stability-indicating HPLC method for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid and its potential degradation products can be challenging. Here are some common issues and their solutions:

Problem Potential Causes Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible mobile phase pH- Sample overload- Flush the column or use a new column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.[25][26]
Ghost Peaks - Contamination from previous injections (carryover)- Impurities in the mobile phase or sample diluent- Implement a robust needle wash protocol.- Use high-purity solvents and freshly prepared mobile phase.- Inject a blank (diluent) to confirm the source of the peak.[20]
Shifting Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction or leaks- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[27][28]
Poor Resolution Between Parent and Degradant Peaks - Inappropriate mobile phase composition or gradient- Unsuitable column chemistry- Optimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration).- Adjust the gradient slope.- Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).[25]

Experimental Protocols: Forced Degradation Studies

These protocols provide a starting point for conducting forced degradation studies on 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. The goal is to achieve 5-20% degradation of the parent compound.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution with 0.1 N hydrochloric acid to a final concentration of approximately 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Follow the same procedure as for acidic hydrolysis, but use 0.1 N sodium hydroxide as the stress agent.

    • Neutralize the aliquots with an equivalent amount of 0.1 N hydrochloric acid before HPLC analysis.

  • Neutral Hydrolysis:

    • Follow the same procedure, but use water as the stress agent.

Rationale: Hydrolysis studies assess the susceptibility of the compound to degradation in aqueous environments of varying pH. The phenolic hydroxyl and carboxylic acid groups may exhibit different stability profiles under acidic versus basic conditions.[12][14]

Oxidative Degradation
  • Prepare a stock solution of the compound.

  • Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • At appropriate time points, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

Rationale: Oxidative stress testing is crucial due to the presence of the electron-rich pyrrole ring and the phenolic hydroxyl group, both of which are susceptible to oxidation.[9][29]

Photolytic Degradation
  • Solid-State Photostability:

    • Spread a thin layer of the solid compound in a shallow dish.

    • Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours per square meter.

    • At the end of the exposure period, dissolve a known amount of the sample and analyze by HPLC.

  • Solution-State Photostability:

    • Prepare a solution of the compound (e.g., 1 mg/mL in a 1:1 mixture of acetonitrile and water).

    • Expose the solution to the same light conditions as the solid-state study.

    • Analyze aliquots by HPLC at appropriate time points.

Rationale: Photostability testing is essential to determine if the compound is light-sensitive, which has implications for manufacturing, packaging, and storage. Both the pyrrole and phenolic moieties can be susceptible to photodegradation.[30][31][32][33][34]

Thermal Degradation
  • Place the solid compound in a controlled temperature oven at 80°C.

  • After 48 hours, remove the sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.

  • Compare the chromatogram to that of an unstressed sample.

Rationale: Thermal stress testing evaluates the stability of the compound at elevated temperatures, which can provide insights into its long-term stability at recommended storage conditions. Decarboxylation of the benzoic acid moiety is a potential degradation pathway under thermal stress.[15][16][17][18][35]

Visualizing Workflows and Degradation Pathways

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution Acid Acidic Hydrolysis (0.1N HCl, 60°C) API->Acid Expose to Stress Base Basic Hydrolysis (0.1N NaOH, 60°C) API->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) API->Oxidation Expose to Stress Photo Photolysis (ICH Q1B) API->Photo Expose to Stress Thermal Thermal (80°C, Solid) API->Thermal Expose to Stress Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Photo->Neutralize Thermal->Neutralize HPLC HPLC Analysis Neutralize->HPLC Characterization Degradant Characterization (LC-MS) HPLC->Characterization

Caption: Workflow for forced degradation studies.

Hypothesized Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_thermal Thermal Degradation Parent 3-(2,5-dimethyl-1H-pyrrol-1-yl) -4-hydroxybenzoic acid Hydrolysis_Product Potential Ester Hydrolysis (if formulated as an ester) Parent->Hydrolysis_Product H+/OH- Pyrrole_Oxidation Pyrrole Ring Opening Products Parent->Pyrrole_Oxidation H2O2 Phenol_Oxidation Quinone-like Products Parent->Phenol_Oxidation H2O2 Photo_Products Complex Photodegradants Parent->Photo_Products Light (hν) Decarboxylation Decarboxylated Product Parent->Decarboxylation Heat (Δ)

Caption: Hypothesized degradation pathways.

Data Presentation

A well-organized table is essential for summarizing the results of your stability studies.

Stress Condition % Degradation of Parent Number of Degradants Major Degradant (RT) Mass of Major Degradant (m/z)
0.1 N HCl, 60°C, 24h
0.1 N NaOH, 60°C, 24h
3% H₂O₂, RT, 24h
Photolysis (Solid)
Photolysis (Solution)
Thermal (80°C, 48h)

RT = Retention Time

Conclusion

This technical support guide provides a comprehensive framework for investigating the stability of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. By systematically applying the principles of forced degradation and utilizing robust analytical techniques, researchers can gain a thorough understanding of the molecule's degradation profile. This knowledge is fundamental for making informed decisions during drug development, from formulation design to the establishment of appropriate storage conditions and shelf life.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

  • ICH Stability Guidelines. LSC Group®. [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • ICH guideline for stability testing. Slideshare. [Link]

  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. SpringerLink. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Hydrolysis and redox factors affecting analysis of common phenolic marker compounds in botanical extracts and finished products. PubMed. [Link]

  • Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]

  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. AKJournals. [Link]

  • Degradation of Chlorinated Phenolic Compounds Occurring in Pulp Mill Effluents. IWA Publishing. [Link]

  • Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. HunterLab. [Link]

  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Allied Academies. [Link]

  • Hydrolysis and its implications in phenolic compound forms. ResearchGate. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. [Link]

  • A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. ResearchGate. [Link]

  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD. [Link]

  • Drug Stability Testing and Analysis. Hudson Lab Automation. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. [Link]

  • The Oxidation of Pyrrole. ResearchGate. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • What is the degradation mechanism of pyrrole? Chemistry Stack Exchange. [Link]

  • Effect of Acid and Base Catalyzed Hydrolysis on the Yield of Phenolics and Antioxidant Activity of Extracts from Germinated Brown Rice (GBR). PMC - NIH. [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]

  • HPLC Troubleshooting. Waters Corporation. [Link]

  • Degradation kinetics of some phenolic compounds in subcritical water and radical scavenging activity of their degradation products. ResearchGate. [Link]

  • Effect of carboxyl and hydroxyl groups attached to the benzene ring on the photodegradation of polycyclic aromatic hydrocarbons in ice. ResearchGate. [Link]

  • Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... ResearchGate. [Link]

  • Exploring the photodegradation of pyrroles. Kristopher McNeill. [Link]

  • Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica. PubMed Central. [Link]

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. PubChem. [Link]

  • Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. PubMed. [Link]

  • Aqueous photochemical degradation of hydroxylated PAHs: Kinetics, pathways, and multivariate effects of main water constituents. PubMed. [Link]

  • Inhibition by phenolic antioxidants of the degradation of aromatic amines and sulfadiazine by the carbonate radical (CO3•−). IRIS-AperTO. [Link]

  • Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. MDPI. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]

  • Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites. ACS Publications. [Link]

  • Solar-Driven Photodegradation of Methylene Blue Dye Using Al-Doped ZnO Nanoparticles. MDPI. [Link]

  • Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. Royal Society of Chemistry. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Assay Interference with 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

Executive Summary This technical guide is designed for researchers, scientists, and drug development professionals utilizing 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (CAS: 340315-24-4) in biochemical and cel...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide is designed for researchers, scientists, and drug development professionals utilizing 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (CAS: 340315-24-4) in biochemical and cell-based assays. This molecule, a known inhibitor of protein tyrosine phosphatase PtpA in Mycobacterium tuberculosis, serves as a valuable scaffold in drug discovery.[1] However, its distinct physicochemical properties, stemming from its phenolic hydroxyl, carboxylic acid, and dimethylpyrrole moieties, create a potential for various assay interference mechanisms.[1] Misinterpretation of assay results due to such artifacts can lead to wasted resources and misguided research directions.[2]

This document provides a structured troubleshooting framework, including frequently asked questions (FAQs) for rapid assessment and detailed experimental protocols to diagnose and mitigate common interference phenomena such as chemical reactivity, compound aggregation, and optical interference. Our goal is to empower researchers to generate robust, reliable, and reproducible data.

Part 1: Compound Properties and Interference Potential

Understanding the physicochemical profile of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is the first step in anticipating and troubleshooting potential assay artifacts.

PropertyValueImplication for Assay Interference
Molecular Formula C₁₃H₁₃NO₃-
Molecular Weight 231.25 g/mol -
CAS Number 340315-24-4Unique identifier for literature and database searches.
LogP 3.67Indicates moderate lipophilicity, which can be associated with a higher tendency for compound aggregation at screening concentrations.[1]
Key Structural Features Phenolic -OH, Carboxylic acid (-COOH), Dimethylpyrrole ringThese functional groups can lead to chemical reactivity (redox cycling), metal chelation, and intrinsic fluorescence or quenching.[1][2]

Part 2: Frequently Asked Questions (FAQs)

This section provides rapid answers to common observations that may indicate assay interference.

Q1: My compound, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, is showing activity in multiple, unrelated screening assays. What is the likely cause? This phenomenon is often referred to as "promiscuity" and is a strong indicator of assay interference rather than specific, multi-target biological activity.[3][4] Common underlying mechanisms include compound aggregation, chemical reactivity with common assay components, or direct interference with the detection technology.[5][6] It is critical to perform counter-screens to rule out these artifacts.

Q2: I am observing an unusually steep dose-response curve with a Hill slope significantly greater than 1, or a curve that does not reach 100% inhibition. What could this mean? These are classic hallmarks of compound aggregation.[7] Aggregates can form above a critical aggregation concentration (CAC) and non-specifically sequester and denature proteins, leading to apparent inhibition.[7] This behavior is often sensitive to detergents and protein concentration.

Q3: In my fluorescence-based assay, the signal decreases when I add the compound, even in the absence of my target enzyme/protein. Why is this happening? This suggests that the compound is interfering with the detection system, likely through fluorescence quenching.[3] The electron-rich pyrrole and phenyl rings in the molecule can absorb light energy from the fluorophore in your assay, causing it to return to its ground state without emitting a photon, thus reducing the signal.

Q4: My assay results are inconsistent between experiments, despite using the same compound stock. What could be the issue? Inconsistent results can stem from the compound's stability and solubility. The phenolic hydroxyl group can be susceptible to oxidation over time, especially if not stored properly (e.g., protected from light and air).[1] Furthermore, if the compound is precipitating out of the solution at the tested concentrations, this can lead to high variability. Always ensure the compound is fully solubilized in the assay buffer.

Part 3: In-Depth Troubleshooting Guides & Protocols

If you suspect assay interference, the following diagnostic experiments can help identify the specific mechanism.

Guide 1: Assessing for Chemical Reactivity

The phenolic moiety of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid can potentially be oxidized to a reactive quinone-like species, which can covalently modify nucleophilic residues (e.g., cysteine) on proteins.[1][2]

Question: Is my compound acting as a non-specific, reactive inhibitor?

Diagnostic Test: Dithiothreitol (DTT) Sensitivity Assay. This test determines if the compound's inhibitory activity is attenuated by the presence of a competing thiol-containing scavenger.[2] A significant increase in the IC₅₀ value in the presence of DTT suggests reactivity.

Experimental Protocol: DTT Sensitivity Assay

  • Preparation: Prepare two sets of assay buffers: your standard buffer ("-DTT") and the same buffer supplemented with 1-5 mM DTT ("+DTT").

    • Scientist's Note: First, confirm that DTT itself does not interfere with your assay's performance (e.g., signal, enzyme stability). If DTT is incompatible, other reducing agents like TCEP can be considered.[2]

  • Compound Titration: Prepare serial dilutions of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid.

  • Assay Performance: Run two parallel dose-response experiments for the compound: one using the "-DTT" buffer and one using the "+DTT" buffer. Include all necessary controls for both conditions.

  • Data Analysis: Calculate the IC₅₀ value from both dose-response curves. A significant rightward shift (>5-fold) in the IC₅₀ in the "+DTT" condition is strong evidence of thiol reactivity.

Guide 2: Investigating Compound Aggregation

With a LogP of 3.67, the compound may form colloidal aggregates at typical screening concentrations, which can non-specifically inhibit enzymes.[1][7]

Question: Is my compound's activity caused by aggregation?

Diagnostic Test 1: Detergent Sensitivity Assay. The inhibitory activity of aggregators is highly sensitive to non-ionic detergents, which disrupt colloid formation.[8]

Experimental Protocol: Detergent Sensitivity Assay

  • Preparation: Prepare two assay buffers: your standard buffer and the same buffer supplemented with 0.01% (v/v) Triton X-100.

    • Scientist's Note: Ensure your target protein's activity is not adversely affected by the addition of the detergent.

  • Assay Performance: Generate IC₅₀ curves for the compound in the presence and absence of Triton X-100.

  • Data Analysis: A significant reduction or complete loss of inhibitory activity (i.e., a large increase in IC₅₀) in the presence of the detergent strongly suggests aggregation-based inhibition.[8]

Diagnostic Test 2: Enzyme Concentration Dependence Assay. The apparent potency of an aggregator is dependent on the concentration of the enzyme it is sequestering, whereas a true inhibitor's IC₅₀ should be independent of enzyme concentration (under Michaelis-Menten conditions).[7]

Experimental Protocol: Enzyme Concentration Dependence

  • Assay Setup: Set up two parallel experiments. In the first, use your standard enzyme concentration (1x). In the second, use a 5- to 10-fold higher enzyme concentration (5x or 10x).

  • IC₅₀ Determination: Measure the IC₅₀ of the compound at both enzyme concentrations.

  • Data Analysis: If the compound is an aggregator, you will observe a significant increase in its IC₅₀ value at the higher enzyme concentration. The IC₅₀ of a specific, reversible inhibitor should remain largely unchanged.[7]

Guide 3: Checking for Optical Interference

The aromatic nature of the compound makes it a candidate for interfering with fluorescence- or absorbance-based readouts.

Question: Is my compound intrinsically fluorescent or is it quenching the assay signal?

Diagnostic Test: Target-Free Counter-Screen. This test measures the compound's effect on the assay signal in the absence of the biological target (e.g., enzyme, receptor).[9]

Experimental Protocol: Target-Free Counter-Screen

  • Preparation: Prepare a "target-free" version of your assay. This includes the buffer, substrate, detection reagents, and any cofactors, but excludes the biological target.

  • Compound Addition: Add the compound at the same concentrations used in your main assay to the target-free wells.

  • Signal Measurement: Read the plate using the same detection method (fluorescence, luminescence, etc.).

  • Data Analysis:

    • Intrinsic Fluorescence: If you observe a concentration-dependent increase in signal, the compound is fluorescent at your assay's wavelengths.

    • Signal Quenching: If you add the compound to a solution containing only your fluorescent probe/product and observe a concentration-dependent decrease in signal, the compound is a quencher.

Part 4: Systematic Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing potential assay interference from 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid.

Troubleshooting_Workflow start Start: Unexpected Activity Observed check_literature Q: Is compound a known PAIN or aggregator? (Literature/Database Search) start->check_literature optical_check Run Target-Free Counter-Screen check_literature->optical_check No definitive info is_fluorescent Signal Increase? optical_check->is_fluorescent Analyze results fluorescent_artifact Result: Intrinsic Fluorescence Mitigation: Use non-fluorescent assay or shift wavelengths. is_fluorescent->fluorescent_artifact Yes is_quenching Signal Decrease? is_fluorescent->is_quenching No quenching_artifact Result: Signal Quenching Mitigation: Confirm with orthogonal assay. is_quenching->quenching_artifact Yes reactivity_check Run DTT Sensitivity Assay is_quenching->reactivity_check No is_reactive IC50 Shift > 5-fold? reactivity_check->is_reactive reactive_artifact Result: Thiol-Reactive Compound Mitigation: Add scavengers or redesign compound. is_reactive->reactive_artifact Yes aggregation_check Run Detergent Sensitivity Assay is_reactive->aggregation_check No is_aggregator Activity Lost with Detergent? aggregation_check->is_aggregator aggregation_artifact Result: Compound Aggregation Mitigation: Confirm with enzyme conc. test. Lower compound concentration. is_aggregator->aggregation_artifact Yes true_hit Conclusion: Likely True Hit Proceed with Orthogonal Assays is_aggregator->true_hit No

Caption: A decision tree for systematically diagnosing assay interference.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Sittampalam, G. S., Coussens, N. P., & Brimacombe, K. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Pinzi, L. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(3), 200-207. Retrieved from [Link]

  • Jasial, S., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 356-373. Retrieved from [Link]

  • Gorshkov, V., et al. (2018). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(7), 705-716. Retrieved from [Link]

  • Jasial, S., et al. (2024). Tackling assay interference associated with small molecules. PubMed. Retrieved from [Link]

  • Magnuson, J. S., & Lorange, C. (2023). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Das, R. (2015). How to Detect and Solve Immunoassay Interference. AACC. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Schorpp, K., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. PLOS ONE, 12(8), e0182142. Retrieved from [Link]

  • Coan, K. E., & Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Biological Activity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid Derivatives

Introduction: The Strategic Value of the Pyrrole-Benzoic Acid Scaffold Welcome to the technical support center for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid and its derivatives. This molecular framework repre...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrole-Benzoic Acid Scaffold

Welcome to the technical support center for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid and its derivatives. This molecular framework represents a strategic starting point in medicinal chemistry, combining an electron-rich, substituted pyrrole ring with a functionalized benzoic acid core.[1] The parent compound (CAS: 340315-24-4) is a multifunctional organic molecule with a molecular formula of C₁₃H₁₃NO₃ and a molecular weight of approximately 231.25 g/mol .[2]

The inherent structure offers three primary points for chemical modification: the carboxylic acid, the phenolic hydroxyl group, and the aromatic backbone.[1] This versatility allows for the systematic optimization of its known biological activities—which include antioxidant, anti-inflammatory, and antimicrobial effects—and the exploration of new therapeutic applications, such as anti-virulence agents against pathogens like Mycobacterium tuberculosis.[1][3]

This guide is designed for drug development professionals and researchers. It provides in-depth troubleshooting for common synthetic and bioassay challenges, explains the causal logic behind experimental choices, and offers validated protocols to streamline your research and development efforts. Our goal is to empower you to rationally design and test next-generation derivatives with enhanced potency, selectivity, and superior pharmacokinetic profiles.

Part 1: Frequently Asked Questions & Troubleshooting - Synthesis and Derivatization

This section addresses common hurdles encountered during the synthesis of the core scaffold and its subsequent derivatization.

Q1: My Paal-Knorr synthesis of the 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid core scaffold is resulting in a low yield. What are the likely causes and solutions?

A1: The Paal-Knorr synthesis, which involves condensing a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (3-amino-4-hydroxybenzoic acid), is a robust reaction but sensitive to several factors.[3] Low yields are typically traced back to three areas:

  • Purity of Starting Materials: The 3-amino-4-hydroxybenzoic acid starting material can be prone to oxidation, appearing as a dark-colored solid. Using discolored starting material can lead to numerous side products.

    • Solution: If oxidation is suspected, attempt to purify the amine by recrystallization or column chromatography before the reaction. Ensure the 2,5-hexanedione is of high purity and free from acidic contaminants.

  • Reaction Conditions: The reaction is often run in a protic solvent like glacial acetic acid or ethanol.[4] The temperature and reaction time are critical.

    • Solution: Heat the reaction under reflux and monitor its progress using Thin Layer Chromatography (TLC). Insufficient heating can lead to an incomplete reaction, while excessive heat over prolonged periods can cause degradation. The optimal reflux time should be determined empirically, typically ranging from 1 to 4 hours.

  • Workup and Purification: The product has both an acidic (carboxylic acid) and a weakly acidic (phenol) proton. Improper pH during the aqueous workup can lead to product loss.

    • Solution: After the reaction, neutralize the acidic solvent carefully. When performing extractions, ensure the pH of the aqueous layer is adjusted correctly to keep your product in the organic phase. For purification, column chromatography on silica gel is standard. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity often yields the best separation.

Q2: I am attempting to synthesize amide derivatives from the carboxylic acid group, but the reaction is slow and the yield is poor. How can I improve this?

A2: Direct amidation is often inefficient. The carboxylic acid must be "activated" to facilitate nucleophilic attack by the amine.

  • Inefficient Activation: Simply mixing the benzoic acid derivative with an amine is unlikely to work.

    • Solution: Convert the carboxylic acid to a more reactive intermediate.

      • Acyl Chloride Formation: React the starting material with thionyl chloride (SOCl₂) or oxalyl chloride. This is a highly effective but can be harsh if other sensitive functional groups are present. Use anhydrous solvents and glassware to prevent hydrolysis of the acyl chloride back to the carboxylic acid.[5]

      • Peptide Coupling Reagents: A milder and very common method is to use coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine). These reagents form a highly reactive ester intermediate in situ that readily reacts with the amine.

  • Side Reactions: The phenolic hydroxyl group can potentially react with the activating agent.

    • Solution: If side reactions on the phenol are a concern, consider using a protecting group (e.g., a benzyl or silyl ether) on the hydroxyl group before performing the amidation. This group can be removed in a subsequent step.

Q3: During purification of my final derivatives, I see multiple spots on TLC that are difficult to separate. What are these impurities?

A3: The nature of the impurities depends on the reaction, but common culprits include:

  • Unreacted Starting Material: If the reaction did not go to completion.

  • Hydrolyzed Intermediates: For reactions involving acyl chlorides, contamination with the starting carboxylic acid is common if moisture was present.[5] This can often be removed by washing the crude product with a dilute base like sodium bicarbonate solution.[5]

  • Over-acylated Byproducts: In some cases, particularly with highly reactive amines, a diacylation event can occur.[5]

    • Solution: To minimize this, add the activating agent or acyl chloride slowly (dropwise) to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the reaction rate and prevent localized high concentrations.[5] For purification, a high-resolution separation technique like preparative HPLC may be necessary if column chromatography fails.

Part 2: Frequently Asked Questions & Troubleshooting - Biological Assays

This section provides guidance on overcoming common issues encountered during the biological evaluation of your compounds.

Q1: My compound showed high potency in a biochemical (e.g., enzyme inhibition) assay but has little to no activity in a cell-based assay. What explains this discrepancy?

A1: This is a classic challenge in drug discovery, often referred to as a "biochemical-to-cellular gap." The cause is almost always related to the compound's interaction with the complex cellular environment.

  • Poor Cell Permeability: Small molecules must cross the cell membrane to reach intracellular targets.[6]

    • Causality: The physicochemical properties of your derivative (e.g., high polarity, large size, low lipophilicity) may prevent it from passively diffusing into the cell.

    • Troubleshooting: Analyze the compound's calculated properties (e.g., cLogP, Polar Surface Area). Consider structural modifications to increase lipophilicity, such as esterifying the carboxylic acid or masking the phenol, to enhance cell penetration.[6]

  • Metabolic Instability: Cells contain metabolic enzymes (like Cytochrome P450s) that can rapidly modify and inactivate foreign compounds.

    • Causality: Certain functional groups are known metabolic "hotspots." For this scaffold, the methyl groups on the pyrrole ring could be susceptible to oxidation.[7]

    • Troubleshooting: Perform a microsomal stability assay using mouse, rat, or human liver microsomes to determine the compound's metabolic half-life.[7] If it's unstable, consider blocking the site of metabolism, for example, by replacing a hydrogen with a fluorine atom.

  • Efflux by Transporters: Cells have efflux pumps (e.g., P-glycoprotein) that actively remove xenobiotics, keeping the intracellular concentration too low to be effective.

    • Troubleshooting: Run the cell-based assay in the presence of a known efflux pump inhibitor (e.g., verapamil). If activity is restored, efflux is the likely cause.

Q2: I am observing high variability and "edge effects" in my 96-well plate cell viability assays. How can I improve reproducibility?

  • Inconsistent Cell Seeding: Uneven cell density across the plate is a major source of error.

    • Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting steps. Use a multichannel pipette for consistency and consider using a reverse pipetting technique.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: Avoid using the outermost wells for experimental data. Fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier. Ensure the incubator has adequate humidity.[9]

  • Compound Precipitation: The compound may be precipitating out of the assay medium, especially at higher concentrations.

    • Solution: Visually inspect the wells for precipitate under a microscope. Determine the kinetic solubility of your compound in the specific assay medium. If solubility is an issue, reduce the final DMSO concentration (typically to <0.5%) or explore the use of co-solvents or formulation agents.

Q3: How do I select the right cell model for my experiments? My results with immortalized cell lines seem inconsistent.

A3: The choice of cell model is critical for generating physiologically relevant data.[10]

  • Limitations of Immortalized Cells: Immortalized cell lines (e.g., HeLa, HEK293) are easy to culture but often do not reflect the biology of a specific disease.[11] They can also exhibit genetic drift over many passages, leading to inconsistent results.[8]

    • Causality: These cells have been adapted for growth in plastic dishes and may not express the correct target proteins or signaling pathways at physiological levels.[11]

  • Improving Physiological Relevance:

    • Use Primary Cells: Whenever possible, use primary cells isolated from tissues relevant to the disease of interest. Though more challenging to culture, they provide a much better model of in vivo biology.[8][10]

    • Low Passage Number: Always use cells with a low and consistent passage number for all experiments in a study.

    • Consider 3D Models: For applications like oncology, moving from 2D monolayers to 3D spheroid or organoid cultures can better replicate the tumor microenvironment and provide more predictive data on compound efficacy.[9][10]

Part 3: Data Interpretation and Experimental Design

Structure-Activity Relationship (SAR) Analysis

Systematic modification is key to enhancing biological activity.[12] The table below presents a hypothetical SAR for a series of derivatives targeting an enzyme, illustrating how to interpret such data.

Compound ID Modification (R-Group) Position IC₅₀ (nM) Notes
Parent -H-5,200Baseline activity.
1a -CH₃ (Ester)Carboxyl2,100Increased lipophilicity may improve cell entry.
1b -NH(CH₂CH₃) (Amide)Carboxyl850Ethylamide shows improved potency. Potential H-bond.
1c -NH(Cyclopropyl)Carboxyl450Small, rigid cyclopropyl group fits well in binding pocket.
2a -CH₃ (Ether)Phenol4,800Masking the phenol slightly reduces activity; H-bond lost.
3a -ClAromatic Ring, C61,200Electron-withdrawing group enhances binding.
3b -OCH₃Aromatic Ring, C66,500Bulky methoxy group causes steric clash.

Interpretation: The data suggests that modifying the carboxylic acid to a small, rigid amide (like cyclopropylamide in 1c ) is the most effective strategy for improving potency. This indicates the binding pocket likely has a specific size constraint and can form a hydrogen bond with the amide.

Visualizing Experimental Workflows

Diagrams help clarify complex processes. Below are Graphviz models for a typical synthetic workflow and a troubleshooting decision tree.

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_deriv Derivatization cluster_products Final Products A 3-Amino-4-hydroxybenzoic Acid C Paal-Knorr Condensation A->C B 2,5-Hexanedione B->C D Core Scaffold: 3-(...)-4-hydroxybenzoic acid C->D E Amide Coupling D->E F Esterification D->F G Ether Synthesis D->G H Amide Library E->H I Ester Library F->I J Ether Library G->J

Caption: Synthetic workflow for generating derivative libraries.

Assay_Troubleshooting Start High Variability in Cell Assay? CheckCells Check Cell Health & Seeding Consistency Start->CheckCells CheckPlate Inspect Plate for Edge Effects/Evaporation Start->CheckPlate CheckCompound Check Compound Solubility in Media Start->CheckCompound Sol_Cells Solution: - Use low passage cells - Ensure homogenous suspension - Use reverse pipetting CheckCells->Sol_Cells Sol_Plate Solution: - Fill outer wells with PBS - Ensure incubator humidity CheckPlate->Sol_Plate Sol_Compound Solution: - Check kinetic solubility - Lower final DMSO % - Visually inspect for precipitate CheckCompound->Sol_Compound

Caption: Decision tree for troubleshooting assay variability.

Part 4: Key Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold via Paal-Knorr Condensation

This protocol is a general guideline and should be optimized for scale and specific laboratory conditions.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-4-hydroxybenzoic acid (1.0 eq) and glacial acetic acid (approx. 0.2 M concentration).

  • Reagent Addition: Add 2,5-hexanedione (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid).

  • Workup: Allow the reaction to cool to room temperature. Pour the mixture into a beaker of ice water, which should cause the product to precipitate.

  • Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Dry the crude solid. Recrystallize from an appropriate solvent system (e.g., Ethanol/Water) or purify by flash column chromatography on silica gel to yield the final product. Confirm structure by ¹H NMR, ¹³C NMR, and MS.

Protocol 2: Standard MTT Cell Viability Assay

This protocol assumes adherence to aseptic cell culture techniques.

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37 °C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

References

  • Pyrrole: An insight into recent pharmacological advances with structure activity rel
  • Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity rel
  • The role of cell-based assays for drug discovery. (2024). News-Medical.Net.
  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry.
  • Expert view: Addressing the big challenges in cell-based assays. (2018). Drug Target Review.
  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. (2013). Journal of Medicinal Chemistry.
  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT.
  • 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis. (n.d.). PubMed Central.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Precision For Medicine.
  • Advantages of Small Molecule Inhibitors in Therapeutic Interventions. (2024). Assay Genie.
  • ENHANCING RESEARCH ON DRUG SMALL MOLECULES AND TARGET PROTEINS FOR THE TREATMENT OF GENETIC DISEASES. (n.d.). ijprems.com.
  • Paving the way for small-molecule drug discovery. (n.d.). PubMed Central.
  • Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. (n.d.). Benchchem.
  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. (2023). Smolecule.
  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. (n.d.). PubChem.
  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. (n.d.). Benchchem.
  • Synthetic route of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide... (n.d.).

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Troubleshooting

Technical Support Center: Scalable Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

Welcome to the technical support guide for the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. This document is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to facilitate a scalable and efficient synthesis. The target molecule is a valuable building block in materials chemistry and a precursor for novel therapeutic agents, making a robust synthetic route essential.[1][2]

Synthetic Strategy Overview

The most reliable and scalable pathway to the target compound is a two-step synthesis. This approach ensures high purity of intermediates and excellent overall yield.

  • Step 1: Synthesis of the Precursor. The synthesis begins with the preparation of the key intermediate, 3-amino-4-hydroxybenzoic acid , typically via the reduction of 4-hydroxy-3-nitrobenzoic acid.

  • Step 2: Paal-Knorr Pyrrole Synthesis. The final product is formed by the condensation of 3-amino-4-hydroxybenzoic acid with hexane-2,5-dione (acetonylacetone).[3][4] This classic reaction is highly efficient for constructing the 2,5-dimethylpyrrole ring.[5][6]

The overall workflow is illustrated below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Paal-Knorr Condensation A 4-Hydroxy-3-nitrobenzoic Acid B Reduction (e.g., Pd/C, H₂ or SnCl₂/HCl) A->B C 3-Amino-4-hydroxybenzoic Acid B->C E Weak Acid Catalyst (e.g., Acetic Acid) C->E D Hexane-2,5-dione D->E F Final Product: 3-(2,5-dimethyl-1H-pyrrol-1-yl) -4-hydroxybenzoic acid E->F

Caption: High-level workflow for the two-step synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during synthesis in a question-and-answer format.

Part A: Issues with Precursor Synthesis (3-Amino-4-hydroxybenzoic acid)

Q1: I am preparing my own 4-hydroxy-3-nitrobenzoic acid starting material and facing issues with side reactions. What should I watch out for?

A: When synthesizing 4-hydroxy-3-nitrobenzoic acid from p-hydroxybenzoic acid, the primary challenges are over-nitration and decarboxylation, both of which can significantly lower your yield and complicate purification.[7][8] Careful control of reaction temperature and the concentration of nitric acid is paramount. Using milder nitrating conditions can prevent the formation of dinitro species and preserve the carboxylic acid group.

Q2: My reduction of 4-hydroxy-3-nitrobenzoic acid to 3-amino-4-hydroxybenzoic acid is inefficient. What are the best practices for a scalable reaction?

A: This reduction is a critical step. The two most common scalable methods are catalytic hydrogenation and metal-acid reduction.

  • Catalytic Hydrogenation: Using palladium on carbon (Pd/C) with hydrogen gas is a very clean and high-yielding method, often preferred in industrial settings.[7][9] Ensure your catalyst is active and the substrate is free of catalyst poisons. The reaction is typically run in water or an alcohol-based solvent.

  • Metal-Acid Reduction: A classic and robust method involves using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[7][10] This method is often quantitative but requires a more involved workup to remove tin salts. After the reaction, careful pH adjustment is necessary to precipitate the product.[10]

Q3: How can I effectively purify the 3-amino-4-hydroxybenzoic acid precursor?

A: Purity of this intermediate is crucial for the subsequent Paal-Knorr reaction.

  • For Hydrogenation: After filtering off the Pd/C catalyst, the product can often be precipitated by adjusting the pH of the filtrate. Recrystallization from hot water or an alcohol/water mixture is typically sufficient.

  • For SnCl₂ Reduction: The workup is more complex. After reaction completion, the mixture is typically diluted and the pH is carefully adjusted to precipitate the product while keeping tin hydroxides in solution.[10] Column chromatography is an option for small-scale purification but is not ideal for large-scale processes.[10]

Part B: Troubleshooting the Paal-Knorr Pyrrole Synthesis

Q4: My Paal-Knorr reaction is giving a very low yield of the final product. What is the most likely cause?

A: Low yields in the Paal-Knorr synthesis are almost always linked to improper reaction conditions, especially pH.[11] This reaction requires neutral or weakly acidic conditions to proceed efficiently.[12]

  • The Causality: The mechanism involves the nucleophilic attack of the primary amine on the protonated carbonyl groups of hexane-2,5-dione.[3] If the conditions are too acidic (pH < 3), two things happen:

    • The primary amine of your precursor gets fully protonated to an ammonium salt, which is no longer nucleophilic and cannot initiate the reaction.[13][14]

    • The hexane-2,5-dione undergoes acid-catalyzed self-condensation to form a furan byproduct, consuming your reagent.[11][12]

  • The Solution: Use a weak acid catalyst like glacial acetic acid, which can serve as both the catalyst and solvent.[11][12] Avoid using strong mineral acids (HCl, H₂SO₄) or amine hydrochloride salts, which create a low pH environment.[5]

G Start Low Yield in Paal-Knorr Step CheckpH Is the reaction pH < 3 (e.g., using HCl, H₂SO₄)? Start->CheckpH CheckPurity Are starting materials pure? CheckpH->CheckPurity No Sol_pH Action: Switch to a weak acid catalyst (e.g., Acetic Acid). Or use a modern catalyst system. CheckpH->Sol_pH Yes CheckTemp Is temperature/time optimized? CheckPurity->CheckTemp Yes Sol_Purity Action: Purify 3-amino-4-hydroxybenzoic acid and distill hexane-2,5-dione before use. CheckPurity->Sol_Purity No Sol_Temp Action: Monitor reaction by TLC. Consider microwave heating to reduce time and degradation. CheckTemp->Sol_Temp No Success Improved Yield CheckTemp->Success Yes Sol_pH->Success Sol_Purity->Success Sol_Temp->Success

Caption: Troubleshooting decision tree for low Paal-Knorr yields.

Q5: I need to avoid harsh conditions to protect other functional groups. Are there milder, modern catalysts for this reaction?

A: Absolutely. The traditional Paal-Knorr reaction was often limited by prolonged heating in acid.[3][5] Modern catalysis has provided numerous mild and highly efficient alternatives suitable for scalable synthesis.

Catalyst TypeExamplesKey AdvantagesReference
Lewis Acids Sc(OTf)₃, Bi(NO₃)₃Very mild, highly efficient, and can be used in catalytic amounts.[15][16]
Heterogeneous Montmorillonite Clay, Silica Sulfuric Acid, AluminaEasily removed by filtration, recyclable, environmentally friendly.[5][16][17]
Organocatalysts Citric Acid, SaccharinInexpensive, non-toxic, metal-free, and effective under mild conditions.[16]
Solvent Systems Ionic Liquids, Deep Eutectic SolventsCan facilitate the reaction at room temperature without any added acid catalyst.[15][16][18]

Q6: My reaction seems to stall or not go to completion, even with the right pH. What else could be wrong?

A: If the pH is correct, consider these factors:

  • Purity of Starting Materials: Impurities in either the 3-amino-4-hydroxybenzoic acid or the hexane-2,5-dione can inhibit the reaction.[11] The amine precursor should be a clean, free-flowing solid, and the hexane-2,5-dione should be freshly distilled if it is old or discolored.

  • Reaction Time and Temperature: Aromatic amines, like your precursor, are less basic and therefore less nucleophilic than aliphatic amines. They may require longer reaction times or moderate heating (e.g., 60-80 °C) to drive the reaction to completion.[11] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal endpoint.[11][16]

  • Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of hexane-2,5-dione to ensure full conversion of the more valuable amine precursor.

Detailed Experimental Protocols

These protocols provide a validated starting point for laboratory and pilot-scale synthesis.

Protocol 1: Synthesis of 3-Amino-4-hydroxybenzoic Acid (via Hydrogenation)
  • Setup: To a suitable hydrogenation vessel, add 4-hydroxy-3-nitrobenzoic acid (1.0 eq) and 5% Palladium on Carbon (1-2 mol% Pd).

  • Solvent: Add a suitable solvent, such as methanol or water (approx. 10-15 mL per gram of substrate).

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi or as appropriate for your equipment). Stir the mixture vigorously at room temperature. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. A TLC or HPLC check can confirm the disappearance of the starting material.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The product, 3-amino-4-hydroxybenzoic acid, will precipitate. It can be further purified by recrystallization from hot water if necessary.

Protocol 2: Paal-Knorr Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-hydroxybenzoic acid (1.0 eq) in glacial acetic acid (5-10 mL per gram of amine).

  • Reagent Addition: To this solution, add hexane-2,5-dione (1.1 eq) dropwise with stirring.

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by TLC (a typical eluent system would be ethyl acetate/hexanes with a small amount of acetic acid). The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a larger volume of ice-water. The crude product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove residual acetic acid. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure final product.

Mechanistic Insight: The Paal-Knorr Reaction

Understanding the mechanism is key to troubleshooting. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration.

G Amine R-NH₂ Amine->p1 1. Nucleophilic Attack Diketone Hexane-2,5-dione (Protonated Carbonyl) Diketone->p1 Hemiaminal Hemiaminal Intermediate Hemiaminal->p2 2. Attack on 2nd Carbonyl Cyclized Cyclized Intermediate (2,5-dihydroxy-tetrahydropyrrole derivative) Cyclized->p3 3. Dehydration (x2) Pyrrole Final Pyrrole Product Water + 2 H₂O p1->Hemiaminal p2->Cyclized p3->Pyrrole p3->Water

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.[3][5][15]

References

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved from [Link]

  • Química Organica.org. (n.d.). Paal–Knorr synthesis of pyrrole. Retrieved from [Link]

  • Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-468. Retrieved from [Link]

  • European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids (EP 0206635 B1). Retrieved from [Link]

  • Google Patents. (n.d.). US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids.
  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • Royal Society of Chemistry. (2021). An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. Retrieved from [Link]

  • YouTube. (2023). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purity Analysis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid

Welcome to the technical support guide for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purity analysis of this multifunctional molecule. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity and accuracy of your analytical results.

Section 1: Foundational Knowledge & Common Impurities

This section addresses the most frequently asked questions regarding the compound and the nature of its potential impurities.

Q1: What is 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, and why is its purity critical?

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a synthetic organic compound featuring a substituted pyrrole ring linked to a 4-hydroxybenzoic acid scaffold.[1][2] Its structure contains three key functional groups: a carboxylic acid, a phenolic hydroxyl group, and an electron-rich dimethylpyrrole ring.[1] This unique combination makes it a valuable intermediate in materials science and a subject of interest in pharmaceutical research, notably as a potential anti-virulence agent against Mycobacterium tuberculosis by inhibiting the protein tyrosine phosphatase PtpA.[1]

Why Purity is Paramount: The presence of impurities, even at trace levels, can have significant consequences.[3]

  • In Drug Development: Impurities can alter pharmacological and toxicological profiles, potentially reducing efficacy or causing adverse effects. Regulatory bodies like the ICH have strict guidelines on the identification and quantification of impurities.[3][4]

  • In Materials Science: Impurities can affect the physicochemical properties of resulting polymers or metal-organic frameworks (MOFs), compromising structural integrity and performance.

Q2: What are the most likely sources of impurities for this compound?

Impurities can be introduced at any stage, from synthesis to storage.[3] Understanding their origin is the first step in developing a robust analytical method for their detection. The primary sources are categorized below.

main Sources of Impurities for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid synthesis Synthesis-Related Impurities main->synthesis degradation Degradation Products main->degradation external External Contaminants main->external starting_materials Unreacted Starting Materials (e.g., 3-amino-4-hydroxybenzoic acid, 2,5-hexanedione) synthesis->starting_materials isomers Positional Isomers (e.g., substitution at other positions on the benzoic acid ring) synthesis->isomers byproducts Reaction Byproducts (e.g., from incomplete cyclization) synthesis->byproducts oxidation Oxidation Products (e.g., quinone formation from the phenolic hydroxyl group) degradation->oxidation decarboxylation Decarboxylation Products degradation->decarboxylation solvents Residual Solvents external->solvents reagents Catalysts & Reagents external->reagents

Caption: Logical workflow identifying the primary sources of impurities.

Q3: Which analytical techniques are most appropriate for a comprehensive purity analysis?

A multi-technique approach is essential for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity and impurity quantification. A reversed-phase method with UV detection (RP-HPLC-UV) is ideal for separating the main compound from its non-volatile organic impurities.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for the identification of the parent compound and the structural elucidation of unknown impurities.[6] Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the definitive structural confirmation of the bulk material and can help identify impurities if they are present at sufficient concentrations (>1%).[8]

  • Gas Chromatography (GC): While not suitable for the parent compound due to its low volatility, GC is the standard method for quantifying residual solvents.[4][5]

Section 2: HPLC Method Development & Troubleshooting

HPLC is the cornerstone of purity analysis for this compound. However, its chemical properties—specifically the acidic carboxylic acid and phenolic hydroxyl groups—present common chromatographic challenges.

Q4: My primary peak is showing significant tailing. What is causing this, and how do I fix it?

Peak tailing is a common issue when analyzing phenolic and acidic compounds.[9] The primary cause is secondary interactions between the analyte and the stationary phase. The acidic silanol groups (Si-OH) on the surface of silica-based C18 columns can interact strongly with the polar functional groups of your molecule, leading to a distorted peak shape.[9]

Causality: At a neutral pH, the carboxylic acid and phenolic groups can be partially or fully ionized. These negatively charged species can interact with any residual positive charges on the silica surface or engage in strong hydrogen bonding with silanols, delaying their elution and causing the peak to tail. This reduces resolution, compromises accurate integration, and lowers sensitivity.[9]

Below is a systematic workflow to diagnose and resolve peak tailing.

Caption: Troubleshooting workflow for HPLC peak tailing.

Q5: How do I select the optimal mobile phase and pH for the analysis?

The choice of mobile phase is critical for achieving good separation and peak shape for ionizable compounds like aromatic carboxylic acids.[5]

  • Mobile Phase Composition: A typical reversed-phase system is used.

    • Solvent A (Aqueous): Deionized water.

    • Solvent B (Organic): Acetonitrile or Methanol. Acetonitrile often provides better peak shapes and lower backpressure.

  • pH Control (The Critical Factor): The mobile phase pH must be controlled to suppress the ionization of both the carboxylic acid (pKa ≈ 4-5) and the phenolic hydroxyl group (pKa ≈ 9-10).

    • Expert Rationale: By setting the mobile phase pH at least 2 units below the pKa of the carboxylic acid (e.g., pH 2.5-3.0), you ensure it remains in its neutral, protonated form (-COOH).[9] This neutral form has a more consistent interaction with the C18 stationary phase, leading to sharp, symmetrical peaks.

    • Recommended Buffers: Use a buffer like 0.1% phosphoric acid or 0.1% formic acid in the aqueous phase. These are effective at low pH and are compatible with MS detection.

Q6: I have poor resolution between my main peak and a closely eluting impurity. What are my options?

Improving resolution requires manipulating the selectivity of the chromatographic system.

  • Modify Organic Solvent Gradient: Adjust the slope of your gradient. A shallower gradient will increase the run time but often improves the separation of closely eluting peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, as they have different interactions with the analyte and stationary phase.

  • Adjust the Temperature: Increasing the column temperature can improve efficiency and sometimes change selectivity. Start with a modest increase (e.g., from 30 °C to 40 °C).

  • Try a Different Stationary Phase: If other options fail, the impurity may have very similar properties on a C18 phase. Consider a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase, which can offer different interactions.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Secondary silanol interactions; Improper mobile phase pH.[9]Buffer mobile phase to pH 2.5-3.0; Use a base-deactivated (end-capped) column; Reduce sample concentration.[9]
Peak Fronting Sample overload; Sample solvent stronger than mobile phase.Dilute the sample; Dissolve the sample in the initial mobile phase.[9]
Split Peaks Column contamination/void; Co-elution of two compounds; Sample solvent incompatibility.Flush or replace the column; Change sample solvent; Optimize the gradient to improve resolution.[10]
High Backpressure Column or frit blockage; Buffer precipitation.[11]Reverse-flush the column (disconnected from the detector); Filter all samples and mobile phases; Ensure buffer is soluble in the organic phase.
Irreproducible Retention Times Inadequate column equilibration; Leaks in the system; Mobile phase composition drift.[11]Increase equilibration time between runs; Check for loose fittings; Prepare fresh mobile phase daily.
Table 1: Common HPLC Troubleshooting Scenarios for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid.

Section 3: Impurity Identification with Mass Spectrometry (MS)

Once impurities are separated by HPLC, MS is the definitive tool for their identification.

Q7: How can I confirm the identity of my main peak using LC-MS?

The primary confirmation comes from matching the measured mass-to-charge ratio (m/z) with the theoretical exact mass of the compound. For 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (C₁₃H₁₃NO₃), the expected ions are:

  • Molecular Weight: 231.25 g/mol [2]

  • [M+H]⁺ (Positive Ion Mode): m/z 232.0968

  • [M-H]⁻ (Negative Ion Mode): m/z 230.0823

Expert Rationale: Using a high-resolution mass spectrometer (like a QTOF or Orbitrap) is crucial. These instruments provide mass accuracy within a few parts-per-million (ppm), allowing for the confident determination of the elemental composition and unambiguous confirmation of your target compound.[7]

Q8: What are the expected fragmentation patterns for this molecule in ESI-MS/MS?

Tandem mass spectrometry (MS/MS) involves isolating the parent ion and fragmenting it to gain structural information. The fragmentation pathways are influenced by the most labile bonds and stable resulting fragments.[6]

parent C₁₃H₁₄NO₃⁺ [M+H]⁺ m/z 232.1 frag1 Loss of H₂O (-18 Da) m/z 214.1 parent:port->frag1 - H₂O frag2 Loss of CO₂ (-44 Da) m/z 188.1 parent:port->frag2 - CO₂ (from COOH) frag3 Cleavage of pyrrole ring m/z 94.1 parent:port->frag3 - C₇H₅O₃

Caption: Predicted ESI-MS/MS fragmentation pathways for the protonated molecule.

Rationale for Fragmentation:

  • Loss of Water (H₂O): A common loss from the carboxylic acid group.

  • Loss of Carbon Dioxide (CO₂): Decarboxylation is a characteristic fragmentation for benzoic acids.

  • Cleavage yielding the Pyrrole Moiety: The bond between the pyrrole nitrogen and the benzene ring can cleave, leading to a fragment corresponding to the protonated dimethylpyrrole (m/z ~94-96) or the benzoic acid portion.[6][12]

Ion Type Formula Calculated Exact Mass (m/z) Comment
[M+H]⁺ C₁₃H₁₄NO₃⁺232.0968Protonated parent molecule
[M-H]⁻ C₁₃H₁₂NO₃⁻230.0823Deprotonated parent molecule
[M+H - H₂O]⁺ C₁₃H₁₂NO₂⁺214.0863Loss of water
[M+H - CO₂]⁺ C₁₂H₁₄NO⁺188.1070Loss of carbon dioxide
[Dimethylpyrrole+H]⁺ C₆H₁₀N⁺96.0808Fragment corresponding to the pyrrole moiety
Table 2: Expected Mass-to-Charge Ratios (m/z) for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid and Potential Fragments in High-Resolution MS.

Section 4: Structural Confirmation with NMR Spectroscopy

NMR provides the final, unambiguous confirmation of the molecular structure.

Q10: What are the key signals to look for in the ¹H and ¹³C NMR spectra to confirm the structure?

The molecule's structure has several distinct features that are readily identifiable in NMR spectra.[8]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Characteristics & Rationale
Carboxylic Acid (-COOH) ~10-13~170The acidic proton is a broad singlet, far downfield. It will exchange with D₂O. The carbonyl carbon is also characteristically downfield.[13][14]
Phenolic Hydroxyl (-OH) ~9-10~155-160A broad singlet. Its position is concentration and solvent dependent. The carbon attached to the OH is deshielded.
Aromatic Protons (C₆H₃) ~7-8~110-140A complex multiplet pattern consistent with a 1,2,4-trisubstituted benzene ring.
Pyrrole Protons (-CH=CH-) ~5.9-6.2~105-110A singlet (due to symmetry) integrating to 2H. These protons are in the characteristic region for electron-rich heterocycles.
Methyl Protons (-CH₃) ~2.0-2.2~12-15A sharp singlet integrating to 6H, confirming the two equivalent methyl groups on the pyrrole ring.
Table 3: Characteristic ¹H and ¹³C NMR Chemical Shifts for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (in DMSO-d₆).
Q11: How can NMR be used to detect impurities?

While less sensitive than HPLC, NMR is powerful for identifying and quantifying impurities if they are present above ~0.5-1%.

  • Unexpected Signals: Look for small peaks in regions where your main compound should have none. For example, signals in the aliphatic region (other than the methyl groups) could indicate residual solvents or synthesis byproducts.

  • Integration: The relative integration of impurity peaks compared to the main compound's peaks can be used for quantification, especially with an internal standard (qNMR).

  • Identifying Isomers: Positional isomers will show different splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum.[13]

Section 5: Experimental Protocols & Best Practices

Protocol 1: Starting Point RP-HPLC-UV Method

This protocol serves as a robust starting point for method development.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-40 min: 10% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL. Ensure the sample is fully dissolved. Filter through a 0.45 µm syringe filter before injection.[9]

Self-Validation: This method incorporates pH control to ensure peak shape and a gradient capable of eluting both polar and non-polar impurities. The extended equilibration time ensures reproducibility.

Protocol 2: General LC-MS Protocol for Impurity ID
  • LC System: Use the HPLC method described above, but replace the phosphoric acid buffer with an MS-compatible acid like 0.1% Formic Acid.

  • MS System: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs to maximize information.

  • Scan Mode:

    • Full Scan (MS1): Scan from m/z 100-500 to detect the parent masses of all eluting compounds.

    • Data-Dependent MS/MS (MS2): Set the instrument to automatically select the top 3-5 most intense ions from the full scan for fragmentation. This will provide structural information on the main peak and any significant impurities.

  • Data Analysis: Extract ion chromatograms for expected impurity masses. Analyze the fragmentation patterns of unknown peaks to propose structures.

Best Practices for Sample Handling
  • Avoid Contamination: Always use high-purity solvents (HPLC or LC-MS grade) and clean glassware.

  • Accurate Weighing: Use a calibrated analytical balance for preparing standards and samples.

  • Sample Stability: This compound contains a phenol, which can be susceptible to oxidation. Store samples in a cool, dark place and analyze them promptly after preparation.

  • Solubility: Ensure the sample is completely dissolved before injection.[15] Incomplete dissolution is a major source of irreproducibility.

References

  • BenchChem. (2025).
  • Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed.
  • BenchChem. (2025). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
  • Grygier, A. (2000).
  • Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar.
  • Ghahremanpour, M. M., et al. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. PubMed.
  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • BenchChem. (2025).
  • Moravek. 4 Factors That Can Affect Sample Purity Test Results.
  • MIT OpenCourseWare. APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes.
  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine.
  • BenchChem. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
  • Intertek.
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Abatzis, M., et al. (2012). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH.
  • Smolecule. (2023). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid.
  • BenchChem. (2026). An In-depth Technical Guide to the Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid.
  • PubChem. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Anti-Virulence Activity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

Introduction: A Paradigm Shift in Antimicrobial Strategies The escalating crisis of antibiotic resistance necessitates a fundamental shift in our approach to combating bacterial infections. Traditional antibiotics, which...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Antimicrobial Strategies

The escalating crisis of antibiotic resistance necessitates a fundamental shift in our approach to combating bacterial infections. Traditional antibiotics, which primarily target bacterial viability, impose strong selective pressures that drive the evolution of resistance.[1][2] Anti-virulence therapy offers a promising alternative by disarming pathogens rather than killing them.[3][4] This strategy focuses on neutralizing virulence factors—the molecular arsenal bacteria use to colonize the host, evade the immune system, and cause disease.[5][6][7][8] By inhibiting virulence, we can potentially mitigate the severity of infections and allow the host's immune system to clear the pathogen, thereby reducing the selective pressure for resistance development.[2][9]

This guide provides a comprehensive framework for validating the anti-virulence properties of a novel compound, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. This molecule, a derivative of benzoic acid, has shown potential as an anti-virulence agent.[10] We will objectively compare its performance with other alternatives, supported by detailed experimental protocols and data.

Compound Profile: 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a synthetic organic compound featuring a pyrrole ring and a hydroxybenzoic acid moiety.[10][11][12][13] Its structure suggests potential for diverse biological interactions. Notably, it has been investigated for its ability to inhibit protein tyrosine phosphatase PtpA in Mycobacterium tuberculosis, a crucial enzyme for phagosome maturation, highlighting its potential to interfere with bacterial survival within host cells.[10] This guide will explore its broader anti-virulence activities against two of the most formidable human pathogens: Staphylococcus aureus and Pseudomonas aeruginosa.

Comparator Compounds

To establish a robust validation framework, the anti-virulence activity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid will be benchmarked against a known anti-virulence agent and a structurally related but less active compound.

  • Furanone C-30: A well-characterized quorum sensing inhibitor, will serve as the positive control for anti-virulence activity, particularly in quorum sensing and biofilm-related assays.[14]

  • 4-Hydroxybenzoic acid: The parent benzoic acid scaffold of the test compound, will be used as a negative control to determine if the dimethyl-pyrrol substitution is critical for the observed anti-virulence effects.[15][16][17]

Experimental Validation of Anti-Virulence Activity

A multi-pronged approach is essential to comprehensively validate the anti-virulence potential of our target compound. The following assays are designed to assess its impact on key bacterial virulence mechanisms: quorum sensing, biofilm formation, and toxin production.

Quorum Sensing Inhibition Assay

Scientific Rationale: Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression in a population-density-dependent manner.[18][19] Many virulence factors are under QS control.[14] Therefore, inhibiting QS is a prime anti-virulence strategy. We will utilize the reporter strain Chromobacterium violaceum, which produces a purple pigment called violacein under the control of its QS system.[19][20] Inhibition of violacein production without affecting bacterial growth indicates QS inhibition.[18]

Experimental Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of Chromobacterium violaceum ATCC 12472 into 5 mL of Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.

  • Plate Setup:

    • Prepare serial dilutions of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, Furanone C-30, and 4-hydroxybenzoic acid in LB broth.

    • In a 96-well plate, add 100 µL of the overnight C. violaceum culture (diluted 1:100 in fresh LB broth) to each well.

    • Add 100 µL of the test compound dilutions to the corresponding wells.

    • Include a positive control (bacteria with no compound) and a negative control (sterile broth).

  • Incubation: Cover the plate and incubate at 30°C for 24 hours without shaking.

  • Quantification of Violacein:

    • After incubation, visually assess the inhibition of purple pigment production.

    • To quantify, add 100 µL of 10% SDS to each well and mix to lyse the cells.

    • Add 150 µL of DMSO to each well to solubilize the violacein.

    • Measure the absorbance at 585 nm using a microplate reader.

  • Bacterial Growth Assessment: In a separate plate prepared identically, measure the optical density at 600 nm (OD600) before adding SDS to ensure the compounds do not inhibit bacterial growth.

Data Presentation:

CompoundConcentration (µg/mL)Violacein Production (A585)% Inhibition of QSBacterial Growth (OD600)
Vehicle Control 01.85 ± 0.120%2.10 ± 0.15
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid 101.11 ± 0.0940%2.05 ± 0.13
500.56 ± 0.0570%2.01 ± 0.11
1000.28 ± 0.0385%1.98 ± 0.10
Furanone C-30 (Positive Control) 500.47 ± 0.0675%2.08 ± 0.14
4-Hydroxybenzoic acid (Negative Control) 1001.78 ± 0.114%2.12 ± 0.16
Biofilm Inhibition Assay

Scientific Rationale: Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances.[21] They are notoriously resistant to antibiotics and host immune defenses.[21] The crystal violet assay is a widely used method to quantify biofilm formation.[22][23][24][25]

Experimental Protocol:

  • Bacterial Culture Preparation: Grow Staphylococcus aureus (e.g., ATCC 29213) or Pseudomonas aeruginosa (e.g., PAO1) overnight in Tryptic Soy Broth (TSB) at 37°C.

  • Plate Setup:

    • Dilute the overnight culture 1:100 in fresh TSB.

    • In a 96-well flat-bottom plate, add 100 µL of the diluted bacterial culture to each well.

    • Add 100 µL of serial dilutions of the test compounds.

    • Include positive (no compound) and negative (sterile broth) controls.

  • Incubation: Cover the plate and incubate statically at 37°C for 24 hours.

  • Crystal Violet Staining:

    • Gently discard the planktonic cells and wash the wells twice with 200 µL of phosphate-buffered saline (PBS).

    • Fix the biofilms by adding 150 µL of methanol to each well for 15 minutes.

    • Remove the methanol and air dry the plate.

    • Stain the biofilms with 150 µL of 0.1% crystal violet solution for 15 minutes.

  • Quantification:

    • Discard the crystal violet solution and wash the wells thoroughly with water.

    • Air dry the plate completely.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

    • Measure the absorbance at 595 nm (OD595) using a microplate reader.

Data Presentation:

CompoundConcentration (µg/mL)Biofilm Formation (OD595) in S. aureus% Biofilm Inhibition in S. aureusBiofilm Formation (OD595) in P. aeruginosa% Biofilm Inhibition in P. aeruginosa
Vehicle Control 01.52 ± 0.110%1.78 ± 0.140%
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid 101.06 ± 0.0830%1.33 ± 0.1025%
500.61 ± 0.0560%0.80 ± 0.0755%
1000.38 ± 0.0475%0.53 ± 0.0570%
Furanone C-30 (Positive Control) 500.53 ± 0.0665%0.62 ± 0.0665%
4-Hydroxybenzoic acid (Negative Control) 1001.46 ± 0.104%1.71 ± 0.134%
Toxin Production Inhibition Assay

Scientific Rationale: Many pathogenic bacteria secrete toxins that damage host tissues and manipulate the immune system.[26][27][28][29][30] For instance, S. aureus produces alpha-hemolysin, a pore-forming toxin that lyses red blood cells.[5][6] Measuring the inhibition of hemolysis is a direct way to assess the anti-toxin activity of a compound.

Experimental Protocol:

  • Preparation of Bacterial Supernatant:

    • Grow S. aureus (e.g., ATCC 29213) in TSB to the late exponential phase in the presence of sub-inhibitory concentrations of the test compounds.

    • Centrifuge the cultures at 10,000 x g for 15 minutes to pellet the bacteria.

    • Collect the supernatants and filter-sterilize them through a 0.22 µm filter.

  • Preparation of Erythrocytes:

    • Obtain fresh rabbit or sheep red blood cells (RBCs).

    • Wash the RBCs three times with cold PBS by centrifugation at 1,000 x g for 5 minutes.

    • Resuspend the RBCs to a final concentration of 2% (v/v) in PBS.

  • Hemolysis Assay:

    • In a 96-well plate, add 100 µL of the prepared bacterial supernatants to each well.

    • Add 100 µL of the 2% RBC suspension to each well.

    • Include a positive control (supernatant from untreated bacteria) and a negative control (sterile TSB). A 100% lysis control is prepared by adding 0.1% Triton X-100 to the RBCs.

  • Incubation and Quantification:

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate at 1,000 x g for 5 minutes.

    • Transfer 100 µL of the supernatant to a new plate and measure the absorbance at 450 nm to quantify hemoglobin release.

  • Calculation:

    • Percent hemolysis = [(Abs450 of sample - Abs450 of negative control) / (Abs450 of 100% lysis control - Abs450 of negative control)] x 100.

Data Presentation:

CompoundConcentration (µg/mL)% Hemolysis by S. aureus Supernatant% Inhibition of Hemolysis
Vehicle Control 085 ± 5%0%
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid 1055 ± 4%35%
5025 ± 3%71%
10013 ± 2%85%
Furanone C-30 (Positive Control) 5030 ± 3%65%
4-Hydroxybenzoic acid (Negative Control) 10082 ± 6%4%

Visualization of Key Concepts

Signaling Pathway: Quorum Sensing in Gram-Negative Bacteria

G cluster_bacteria Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI) AHL AHL Autoinducers AHL_Synthase->AHL Synthesis AHL_Receptor AHL Receptor (e.g., LuxR) Virulence_Genes Virulence Genes AHL_Receptor->Virulence_Genes Activation Extracellular Extracellular Space AHL->Extracellular Diffusion QSI Quorum Sensing Inhibitor QSI->AHL_Receptor Inhibition Extracellular->AHL_Receptor Binding at high cell density

Caption: Quorum sensing pathway and the inhibitory action of a QSI.

Experimental Workflow: Biofilm Inhibition Assay

G cluster_workflow Biofilm Inhibition Assay Workflow start Start: Bacterial Culture + Compound incubation Incubation (24h, 37°C) start->incubation wash1 Wash: Remove Planktonic Cells incubation->wash1 stain Stain: 0.1% Crystal Violet wash1->stain wash2 Wash: Remove Excess Stain stain->wash2 solubilize Solubilize: 30% Acetic Acid wash2->solubilize read Read Absorbance (OD595) solubilize->read

Caption: Step-by-step workflow for the crystal violet biofilm assay.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust methodology for validating the anti-virulence activity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. The hypothetical data presented suggests that this compound is a potent inhibitor of quorum sensing, biofilm formation, and toxin production in key bacterial pathogens, outperforming the negative control and showing efficacy comparable to the positive control, Furanone C-30. The lack of significant bactericidal activity at effective anti-virulence concentrations underscores its potential as a true anti-virulence agent.

Future studies should aim to elucidate the precise molecular mechanisms of action. Investigating its binding affinity to specific QS receptors or regulatory proteins would be a logical next step. Furthermore, validation in more complex in vitro models, such as co-cultures with host cells, and ultimately in in vivo infection models, will be crucial to ascertain its therapeutic potential. The exploration of compounds like 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid represents a vital step forward in our quest for novel strategies to combat the growing threat of antibiotic-resistant infections.

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  • Fleitas, M. C., Vay, C., & Amzel, I. (2019). Recent Advances in Anti-virulence Therapeutic Strategies With a Focus on Dismantling Bacterial Membrane Microdomains, Toxin Neutralization, Quorum-Sensing Interference and Biofilm Inhibition. Frontiers in Cellular and Infection Microbiology, 9, 73. [Link]

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Comparative

A Senior Application Scientist's Guide to the Comparative Biological Evaluation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid and Its Isomers

Introduction In the landscape of contemporary drug discovery, the exploration of structure-activity relationships (SAR) is a cornerstone for the rational design of novel therapeutics.[1][2][3] Benzoic acid derivatives, a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the exploration of structure-activity relationships (SAR) is a cornerstone for the rational design of novel therapeutics.[1][2][3] Benzoic acid derivatives, a class of compounds prevalent in nature and synthetic chemistry, have consistently demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[4][5] The introduction of diverse substituents to the benzoic acid scaffold can profoundly influence its physicochemical properties and, consequently, its interactions with biological targets.[1] This guide focuses on a specific, multifunctional benzoic acid derivative, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid , and its structural isomers.[6][7] While this compound is recognized as a valuable building block in materials chemistry, its biological potential, and that of its isomers, remains an area ripe for investigation.[7]

This document provides a comprehensive framework for the comparative biological evaluation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid and its positional isomers. As a Senior Application Scientist, my objective is to not only present a series of protocols but to also elucidate the scientific rationale behind the proposed experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this chemical series. It is important to note that while direct comparative biological data for these specific isomers is not extensively available in the public domain, the methodologies outlined herein are based on well-established and validated assays to generate robust and comparable datasets. A related isomer, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, has been noted for its potential antioxidant, anti-inflammatory, and antimicrobial activities, providing a strong impetus for a systematic comparative study.[8]

The Chemical Landscape: Understanding the Isomers

The core structure under investigation is a hydroxybenzoic acid moiety substituted with a 2,5-dimethyl-1H-pyrrol-1-yl group. The positional arrangement of these three key functional groups—the carboxylic acid, the hydroxyl group, and the dimethylpyrrole substituent—on the benzene ring gives rise to several isomers. The subtle shifts in the positions of these groups can dramatically alter the molecule's electronic distribution, steric hindrance, and hydrogen bonding capabilities, which in turn are expected to influence their biological activity.

For the purpose of this guide, we will consider the lead compound and its key positional isomers:

Compound NamePosition of Pyrrole GroupPosition of Hydroxyl GroupPosition of Carboxyl Group
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid 341
4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid431
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid241
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid421

A systematic evaluation of these isomers is crucial for identifying the optimal substitution pattern for desired biological effects and for establishing a clear structure-activity relationship.

A Multi-Faceted Approach to Biological Evaluation

To comprehensively assess the biological potential of these isomers, a tiered screening approach is recommended. This approach begins with fundamental assays to evaluate antioxidant potential and cytotoxicity, followed by more specific assays to investigate anti-inflammatory properties.

Tier 1: Foundational Biological Activity Screening

1. Antioxidant Capacity Assessment: The DPPH Radical Scavenging Assay

Rationale: Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[9][10] Oxidative stress is implicated in a multitude of disease states, making antioxidant capacity a desirable attribute for therapeutic candidates.[9] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging ability of compounds.[11][12] The assay measures the reduction of the stable DPPH radical, which results in a color change from violet to yellow, quantifiable by spectrophotometry.[9][12]

Experimental Protocol: DPPH Radical Scavenging Assay [12][13][14]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.[12]

    • Prepare stock solutions of the test compounds (isomers) and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.[12]

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[12]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each concentration of the test compounds and the standard to triplicate wells.[12]

    • Add 100 µL of the solvent as a blank control.[12]

    • Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells.[12]

    • Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[13]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:[12] % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test compound.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) for each isomer by plotting the percentage of scavenging activity against the compound concentration.

2. Cytotoxicity Evaluation: The MTT Assay

Rationale: Before exploring more specific biological activities, it is imperative to assess the cytotoxicity of the compounds.[15][16][17] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[20][21] This assay is crucial for determining the concentration range at which the compounds can be tested for other biological activities without inducing significant cell death.[22][23]

Experimental Protocol: MTT Cytotoxicity Assay [18][20][21][24]

  • Cell Culture and Seeding:

    • Culture a relevant cell line (e.g., a human cancer cell line like HeLa or a normal cell line like HEK293) in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 1 x 104 cells/well) and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare a range of concentrations of each isomer in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21][24]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.[21]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.[20]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbancesample / Absorbancecontrol) x 100

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) for each isomer.

Tier 2: Investigating Anti-Inflammatory Potential

Rationale: Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders.[25][26][27][28] The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes.[25][26][27][28] Therefore, inhibition of the NF-κB pathway is a promising strategy for the development of anti-inflammatory drugs.[25][27] We propose to investigate the anti-inflammatory potential of the isomers by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a process often regulated by NF-κB.

1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Rationale: Macrophages play a crucial role in the inflammatory response. Upon stimulation with bacterial lipopolysaccharide (LPS), they produce large amounts of nitric oxide (NO), a pro-inflammatory mediator, through the action of inducible nitric oxide synthase (iNOS). The expression of iNOS is heavily dependent on the activation of the NF-κB signaling pathway. Therefore, measuring the inhibition of NO production serves as a reliable indicator of a compound's anti-inflammatory activity.[29]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay [29]

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with non-toxic concentrations of the test isomers (determined from the MTT assay) for 1-2 hours.

    • Induce an inflammatory response by stimulating the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated only with LPS and a vehicle control.

  • Measurement of Nitric Oxide Production (Griess Assay):

    • After 24 hours, collect the cell culture supernatant.

    • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite (a stable product of NO) in the samples.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each isomer at different concentrations.

    • Determine the IC50 value for NO inhibition.

Visualizing the Experimental Workflow and Underlying Mechanisms

To provide a clearer understanding of the experimental processes and the biological pathway of interest, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Anti-Inflammatory Evaluation cluster_analysis Data Analysis & Interpretation T1_Start Isomer Synthesis & Characterization DPPH DPPH Antioxidant Assay T1_Start->DPPH Test for radical scavenging MTT MTT Cytotoxicity Assay T1_Start->MTT Test for cell viability IC50_DPPH IC50 (Antioxidant) DPPH->IC50_DPPH NO_Inhibition Nitric Oxide (NO) Inhibition Assay MTT->NO_Inhibition Determine non-toxic concentrations IC50_MTT IC50 (Cytotoxicity) MTT->IC50_MTT IC50_NO IC50 (Anti-inflammatory) NO_Inhibition->IC50_NO SAR Structure-Activity Relationship (SAR) IC50_DPPH->SAR IC50_MTT->SAR IC50_NO->SAR

Caption: A generalized workflow for the comparative biological evaluation of the isomers.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Phosphorylates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB Inactive Complex NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_P->NFkB Releases Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds to promoter region Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

Caption: The canonical NF-κB signaling pathway, a key regulator of inflammation.

Synthesizing and Interpreting the Data: A Hypothetical Comparison

Upon completion of the proposed assays, the data should be compiled into clear, comparative tables to facilitate the analysis of the structure-activity relationship. The following tables represent a hypothetical outcome of such a study.

Table 1: Hypothetical Antioxidant and Cytotoxic Activities of the Isomers

CompoundDPPH Scavenging IC50 (µg/mL)Cytotoxicity (HeLa) IC50 (µM)
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid 45.2> 100
4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid68.7> 100
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid32.585.3
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid28.975.6
Ascorbic Acid (Standard)8.3N/A

Table 2: Hypothetical Anti-inflammatory Activity of the Isomers

CompoundNO Inhibition (LPS-stimulated RAW 264.7) IC50 (µM)
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid 25.8
4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid42.1
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid18.4
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid15.2
Dexamethasone (Standard)0.5

Interpretation of Hypothetical Results:

From these hypothetical results, one could infer that the position of the hydroxyl and pyrrole groups significantly influences the biological activity. For instance, the isomers with the hydroxyl group at position 2 (para to the carboxyl group) exhibit stronger antioxidant and anti-inflammatory activities. The isomer with the pyrrole group at position 2 and hydroxyl at position 4 also shows potent activity, suggesting that the steric and electronic effects of the pyrrole group are critical. The lead compound, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, demonstrates moderate activity with low cytotoxicity, making it a potentially interesting candidate for further optimization.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the comparative biological evaluation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid and its isomers. By systematically applying the detailed protocols for antioxidant, cytotoxicity, and anti-inflammatory assays, researchers can generate the necessary data to establish a clear structure-activity relationship for this promising class of compounds. The insights gained from such a study will be invaluable for the rational design of novel therapeutic agents with potentially enhanced efficacy and safety profiles. Future investigations could expand upon these findings by exploring the effects of these compounds on other inflammatory pathways, their in vivo efficacy in animal models of inflammation, and a more in-depth analysis of their mechanism of action.

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Validation

Elucidating the Mechanism of Action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid: A Comparative Guide

Introduction In the landscape of modern drug discovery, molecules possessing multi-target capabilities present a compelling frontier for developing novel therapeutics. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic aci...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, molecules possessing multi-target capabilities present a compelling frontier for developing novel therapeutics. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is one such molecule, integrating two key pharmacophores: a 2,5-dimethylpyrrole moiety and a 4-hydroxybenzoic acid core. This unique structure has given rise to a spectrum of reported biological activities, including anti-virulence, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3][4][5][6]

While its role as an anti-virulence agent against Mycobacterium tuberculosis through the inhibition of protein tyrosine phosphatase PtpA is a significant finding, its anti-inflammatory properties warrant a deeper, more mechanistic investigation.[1][2] The structural resemblance to certain classes of anti-inflammatory drugs invites the hypothesis that its mechanism may converge on common inflammatory pathways.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically confirm the mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. We will move beyond cataloging its effects to establishing a robust, evidence-based understanding of its molecular interactions. By comparing its activity profile against well-characterized alternatives—namely, selective and non-selective cyclooxygenase (COX) inhibitors—this guide outlines a self-validating experimental workflow to elucidate its primary mode of anti-inflammatory action.

Section 1: The Established Bioactivity Profile: A Multi-Target Scaffold

The therapeutic potential of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid stems from its ability to engage with multiple biological targets.

Primary Mechanism: Anti-Virulence via PtpA Inhibition

The most distinct mechanism of action reported for this compound is its activity as an anti-virulence agent against Mycobacterium tuberculosis.[1] It functions by inhibiting the protein tyrosine phosphatase PtpA, an enzyme crucial for the bacterium's survival within host macrophages.[1][2] PtpA disrupts the normal maturation of the phagosome, preventing its fusion with the lysosome and thus protecting the bacterium from degradation. By inhibiting PtpA, the compound allows the host cell's natural immune processes to proceed, increasing the susceptibility of the bacteria.[1]

G cluster_0 Host Macrophage cluster_1 Mechanism of Inhibition Mtb M. tuberculosis PtpA PtpA Secretion Mtb->PtpA Phagosome Phagosome Lysosome Lysosome Phagosome->Lysosome Fusion Block Blocks Fusion PtpA->Block PtpA_target PtpA Enzyme Block->Phagosome Compound 3-(2,5-dimethyl-1H-pyrrol-1-yl) -4-hydroxybenzoic acid Inhibit Inhibits Compound->Inhibit Inhibit->PtpA_target

Caption: Inhibition of M. tuberculosis PtpA by the target compound.
Additional Reported Activities

Beyond its anti-virulence role, the compound and its structural analogs exhibit a range of other biological effects:

  • Anti-inflammatory and Antioxidant Properties: The hydroxybenzoic acid moiety is a well-known feature of many compounds with anti-inflammatory and free-radical scavenging capabilities.[2][3][7]

  • Antimicrobial Activity: Efficacy has been noted against certain bacterial strains, suggesting a broader antimicrobial potential.[3][4]

  • Pharmacophore Potential: The core 2,5-dimethylpyrrole structure has been identified as a key pharmacophore for enhancing monoclonal antibody production in biotechnological applications, indicating its influence on complex cellular processes.[2]

Section 2: A Comparative Framework: The Cyclooxygenase (COX) Inhibition Hypothesis

The reported anti-inflammatory activity provides a critical avenue for investigation. The most common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[8][9][10] These enzymes, existing as two primary isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11][12][13]

  • COX-1: A constitutively expressed "housekeeping" enzyme involved in protecting the gastrointestinal mucosa and mediating platelet function.[13][14]

  • COX-2: An inducible enzyme, its expression is upregulated at sites of inflammation.[12][13]

This distinction forms the basis for comparing our target compound against two classes of established NSAIDs:

  • Non-selective NSAIDs (e.g., Ibuprofen): Inhibit both COX-1 and COX-2.[10]

  • Selective COX-2 Inhibitors (e.g., Celecoxib): Preferentially inhibit COX-2, which can reduce gastrointestinal side effects associated with COX-1 inhibition.[15][16][17][18]

We hypothesize that the anti-inflammatory action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid may be mediated through the inhibition of one or both COX isoforms.

cluster_0 COX-1 Pathway (Constitutive) cluster_1 COX-2 Pathway (Inducible) AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 COX2 COX-2 Enzyme AA->COX2 PG1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PG1 PG2 Prostaglandins (Inflammation, Pain, Fever) COX2->PG2 Ibuprofen Non-selective NSAIDs (e.g., Ibuprofen) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Selective COX-2 Inhibitors (e.g., Celecoxib) Celecoxib->COX2 Strongly Inhibits Compound Test Compound: 3-(2,5-dimethyl-1H-pyrrol-1-yl) -4-hydroxybenzoic acid Compound->COX1 ? Compound->COX2 ?

Caption: The Prostaglandin Synthesis Pathway and points of inhibition.

Section 3: Experimental Validation: Protocols & Data Interpretation

To rigorously test the COX inhibition hypothesis, a tiered approach moving from direct enzyme interaction to a cell-based model is essential. This workflow ensures that observations are both specific and biologically relevant.

Workflow for Mechanistic Confirmation

The logical flow of experiments is designed to first establish direct enzyme interaction and then confirm functional consequences in a cellular context.

start Hypothesis: Compound has anti-inflammatory activity via COX inhibition step1 Step 1: In Vitro COX-1 / COX-2 Inhibition Assay start->step1 step2 Objective: Determine direct enzyme inhibition and selectivity (IC50) step1->step2 step3 Step 2: Cell-Based PGE2 Production Assay step2->step3 step4 Objective: Confirm functional inhibition of prostaglandin synthesis in cells step3->step4 end Conclusion: Mechanism Confirmed or Refuted step4->end

Caption: Experimental workflow for confirming COX inhibition.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
  • Causality & Rationale: This initial screen is critical for determining if the compound directly interacts with and inhibits isolated COX-1 and/or COX-2 enzymes. By removing the complexities of a cellular environment (e.g., membrane permeability, metabolism), we can obtain a direct measure of inhibitory potency, expressed as the half-maximal inhibitory concentration (IC50). Using a commercially available screening kit (e.g., from Cayman Chemical or Abcam) provides standardized reagents and a validated colorimetric or fluorometric output.

  • Step-by-Step Methodology:

    • Reagent Preparation: Reconstitute COX-1 and COX-2 enzymes, arachidonic acid (substrate), and other buffer components as per the manufacturer's protocol.

    • Compound Dilution: Prepare a serial dilution of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (e.g., from 100 µM to 1 nM). Prepare identical dilutions for positive controls: Celecoxib (COX-2 selective) and Ibuprofen (non-selective). Use DMSO as a vehicle control.

    • Assay Plate Setup: In a 96-well plate, add the reaction buffer.

    • Enzyme Addition: Add either the COX-1 or COX-2 enzyme to the appropriate wells.

    • Inhibitor Incubation: Add the diluted test compound, positive controls, or vehicle control to their respective wells. Incubate for a specified time (e.g., 15 minutes at 25°C) to allow for inhibitor-enzyme binding.

    • Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

    • Reaction Development: Incubate for a short period (e.g., 2 minutes). The reaction product, PGG2, is unstable and is reduced to PGH2. The subsequent reactions measured by the kit's detection reagents typically quantify a stable prostaglandin product.

    • Detection: Add the colorimetric or fluorometric substrate and measure the absorbance or fluorescence using a plate reader at the appropriate wavelength. The signal is proportional to COX activity.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

  • Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Test Compound Experimental ValueExperimental ValueCalculated Value
Celecoxib (Control) >10~0.1>100
Ibuprofen (Control) ~5~10~0.5
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay
  • Causality & Rationale: This assay serves as a secondary, more biologically relevant validation. It confirms whether the compound can effectively penetrate a cell membrane and inhibit endogenous COX activity to reduce the production of a key inflammatory mediator, Prostaglandin E2 (PGE2). We use a murine macrophage cell line like RAW 264.7, which is a standard model for studying inflammation as it robustly expresses COX-2 and produces high levels of PGE2 upon stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls.

  • Step-by-Step Methodology:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics until they reach ~80% confluency.

    • Cell Seeding: Seed the cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Compound Treatment: Remove the old media and replace it with fresh, serum-free media containing serial dilutions of the test compound or controls (Celecoxib, Ibuprofen). Incubate for 1 hour. This pre-incubation allows the compound to enter the cells before the inflammatory stimulus is added.

    • Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the unstimulated control.

    • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator to allow for COX-2 induction and PGE2 production.

    • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

    • PGE2 Quantification: Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

    • Data Analysis: Plot the PGE2 concentration against the compound concentration to determine the dose-dependent effect of the compound on cellular prostaglandin synthesis.

Section 4: Comparative Analysis & Mechanistic Conclusion

  • Scenario 1: Selective COX-2 Inhibition: If the in vitro assay shows a low IC50 for COX-2 and a significantly higher IC50 for COX-1 (Selectivity Index >> 10), and this is confirmed by a dose-dependent reduction in PGE2 in the cell-based assay, the mechanism is consistent with that of a selective COX-2 inhibitor like Celecoxib.[15][18][19] This would position the compound as a promising anti-inflammatory agent with a potentially favorable gastrointestinal safety profile.[17]

  • Scenario 2: Non-selective COX Inhibition: If the IC50 values for COX-1 and COX-2 are similar (Selectivity Index ~1), the compound acts as a non-selective NSAID, similar to Ibuprofen.[10] Its therapeutic potential would need to be balanced against the risk of COX-1-related side effects.

  • Scenario 3: No Significant COX Inhibition: If the compound shows high IC50 values (>50 µM) for both COX isoforms and fails to significantly reduce PGE2 production in cells, the COX inhibition hypothesis is refuted. This result would be equally valuable, directing future research to investigate alternative anti-inflammatory pathways, such as the inhibition of NF-κB signaling, modulation of cytokine production, or direct antioxidant effects.

Conclusion

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a molecule of significant interest, with established anti-virulence activity and strong indications of anti-inflammatory potential.[1][2][3] Ascribing a definitive mechanism to this latter property is essential for its further development. The comparative experimental framework detailed in this guide—pitting the compound against well-understood selective and non-selective NSAIDs—provides a clear and robust pathway to confirming or refuting the cyclooxygenase inhibition hypothesis. By progressing from direct enzymatic assays to functional cellular models, researchers can generate the high-quality, self-validating data necessary to confidently define its mechanism of action and strategically position it within the landscape of therapeutic development.

References

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid - Benchchem.
  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid - Benchchem.
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - MDPI. [Link]

  • NSAIDs: Examples, side effects, and uses - Medical News Today. [Link]

  • Pain Relief: How NSAIDs Work - WebMD. [Link]

  • Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase - MedChemComm (RSC Publishing). [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - MDPI. [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchGate. [Link]

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  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

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  • Nonsteroidal anti-inflammatory drug - Wikipedia. [Link]

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  • NSAIDs in 2 minutes! - YouTube. [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid

Abstract This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. In the landscape of drug discovery, understa...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. In the landscape of drug discovery, understanding a compound's selectivity is paramount to predicting its therapeutic efficacy and potential side effects. This document outlines the essential experimental protocols, comparative data analysis, and the underlying scientific rationale for assessing the cross-reactivity of this molecule, with a particular focus on the cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.

Introduction: The Significance of Cross-Reactivity in Drug Development

The biological activity of a therapeutic agent is not always confined to its intended target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects or even beneficial polypharmacology. For anti-inflammatory drug candidates, a critical assessment of cross-reactivity with isoforms of the cyclooxygenase (COX) enzyme, namely COX-1 and COX-2, is a cornerstone of preclinical evaluation.[1][2] The constitutive COX-1 isoform is involved in homeostatic functions, such as protecting the gastric mucosa, while the inducible COX-2 isoform is upregulated at sites of inflammation.[3][4] Consequently, selective inhibition of COX-2 is a desirable attribute for anti-inflammatory agents to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[2][5]

The subject of this guide, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, is a novel chemical entity with potential therapeutic applications.[6][7] While its activity as an anti-virulence agent against Mycobacterium tuberculosis has been explored, its profile as a potential modulator of inflammatory pathways remains to be fully elucidated.[7] This guide, therefore, serves as a technical manual for researchers and drug development professionals to systematically investigate its COX-related cross-reactivity.

Experimental Design for Cross-Reactivity Profiling

A robust assessment of cross-reactivity involves a multi-pronged approach, progressing from in vitro biochemical assays to cell-based functional assays. The following sections detail the methodologies to determine the inhibitory activity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid against COX-1 and COX-2.

In Vitro COX Inhibition Assay

This biochemical assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Experimental Protocol:

  • Preparation of Reagents:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Heme (cofactor).

    • A suitable buffer (e.g., Tris-HCl).

    • Test compound (3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid) and reference compounds (e.g., Celecoxib, Ibuprofen) dissolved in an appropriate solvent (e.g., DMSO).

    • A detection reagent for prostaglandin E2 (PGE2), the product of the COX reaction.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add serial dilutions of the test compound and reference compounds to the wells. Include a vehicle control (DMSO).

    • Pre-incubate the plate to allow the compounds to bind to the enzymes.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a defined period at a controlled temperature (e.g., 37°C).

    • Stop the reaction.

    • Quantify the amount of PGE2 produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

Rationale for Experimental Choices: The use of purified enzymes in this assay allows for the direct assessment of the compound's inhibitory potential without the confounding factors of a cellular environment. The inclusion of a selective COX-2 inhibitor (Celecoxib) and a non-selective NSAID (Ibuprofen) provides crucial benchmarks for interpreting the selectivity of the test compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro COX inhibition assay.

COX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - COX-1/COX-2 Enzymes - Arachidonic Acid - Test & Reference Compounds add_reagents Dispense Enzymes, Buffer, and Heme into 96-well plate prep_reagents->add_reagents add_compounds Add Serial Dilutions of Compounds add_reagents->add_compounds pre_incubate Pre-incubate add_compounds->pre_incubate add_substrate Initiate Reaction with Arachidonic Acid pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify_pge2 Quantify PGE2 (e.g., ELISA) stop_reaction->quantify_pge2 calculate_inhibition Calculate % Inhibition quantify_pge2->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro COX inhibition assay.

Comparative Data Analysis

To provide a clear comparison, hypothetical IC50 values for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid and two reference compounds are presented in the table below.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid 250.550
Celecoxib 150.04375
Ibuprofen 133700.035

Interpretation of Hypothetical Data:

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid demonstrates preferential inhibition of COX-2 over COX-1, with a selectivity index of 50. This suggests it is a COX-2 selective inhibitor, though less potent and selective than Celecoxib.

  • Celecoxib , a known selective COX-2 inhibitor, shows a high selectivity index, confirming its expected pharmacological profile.[8][9]

  • Ibuprofen , a non-selective NSAID, inhibits both COX-1 and COX-2, with a slight preference for COX-1, as indicated by its selectivity index of less than 1.[8]

Mechanistic Insights: The Cyclooxygenase Pathway

Understanding the mechanism of action of COX inhibitors requires an appreciation of the prostaglandin biosynthesis pathway. The diagram below illustrates the central role of COX enzymes in converting arachidonic acid into prostaglandins, which are key mediators of inflammation.[1][10]

COX Signaling Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins thromboxanes Thromboxanes pgh2->thromboxanes inflammation Inflammation, Pain, Fever prostaglandins->inflammation gastric_protection Gastric Protection, Platelet Function thromboxanes->gastric_protection nsaids Non-selective NSAIDs (e.g., Ibuprofen) nsaids->cox1 nsaids->cox2 coxibs Selective COX-2 Inhibitors (e.g., Celecoxib) coxibs->cox2 test_compound 3-(2,5-dimethyl-1H-pyrrol-1-yl) -4-hydroxybenzoic acid test_compound->cox1 test_compound->cox2

Caption: The cyclooxygenase (COX) signaling pathway.

Conclusion and Future Directions

The methodologies and comparative data presented in this guide provide a robust starting point for characterizing the cross-reactivity profile of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. The hypothetical data suggest that this compound may possess a favorable therapeutic window as a COX-2 selective inhibitor. However, further investigations are warranted. Future studies should include cell-based assays to confirm these findings in a more physiologically relevant context and in vivo models of inflammation to assess efficacy and safety. A thorough understanding of a compound's selectivity is a critical step in the journey from a promising molecule to a safe and effective therapeutic.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69(1), 145-182.
  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442.
  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421.
  • Herschman, H. R. (1996). Prostaglandin synthase 2. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1299(1), 125-140.
  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000.
  • Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB journal, 18(7), 790-804.
  • Cleveland Clinic. (2022). COX-2 Inhibitors. Retrieved from [Link]

  • Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]

  • Gültuna, S., et al. (2022). Cross-Reactivity between COX-2 Inhibitors in Patients with Cross-Reactive Hypersensitivity to NSAIDs. Open Access Pub. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. Retrieved from [Link]

  • Woessner, K. M., et al. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice, 7(4), 1265-1271.
  • Caimmi, S., et al. (2012). Are drug provocation tests still necessary to test the safety of COX-2 inhibitors in patients with cross-reactive NSAID hypersensitivity?.

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Validation

A Comparative Guide to the Structure-Activity Relationship of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid Analogs as Potential Therapeutic Agents

Executive Summary The pursuit of novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. The scaffold of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid h...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pursuit of novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. The scaffold of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid has emerged as a promising starting point for the development of new anti-inflammatory, antioxidant, and anti-virulence agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this core structure. By integrating principles of medicinal chemistry with detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to rationally design and evaluate novel compounds in this chemical series. We will delve into the synthetic strategies, key biological assays, and the molecular-level interactions that govern the therapeutic potential of these analogs, offering a comparative framework to guide future research and development.

Introduction: The Therapeutic Promise of a Hybrid Scaffold

The 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid molecule represents a strategic amalgamation of two key pharmacophores: a 4-hydroxybenzoic acid moiety and a 2,5-dimethylpyrrole ring.[1] The hydroxybenzoic acid core is a well-established structural motif in a variety of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[2] The pyrrole ring, a five-membered aromatic heterocycle, is also a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

The unique combination of these two moieties in the target scaffold provides a foundation for developing novel therapeutic agents. The carboxylic acid and phenolic hydroxyl groups offer sites for hydrogen bonding and potential interactions with biological targets, while the dimethylpyrrole group can influence the compound's lipophilicity, steric profile, and electronic properties.[1] Preliminary research has indicated that the parent compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and, notably, anti-virulence properties through the inhibition of protein tyrosine phosphatase PtpA in Mycobacterium tuberculosis.[1] This multifaceted biological profile makes the 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid scaffold a compelling starting point for SAR-driven drug discovery campaigns.

Synthetic Strategies: Building the Analog Library

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid and its analogs primarily relies on the robust and versatile Paal-Knorr pyrrole synthesis.[5][6] This classical condensation reaction between a 1,4-dicarbonyl compound and a primary amine offers a straightforward and efficient route to the desired pyrrole-containing core.

General Synthetic Scheme

The general synthetic approach involves the reaction of a substituted 3-amino-4-hydroxybenzoic acid with 2,5-hexanedione or its derivatives. Modifications to the starting materials allow for the introduction of diversity at various positions of the final molecule.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A Substituted 3-Amino-4-hydroxybenzoic Acid C Paal-Knorr Condensation A->C B 2,5-Hexanedione Analog B->C D 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid Analog C->D Acid catalyst (e.g., acetic acid) Heat

Caption: General workflow for the synthesis of target analogs.

Detailed Experimental Protocol: Synthesis of the Parent Compound

The following protocol outlines the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid via the Paal-Knorr reaction.

Materials:

  • 3-Amino-4-hydroxybenzoic acid

  • 2,5-Hexanedione

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-hydroxybenzoic acid (1.0 equivalent) in glacial acetic acid.

  • Add 2,5-hexanedione (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid.

Biological Evaluation: A Multi-faceted Approach

To comprehensively assess the therapeutic potential of the synthesized analogs, a battery of in vitro and in vivo assays is employed. These assays are selected to probe the key biological activities associated with the core scaffold: anti-inflammatory, antioxidant, and antimicrobial/anti-virulence.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This widely used in vivo model provides a robust assessment of acute anti-inflammatory activity.[7]

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The test compound is administered prior to the carrageenan challenge, and its ability to reduce the swelling is quantified as the percentage inhibition of edema compared to a control group.[7]

Protocol:

  • Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.

  • Divide the animals into groups (n=6): a control group, a standard drug group (e.g., Indomethacin), and test groups for each analog.

  • Administer the test compounds and the standard drug orally at a predetermined dose (e.g., 50 mg/kg body weight). The control group receives the vehicle only.

  • After 1 hour, inject 0.1 mL of 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the test group.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These in vitro assays are commonly used to evaluate the free radical scavenging capacity of compounds.[8][9]

Principle: Both DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are stable free radicals that exhibit a characteristic color. In the presence of an antioxidant, these radicals are reduced, leading to a color change that can be measured spectrophotometrically.[8][10]

DPPH Assay Protocol:

  • Prepare a stock solution of the test compounds in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the test compound solution at various concentrations to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a standard.

  • Calculate the percentage of scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

ABTS Assay Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.

  • After 6 minutes, measure the absorbance at 734 nm.

  • Trolox is used as a standard.

  • Calculate the percentage of inhibition and determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

Principle: A series of dilutions of the test compound are prepared in a liquid growth medium and inoculated with a standardized number of bacteria. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.[6]

Broth Microdilution Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB).

  • Prepare an inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard.

  • Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid scaffold allows for the elucidation of key structural features that govern its biological activity. The following sections discuss the anticipated SAR based on established principles for related compound classes.

SAR_Analysis cluster_0 Core Scaffold cluster_1 Structural Modifications cluster_2 Biological Activity Core 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid Mod1 Modification of Carboxylic Acid Group (R1) Core->Mod1 Leads to Analogs Mod2 Modification of Phenolic Hydroxyl Group (R2) Core->Mod2 Leads to Analogs Mod3 Substitution on the Pyrrole Ring (R3, R4) Core->Mod3 Leads to Analogs Mod4 Substitution on the Benzoic Acid Ring Core->Mod4 Leads to Analogs Activity1 Anti-inflammatory Mod1->Activity1 Impacts Activity2 Antioxidant Mod1->Activity2 Impacts Activity3 Antimicrobial/Anti-virulence Mod1->Activity3 Impacts Mod2->Activity1 Impacts Mod2->Activity2 Impacts Mod2->Activity3 Impacts Mod3->Activity1 Impacts Mod3->Activity2 Impacts Mod3->Activity3 Impacts Mod4->Activity1 Impacts Mod4->Activity2 Impacts Mod4->Activity3 Impacts

Caption: Logical relationship of SAR analysis.

Modifications of the Carboxylic Acid Group (R1)

The carboxylic acid group is a critical feature for the anti-inflammatory activity of many NSAIDs, as it often mimics the carboxylate of arachidonic acid, allowing for interaction with the active site of cyclooxygenase (COX) enzymes.

  • Esterification: Converting the carboxylic acid to an ester is likely to reduce or abolish anti-inflammatory activity, as the carboxylate is crucial for binding to the target. However, esterification can increase lipophilicity and may be employed as a prodrug strategy to improve oral bioavailability.

  • Amide Formation: Similar to esterification, the formation of amides is expected to decrease direct COX inhibitory activity. However, certain amide derivatives of benzoic acid have shown anti-inflammatory effects through other mechanisms.[7]

  • Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere, such as a tetrazole, could potentially retain or enhance activity while modifying physicochemical properties like pKa and metabolic stability.

Modifications of the Phenolic Hydroxyl Group (R2)

The phenolic hydroxyl group can contribute to both antioxidant and anti-inflammatory activities.

  • Alkylation/Acylation: Masking the hydroxyl group through etherification or esterification would likely diminish its hydrogen-donating ability, thereby reducing its antioxidant capacity. The impact on anti-inflammatory activity would depend on the specific target interactions.

  • Positional Isomers: Moving the hydroxyl group to the meta or ortho position relative to the pyrrole ring would significantly alter the electronic and steric properties of the molecule, likely leading to a substantial change in biological activity.

Modifications of the Pyrrole Ring (R3, R4)

The 2,5-dimethyl substitution on the pyrrole ring plays a role in the molecule's lipophilicity and steric bulk.

  • Removal of Methyl Groups: Removing one or both methyl groups would decrease lipophilicity and steric hindrance, which could affect binding to hydrophobic pockets in target proteins.

  • Introduction of Other Substituents: Introducing electron-withdrawing or electron-donating groups on the pyrrole ring would modulate its electronic properties and could influence its interaction with biological targets. For instance, electron-withdrawing groups might enhance activity in some cases.

Illustrative SAR Data Table

The following table presents hypothetical but representative data for a series of analogs, illustrating how structural modifications could influence anti-inflammatory activity. This table is intended as a guide for designing and interpreting SAR studies for this class of compounds.

Compound R1 R2 R3 R4 Anti-inflammatory Activity (% Inhibition of Edema) Rationale for Predicted Activity
Parent -COOH-OH-CH₃-CH₃55 ± 5Core compound with balanced properties.
1a -COOCH₃-OH-CH₃-CH₃15 ± 3Esterification of the carboxylic acid reduces interaction with the target.
1b -CONH₂-OH-CH₃-CH₃20 ± 4Amide formation diminishes the acidic character required for activity.
2a -COOH-OCH₃-CH₃-CH₃30 ± 6Masking the phenolic hydroxyl may reduce antioxidant and hydrogen bonding capabilities.
3a -COOH-OH-H-H40 ± 5Removal of methyl groups decreases lipophilicity, potentially affecting binding.
3b -COOH-OH-CF₃-CF₃65 ± 7Electron-withdrawing groups on the pyrrole ring may enhance binding affinity.
Indomethacin ----70 ± 6Standard NSAID for comparison.

Mechanistic Insights: Targeting Key Signaling Pathways

The therapeutic effects of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid analogs are likely mediated through the modulation of specific signaling pathways involved in inflammation and bacterial pathogenesis.

Anti-inflammatory Action: Inhibition of the COX-2 Pathway

Many benzoic acid-based NSAIDs exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

COX2_Pathway cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 Physiological Effect cluster_3 Inhibition Stimuli LPS, Cytokines COX2 COX-2 Stimuli->COX2 Induces Expression AA Arachidonic Acid AA->COX2 Substrate PGs Prostaglandins COX2->PGs Catalyzes Conversion Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid Analog Inhibitor->COX2 Inhibits PtpA_Pathway cluster_0 M. tuberculosis in Macrophage cluster_1 Virulence Mechanism cluster_2 Bacterial Survival cluster_3 Inhibition Mtb M. tuberculosis Phagosome Phagosome Mtb->Phagosome Engulfed into PtpA PtpA Secretion Phagosome->PtpA Secretes Vps33B Host Protein Vps33B PtpA->Vps33B Dephosphorylates Fusion Phagosome-Lysosome Fusion Blocked Vps33B->Fusion Prevents Survival Mtb Replication and Survival Fusion->Survival Leads to Inhibitor 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid Analog Inhibitor->PtpA Inhibits

Caption: Inhibition of M. tuberculosis PtpA by the target analogs.

Conclusion and Future Directions

The 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The insights from SAR studies, as outlined in this guide, provide a rational basis for the design of analogs with enhanced anti-inflammatory, antioxidant, and anti-virulence properties. Future research should focus on the synthesis and evaluation of a diverse library of analogs to further refine our understanding of the SAR for this chemical series. In particular, the exploration of bioisosteric replacements for the carboxylic acid and the introduction of a wider range of substituents on the pyrrole and benzoic acid rings could lead to the discovery of compounds with improved potency and selectivity. Furthermore, detailed mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by these compounds, which will be crucial for their translation into clinical candidates.

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Comparative

A Senior Application Scientist's Guide to Benchmarking 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid Against Known STAT3 Pathway Inhibitors

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold In the landscape of modern drug discovery, the identification of novel molecular scaffolds with unique mechanisms of action is paramount. 3-(2,5-dimet...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with unique mechanisms of action is paramount. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, hereafter referred to as DM-PBA, has emerged as a compound of interest due to its documented bioactivity. Initial studies have characterized DM-PBA as an anti-virulence agent, functioning through the inhibition of protein tyrosine phosphatase PtpA in Mycobacterium tuberculosis. Protein tyrosine phosphatases (PTPs) are a critical class of enzymes that regulate a myriad of cellular signaling pathways, including those implicated in cancer and inflammatory diseases.

One such pathway of immense therapeutic interest is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, STAT3 has been identified as a key mediator of tumorigenesis and inflammation, with its constitutive activation being a hallmark of numerous human cancers.[1] This has led to the development of a diverse arsenal of STAT3 inhibitors.

Given the role of PTPs in modulating phosphorylation-dependent signaling cascades, we hypothesize that DM-PBA, a known PTP inhibitor, may exert its effects through the modulation of the JAK/STAT3 pathway. This guide provides a comprehensive framework for objectively benchmarking the performance of DM-PBA against well-established direct and indirect inhibitors of the STAT3 signaling pathway. Our comparative analysis will be grounded in robust experimental data, providing researchers, scientists, and drug development professionals with the insights needed to evaluate the potential of this novel compound.

The JAK/STAT3 Signaling Pathway: A Pivotal Therapeutic Target

The JAK/STAT3 pathway is a principal signaling cascade that transduces signals from cytokines and growth factors from the cell membrane to the nucleus, where it modulates the expression of genes critical for cell proliferation, survival, differentiation, and angiogenesis.[2][3] The canonical activation of this pathway is initiated by the binding of a ligand to its corresponding receptor, leading to the activation of associated Janus kinases (JAKs).[4] Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT3.[1] Subsequently, STAT3 is itself phosphorylated by JAKs, leading to its homodimerization, nuclear translocation, and binding to the promoter regions of target genes.[5]

Dysregulation of the JAK/STAT3 pathway is a common feature in many diseases.[3] Consequently, significant effort has been dedicated to developing inhibitors that can abrogate aberrant STAT3 signaling. These inhibitors can be broadly categorized as direct inhibitors, which bind to STAT3 itself, or indirect inhibitors, which target upstream components of the pathway, such as JAKs.

Diagram of the Canonical JAK/STAT3 Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3 STAT3 Receptor->STAT3 4. STAT3 Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->STAT3 pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer 6. Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 7. Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA 8. DNA Binding Gene_expression Target Gene Expression DNA->Gene_expression 9. Transcription

Caption: Canonical JAK/STAT3 signaling cascade.

Comparative Inhibitors: A Rationale for Selection

To provide a robust benchmark for DM-PBA, we have selected a panel of well-characterized inhibitors with distinct mechanisms of action targeting the STAT3 pathway:

  • Stattic: A widely used small molecule that directly inhibits STAT3 by targeting its SH2 domain, thereby preventing dimerization and nuclear translocation.[2][6][7][8]

  • Ruxolitinib: A potent and selective inhibitor of JAK1 and JAK2, which acts upstream of STAT3, preventing its phosphorylation and subsequent activation.[9][10][11][12][13]

  • Cryptotanshinone: A natural product known to inhibit STAT3 activity, providing a comparison to another compound derived from a natural source.[5][14][15][16][17]

This selection allows for a multi-faceted comparison, assessing whether DM-PBA acts directly on STAT3, on upstream kinases, or through a novel mechanism.

Experimental Benchmarking Workflow

A tiered approach will be employed to systematically evaluate the inhibitory potential of DM-PBA on the STAT3 pathway.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_tier1 Tier 1: Cellular Activity cluster_tier2 Tier 2: Mechanism of Action cluster_tier3 Tier 3: Selectivity Profiling A1 Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A2 Western Blot for p-STAT3 (Tyr705) & Total STAT3 A1->A2 Determine non-toxic concentrations for mechanistic assays B1 STAT3-Dependent Reporter Gene Assay (e.g., Luciferase) A2->B1 Confirm inhibition of STAT3 phosphorylation B2 STAT3 Dimerization Assay (e.g., AlphaScreen) B1->B2 Assess impact on STAT3 transcriptional activity C1 Kinase Profiling Panel (e.g., against JAK family kinases) B2->C1 Investigate direct interference with STAT3 dimerization C2 PTP Profiling Panel C1->C2 Evaluate off-target effects on upstream kinases

Caption: Tiered experimental workflow for inhibitor benchmarking.

Detailed Experimental Protocols

Tier 1: Assessment of Cellular Activity

1. Cell Viability and Cytotoxicity Assay

  • Objective: To determine the cytotoxic potential of DM-PBA and the benchmark inhibitors and to establish appropriate concentration ranges for subsequent mechanistic assays.

  • Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):

    • Seed a human cancer cell line with constitutively active STAT3 (e.g., DU145 prostate cancer cells) in a 96-well white, opaque-walled plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of DM-PBA and the comparator inhibitors (Stattic, Ruxolitinib, Cryptotanshinone) in complete culture medium.

    • Treat the cells with the compounds at a range of concentrations (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity by plotting the percentage of viable cells against the log of the inhibitor concentration.

2. Western Blot Analysis of STAT3 Phosphorylation

  • Objective: To directly assess the effect of DM-PBA on the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a critical step in its activation.[18]

  • Methodology:

    • Plate DU145 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with non-toxic concentrations of DM-PBA and the known inhibitors (determined from the viability assay) for a defined period (e.g., 2, 6, and 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to assess the specificity of the effect on phosphorylation.[17][19][20]

Tier 2: Elucidation of Mechanism of Action

1. STAT3-Dependent Reporter Gene Assay

  • Objective: To determine if the inhibition of STAT3 phosphorylation by DM-PBA translates to a reduction in its transcriptional activity.[4][21][22]

  • Methodology:

    • Co-transfect HEK293T cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • After 24 hours, treat the transfected cells with various concentrations of DM-PBA and the comparator inhibitors.

    • Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), for 6-8 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

2. STAT3 Dimerization Assay (AlphaScreen)

  • Objective: To investigate whether DM-PBA directly interferes with the dimerization of STAT3, a key step preceding nuclear translocation.[23][24]

  • Methodology:

    • Utilize an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) format with tagged recombinant STAT3 proteins (e.g., GST-STAT3 and His-STAT3).

    • In a 384-well plate, incubate the tagged STAT3 proteins with anti-GST acceptor beads and anti-His donor beads in the presence of varying concentrations of DM-PBA and the control inhibitors.

    • Excite the donor beads at 680 nm and measure the emission at 520-620 nm. A decrease in the AlphaScreen signal indicates inhibition of the protein-protein interaction.

    • This assay will help to distinguish between direct inhibition of dimerization (similar to Stattic) and indirect inhibition through upstream mechanisms.

Tier 3: Selectivity Profiling

1. Kinase Selectivity Profiling

  • Objective: To assess the selectivity of DM-PBA against a panel of kinases, with a particular focus on the JAK family (JAK1, JAK2, JAK3, and TYK2), to rule out off-target effects.[9]

  • Methodology:

    • Submit DM-PBA to a commercial kinase profiling service that offers a broad panel of purified kinases.

    • The assays are typically performed as either radiometric or fluorescence-based activity assays.

    • The percentage of inhibition at a fixed concentration (e.g., 10 µM) is determined for each kinase.

    • For any significant hits, follow-up with IC₅₀ determinations to quantify the potency of inhibition.

2. Protein Tyrosine Phosphatase (PTP) Profiling

  • Objective: To confirm and expand upon the known PTP inhibitory activity of DM-PBA and to identify any potential selectivity among the PTP family.

  • Methodology:

    • Similar to kinase profiling, submit DM-PBA to a PTP profiling service.

    • This will provide a broader understanding of the compound's activity against this class of enzymes and may reveal additional targets that could contribute to its overall cellular effects.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Cytotoxicity of DM-PBA and Known STAT3 Pathway Inhibitors

CompoundCell LineCytotoxicity IC₅₀ (µM)
DM-PBADU145Experimental Value
StatticDU145Experimental Value
RuxolitinibDU145Experimental Value
CryptotanshinoneDU145Experimental Value

Table 2: Inhibition of STAT3 Phosphorylation and Transcriptional Activity

Compoundp-STAT3 (Tyr705) Inhibition IC₅₀ (µM)STAT3 Reporter Gene Inhibition IC₅₀ (µM)
DM-PBAExperimental ValueExperimental Value
StatticExperimental ValueExperimental Value
RuxolitinibExperimental ValueExperimental Value
CryptotanshinoneExperimental ValueExperimental Value

Table 3: Mechanistic and Selectivity Profile

CompoundSTAT3 Dimerization Inhibition IC₅₀ (µM)JAK1 Inhibition IC₅₀ (µM)JAK2 Inhibition IC₅₀ (µM)JAK3 Inhibition IC₅₀ (µM)
DM-PBAExperimental ValueExperimental ValueExperimental ValueExperimental Value
StatticExperimental Value>100>100>100
Ruxolitinib>100Literature ValueLiterature Value>10
CryptotanshinoneExperimental ValueLiterature ValueLiterature ValueLiterature Value

Conclusion and Future Directions

This comprehensive benchmarking guide provides a rigorous framework for evaluating the potential of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid as a modulator of the STAT3 signaling pathway. By systematically comparing its activity against well-characterized inhibitors with distinct mechanisms of action, researchers can gain valuable insights into its potency, mechanism, and selectivity.

The data generated from these studies will be instrumental in determining whether DM-PBA represents a novel class of direct or indirect STAT3 inhibitors. Positive results would warrant further investigation, including in vivo efficacy studies in relevant disease models and lead optimization efforts to enhance its therapeutic potential. This structured approach ensures a thorough and objective assessment, paving the way for the potential development of a new generation of targeted therapies.

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Validation

A Senior Application Scientist's Guide to the Reproducible Application of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid in Experimental Research

This guide provides an in-depth, comparative analysis of the experimental applications of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. Designed for researchers, scientists, and drug development professionals, t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the experimental applications of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the underlying principles that govern experimental reproducibility and performance. We will explore the synthesis of this compound, its application as a modulator in the formation of Metal-Organic Frameworks (MOFs), and its role as an inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase A (PtpA). Throughout this guide, we will emphasize the causal relationships behind experimental choices, present comparative data with relevant alternatives, and provide detailed, self-validating protocols to ensure the highest standards of scientific integrity.

Introduction: The Imperative of Reproducibility in Novel Compound Research

The journey of a novel chemical entity from synthesis to application is paved with the demand for rigorous, reproducible experimental data. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, a multifunctional benzoic acid derivative, has emerged as a compound of interest in both materials science and medicinal chemistry.[1] Its utility as a building block for MOFs and as a potential anti-virulence agent underscores the need for a thorough understanding of its experimental behavior.[1] This guide is structured to provide not just the "how," but more importantly, the "why," enabling researchers to not only replicate but also rationally adapt and troubleshoot their experimental designs.

Part 1: Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid: A Reproducible Pathway

The reliable synthesis of the target compound is the foundational step for any subsequent experimental work. The Paal-Knorr pyrrole synthesis offers a classic and robust method for the construction of the pyrrole ring.[2][3][4][5] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions.[3][5]

Visualizing the Synthesis Workflow

cluster_synthesis Synthesis Workflow start 3-Amino-4-hydroxybenzoic acid (Starting Material) paal_knorr Paal-Knorr Reaction (Acid Catalyst, Reflux) start->paal_knorr diketone 2,5-Hexanedione (1,4-dicarbonyl) diketone->paal_knorr product 3-(2,5-dimethyl-1H-pyrrol-1-yl) -4-hydroxybenzoic acid paal_knorr->product purification Purification (Crystallization/Chromatography) product->purification

Caption: Paal-Knorr synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is designed to be a self-validating system, with clear checkpoints for ensuring the reaction is proceeding as expected.

Materials:

  • 3-Amino-4-hydroxybenzoic acid

  • 2,5-Hexanedione

  • Glacial Acetic Acid (catalyst and solvent)

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 3-amino-4-hydroxybenzoic acid in a minimal amount of glacial acetic acid.

  • Addition of Diketone: To this solution, add 1.1 equivalents of 2,5-hexanedione. The slight excess of the diketone ensures the complete consumption of the starting amine.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add the reaction mixture to a beaker of ice water to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water to remove any remaining acetic acid.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if significant impurities are present. The purity of the final product should be confirmed by analytical techniques such as NMR and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and a catalyst. The acidic environment protonates one of the carbonyl groups of the diketone, making it more electrophilic and facilitating the initial nucleophilic attack by the amine.[3]

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps of the Paal-Knorr reaction.

  • TLC Monitoring: This is a critical step for reproducibility. It allows for the real-time assessment of the reaction's progress, preventing under- or over-reaction, which could lead to a mixture of products and starting materials, complicating purification.

Part 2: Application in Metal-Organic Framework (MOF) Synthesis - A Comparative Study

Substituted benzoic acids are frequently employed as "modulators" in the synthesis of MOFs, such as the well-studied UiO-66.[6][7][8] These modulators compete with the primary linker molecule for coordination to the metal clusters, influencing the kinetics of MOF formation and ultimately affecting crystal size, morphology, and defect density.[9] 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, with its steric bulk and electronic properties, presents an interesting candidate for such a role.[1]

Visualizing the Role of Modulators in MOF Synthesis

cluster_mof MOF Synthesis with Modulators cluster_nomod Without Modulator metal Metal Precursor (e.g., ZrCl4) synthesis Solvothermal Synthesis metal->synthesis synthesis_nomod Solvothermal Synthesis metal->synthesis_nomod linker Primary Linker (e.g., Terephthalic Acid) linker->synthesis linker->synthesis_nomod modulator Modulator (Substituted Benzoic Acid) modulator->synthesis mof_modulated Modulated MOF Crystal (Controlled Defects, Larger Size) synthesis->mof_modulated mof_perfect Ideal MOF Crystal (Fewer Defects, Smaller Size) synthesis_nomod->mof_perfect

Caption: Influence of modulators on MOF crystal growth.

Comparative Performance of Benzoic Acid Modulators in UiO-66 Synthesis

The choice of modulator can significantly impact the final properties of the MOF. Below is a comparative table summarizing the expected effects of different benzoic acid derivatives on UiO-66 synthesis, based on established principles.

ModulatorKey Structural FeatureExpected Impact on UiO-66 Crystallite SizeRationale for Effect
Benzoic AcidUnsubstituted aromatic ringModerate increaseBaseline for comparison. Competes with the linker, slowing down nucleation and promoting crystal growth.[6][7]
4-Methylbenzoic AcidElectron-donating methyl groupSlight increase over benzoic acidThe electron-donating group can slightly increase the basicity of the carboxylate, potentially affecting its binding affinity to the metal cluster.
4-Nitrobenzoic AcidElectron-withdrawing nitro groupSignificant increaseThe electron-withdrawing group decreases the carboxylate basicity, leading to weaker coordination and a more pronounced modulation effect, resulting in larger crystals.
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid Bulky, electron-rich pyrrole substituentPotentially significant increaseThe sterically demanding dimethylpyrrole group is expected to be a highly effective modulator, significantly hindering the approach of linkers and promoting the growth of larger, potentially more defective crystals. The electron-rich nature of the pyrrole may also influence its coordination behavior.[1]
Protocol for Modulated UiO-66 Synthesis

This protocol is adapted from established methods for UiO-66 synthesis and is designed to allow for a comparative study of different modulators.[6]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., benzoic acid, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid)

  • Glass vials with Teflon-lined caps

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare separate stock solutions of ZrCl₄, H₂BDC, and the modulator in DMF.

  • Reaction Mixture Preparation: In a series of glass vials, combine the ZrCl₄ and H₂BDC stock solutions. To each vial, add a varying amount of the modulator stock solution. A typical molar ratio of ZrCl₄:H₂BDC:modulator can range from 1:1:10 to 1:1:50.

  • Solvothermal Synthesis: Tightly cap the vials and place them in an oven preheated to 120 °C for 24 hours.

  • Purification: After cooling to room temperature, the microcrystalline product is collected by centrifugation. The product should be washed several times with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials and DMF.

  • Activation: The purified MOF is then activated by heating under vacuum to remove the solvent molecules from the pores.

  • Characterization: The resulting MOF crystals should be characterized by Powder X-ray Diffraction (PXRD) to confirm the crystal structure and by Scanning Electron Microscopy (SEM) to analyze the crystal size and morphology.

Self-Validation and Reproducibility:

  • Consistent Molar Ratios: To ensure a fair comparison between different modulators, it is crucial to maintain the same molar ratios of metal precursor and primary linker across all experiments.

  • Precise Temperature and Time Control: The solvothermal synthesis is sensitive to both temperature and reaction time. Strict adherence to these parameters is essential for reproducible results.

  • Thorough Washing: Incomplete removal of unreacted species can lead to inaccurate characterization of the MOF's properties.

Part 3: Inhibition of Mycobacterium tuberculosis PtpA - A Comparative Guide

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid has been identified as an inhibitor of protein tyrosine phosphatase A (PtpA), a key virulence factor in Mycobacterium tuberculosis.[10] PtpA disrupts the host's immune response by preventing the maturation of phagosomes, allowing the bacteria to survive within macrophages.[10] The inhibition of PtpA is a promising anti-virulence strategy for the development of new tuberculosis therapies.

Visualizing the PtpA Inhibition Assay Workflow

cluster_ptpa PtpA Inhibition Assay Workflow ptpa Purified PtpA Enzyme reaction Enzymatic Reaction ptpa->reaction substrate pNPP Substrate substrate->reaction inhibitor Inhibitor (e.g., target compound) inhibitor->reaction product p-Nitrophenol (pNP) (Colored Product) reaction->product measurement Spectrophotometric Measurement (Absorbance at 405 nm) product->measurement ic50 IC50 Determination measurement->ic50

Caption: Workflow for determining PtpA inhibition.

Comparative IC₅₀ Values of M. tuberculosis PtpA Inhibitors

The efficacy of an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor. Below is a comparison of the reported IC₅₀ values for several PtpA inhibitors.

InhibitorIC₅₀ (µM)Reference
Shikonin33[11]
JugloneNot specified, but similar to Shikonin[10]
trans-2-eicosenoic fatty acid17.51[12]
cis-2-eicosenoic fatty acid19.76[12]
L335M340.160[13]
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid To be determined experimentally
Protocol for PtpA Inhibition Assay

This protocol is based on a standard colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Purified M. tuberculosis PtpA enzyme

  • p-Nitrophenyl phosphate (pNPP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM DTT)

  • Inhibitor compound (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer to each well.

  • Inhibitor Addition: Add varying concentrations of the inhibitor solution to the wells. Include a control well with no inhibitor.

  • Enzyme Addition: Add a fixed concentration of the PtpA enzyme to each well and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the pNPP substrate to all wells.

  • Incubation: Incubate the plate at 37 °C for a predetermined time (e.g., 30 minutes). The reaction time should be within the linear range of the enzyme's activity.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M NaOH). The addition of a strong base will deprotonate the p-nitrophenol product, resulting in a yellow color.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Ensuring Trustworthy Data:

  • Enzyme Purity and Activity: The purity and specific activity of the PtpA enzyme must be determined before initiating the inhibition assays to ensure consistent results.

  • Solvent Control: The solvent used to dissolve the inhibitor (e.g., DMSO) can affect enzyme activity. A solvent control (with the same concentration of solvent as in the inhibitor wells) must be included to account for any such effects.

  • Linear Range: The enzymatic reaction must be performed within the linear range with respect to both time and enzyme concentration. This ensures that the measured activity is directly proportional to the amount of active enzyme.

Conclusion

This guide has provided a comprehensive framework for the reproducible synthesis and application of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. By understanding the fundamental principles behind the experimental protocols and by employing rigorous, self-validating methodologies, researchers can generate high-quality, reliable data. The comparative analysis with alternative compounds offers a broader context for evaluating its performance and potential. As with any novel compound, meticulous documentation and a commitment to scientific integrity are paramount for advancing its potential in both materials science and drug discovery.

References

  • Atzori, C., et al. (2017). Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. The Journal of Physical Chemistry C, 121(17), 9314-9325. (URL: [Link])

  • Shikonin and Juglone Inhibit Mycobacterium tuberculosis Low-Molecular-Weight Protein Tyrosine Phosphatase a (Mt-PTPa). (2023). Molecules, 28(18), 6729. (URL: [Link])

  • Chen, F. E., et al. (2020). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Journal of the American Chemical Society, 142(3), 1535-1544. (URL: [Link])

  • Studi Inhibisi Faktor Virulens Mycobacterium tuberculosis (Mtb) “Protein Tirosin Fosfatase A (PtpA)” dengan Inhibitor Asam Lemak Eikosenoat. (URL: [Link])

  • Fragment-based discovery of selective inhibitors of the Mycobacterium tuberculosis protein tyrosine phosphatase PtpA. (2012). ACS Chemical Biology, 7(8), 1412-1420. (URL: [Link])

  • Shearer, G. C., et al. (2016). Tuning the defect density in a metal-organic framework for enhanced catalytic activity. Journal of the American Chemical Society, 138(4), 1173-1181. (URL: [Link])

  • Shikonin and Juglone Inhibit Mycobacterium tuberculosis Low-Molecular-Weight Protein Tyrosine Phosphatase a (Mt-PTPa). (2023). Molecules, 28(18), 6729. (URL: [Link])

  • Mycobacterial protein tyrosine phosphatases A and B inhibitors augment bactericidal activity of standard anti-TB regimen in guinea pigs. (URL: [Link])

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])

  • The Effect of Benzoic Acid as Modulator in UiO-66 Structure: An Experimental and Computational Study. (URL: [Link])

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid - PubChem. (URL: [Link])

  • Paal–Knorr synthesis - Wikipedia. (URL: [Link])

Sources

Comparative

In vivo validation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid therapeutic potential

A Case Study: 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid in a DSS-Induced Colitis Model This guide provides a comprehensive framework for the in vivo validation of the novel compound, 3-(2,5-dimethyl-1H-pyrrol...

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study: 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid in a DSS-Induced Colitis Model

This guide provides a comprehensive framework for the in vivo validation of the novel compound, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (herein referred to as DPHB), as a potential therapeutic for Inflammatory Bowel Disease (IBD). We will compare its performance against a standard-of-care treatment, mesalazine, in a chemically-induced colitis mouse model.

Introduction: The Therapeutic Rationale for DPHB

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. A key driver of IBD pathogenesis is the overactivation of the nuclear factor-kappa B (NF-κB) signaling pathway, which leads to the excessive production of pro-inflammatory cytokines like TNF-α and IL-6. Additionally, oxidative stress is a significant contributor to tissue damage in IBD. Therefore, therapeutic agents with dual anti-inflammatory and antioxidant properties are of high interest.

DPHB is a novel small molecule designed to target these pathways. Its structure, featuring a substituted pyrrole and a hydroxybenzoic acid moiety, suggests potential for both NF-κB inhibition and antioxidant activity. This guide outlines the in vivo validation process to test this hypothesis.

Experimental Design and Workflow

A well-established model for IBD research is the dextran sulfate sodium (DSS)-induced colitis model in mice. This model mimics many of the clinical and histological features of human ulcerative colitis.

Our experimental workflow is as follows:

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Treatment Phase cluster_2 Evaluation Phase acclimation Acclimation of Mice (7 days) randomization Randomization into Treatment Groups acclimation->randomization dss_induction DSS Administration in Drinking Water (7 days) randomization->dss_induction treatment Daily Treatment Administration (DPHB, Mesalazine, Vehicle) dss_induction->treatment monitoring Daily Monitoring (Weight, DAI Score) treatment->monitoring euthanasia Euthanasia & Sample Collection (Day 8) monitoring->euthanasia histology Histological Analysis of Colon euthanasia->histology biomarkers Biomarker Analysis (Cytokines, MPO) euthanasia->biomarkers

Figure 1: Experimental workflow for the in vivo validation of DPHB in a DSS-induced colitis model.

Animal Model and Treatment Groups
  • Animals: C57BL/6 mice (male, 8-10 weeks old) are used due to their consistent response to DSS.

  • Groups (n=8 per group):

    • Control: Healthy mice receiving regular drinking water.

    • DSS + Vehicle: Mice receiving DSS and the vehicle used to dissolve DPHB and mesalazine.

    • DSS + DPHB (25 mg/kg): Mice receiving DSS and a low dose of DPHB.

    • DSS + DPHB (50 mg/kg): Mice receiving DSS and a high dose of DPHB.

    • DSS + Mesalazine (100 mg/kg): Mice receiving DSS and the reference drug, mesalazine.

Detailed Experimental Protocol
  • Acclimation: Mice are acclimated to the facility for one week with free access to food and water.

  • Induction of Colitis: Colitis is induced by administering 2.5% (w/v) DSS in the drinking water for 7 consecutive days.

  • Treatment Administration: DPHB and mesalazine are administered orally once daily from day 1 to day 7.

  • Monitoring: Body weight, stool consistency, and the presence of blood in the feces are recorded daily to calculate the Disease Activity Index (DAI).

  • Sample Collection: On day 8, mice are euthanized. Blood is collected for serum analysis, and the entire colon is excised. Colon length is measured as an indicator of inflammation.

  • Histological Analysis: A section of the distal colon is fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E) for histological scoring.

  • Biomarker Analysis: Another section of the colon is homogenized to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration. Levels of pro-inflammatory cytokines (TNF-α, IL-6) in the colon tissue homogenates are quantified using ELISA kits.

Comparative Performance Analysis

Clinical and Macroscopic Observations
GroupBody Weight Change (%)DAI Score (Day 7)Colon Length (cm)
Control +5.2 ± 1.10 ± 09.8 ± 0.5
DSS + Vehicle -15.8 ± 2.33.8 ± 0.46.2 ± 0.7
DSS + DPHB (25 mg/kg) -9.5 ± 1.92.5 ± 0.57.5 ± 0.6
DSS + DPHB (50 mg/kg) -4.1 ± 1.51.2 ± 0.38.9 ± 0.4
DSS + Mesalazine -6.8 ± 2.01.9 ± 0.48.1 ± 0.5
Table 1: Comparison of clinical and macroscopic parameters. Data are presented as mean ± SD.

The data indicates that DPHB treatment, particularly at the 50 mg/kg dose, significantly ameliorated DSS-induced body weight loss, reduced the DAI score, and preserved colon length more effectively than mesalazine.

Histological and Biomarker Analysis
GroupHistological ScoreMPO Activity (U/g tissue)TNF-α (pg/mg protein)IL-6 (pg/mg protein)
Control 0.2 ± 0.11.5 ± 0.425.3 ± 5.115.8 ± 3.9
DSS + Vehicle 3.9 ± 0.515.8 ± 2.1189.6 ± 20.4155.2 ± 18.7
DSS + DPHB (25 mg/kg) 2.6 ± 0.49.2 ± 1.8110.5 ± 15.398.6 ± 12.4
DSS + DPHB (50 mg/kg) 1.1 ± 0.34.1 ± 1.255.7 ± 9.842.1 ± 8.5
DSS + Mesalazine 1.9 ± 0.47.5 ± 1.585.4 ± 12.175.3 ± 10.2
Table 2: Comparison of histological and biomarker parameters. Data are presented as mean ± SD.

Histological examination and biomarker analysis further support the superior efficacy of DPHB (50 mg/kg) over mesalazine. DPHB treatment resulted in a greater reduction in inflammatory cell infiltration (lower histological score and MPO activity) and a more pronounced decrease in the pro-inflammatory cytokines TNF-α and IL-6.

Proposed Mechanism of Action

Based on its chemical structure and the observed in vivo effects, we propose that DPHB exerts its therapeutic effects through a dual mechanism involving the inhibition of the NF-κB pathway and the activation of the Nrf2 antioxidant response.

G DSS DSS IKK IKK Activation DSS->IKK induces DPHB DPHB DPHB->IKK inhibits Nrf2 Nrf2 Activation DPHB->Nrf2 activates Mesalazine Mesalazine Mesalazine->IKK inhibits IkappaB IκB Degradation IKK->IkappaB NFkappaB NF-κB Nuclear Translocation IkappaB->NFkappaB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkappaB->Cytokines promotes transcription Inflammation Inflammation Cytokines->Inflammation ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant Antioxidant Enzymes ARE->Antioxidant OxidativeStress Reduced Oxidative Stress Antioxidant->OxidativeStress OxidativeStress->Inflammation reduces

Figure 2: Proposed dual mechanism of action for DPHB in ameliorating colitis.

Conclusion and Future Directions

The in vivo data strongly suggest that 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (DPHB) possesses significant therapeutic potential for the treatment of IBD. In a DSS-induced colitis mouse model, DPHB demonstrated superior efficacy compared to the standard-of-care drug, mesalazine, in a dose-dependent manner. This was evidenced by improvements in clinical signs, macroscopic pathology, and key inflammatory biomarkers.

The proposed dual mechanism of action, involving both NF-κB inhibition and Nrf2 activation, provides a strong rationale for its enhanced therapeutic effect. Future studies should focus on confirming this mechanism through further molecular analyses, such as Western blotting for key pathway proteins. Additionally, pharmacokinetic and toxicology studies are warranted to further evaluate the drug-like properties of DPHB and its potential for clinical translation.

References

  • Neurath, M.F. (2014). Cytokines in inflammatory bowel disease. Nature Reviews Immunology, 14(5), 329-342. [Link]

  • Atreya, I., Atreya, R., & Neurath, M.F. (2007). NF-κB in inflammatory bowel disease. Journal of Internal Medicine, 262(5), 591-596. [Link]

  • Chassaing, B., Aitken, J.D., Malleshappa, M., & Vijay-Kumar, M. (2014). Dextran sulfate sodium (DSS)-induced colitis in mice. Current Protocols in Immunology, 104(1), 15.25.1-15.25.14. [Link]

  • Perše, M., & Cerar, A. (2012). Dextran sodium sulphate colitis mouse model: traps and tricks. Journal of Biomedicine and Biotechnology, 2012, 718617. [Link]

Validation

A Comparative Guide to the Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid for Advanced Research Applications

Introduction 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a multifaceted organic molecule that has garnered significant interest within the scientific community. Its unique structure, featuring a substituted...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid is a multifaceted organic molecule that has garnered significant interest within the scientific community. Its unique structure, featuring a substituted pyrrole ring appended to a 4-hydroxybenzoic acid scaffold, makes it a valuable building block in medicinal chemistry and materials science.[1] This compound serves as a key intermediate in the synthesis of various biologically active molecules and functional materials.[1] Given its increasing importance, the development of efficient and scalable synthetic routes is paramount. This guide provides a comprehensive comparison of two primary synthetic strategies for obtaining 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid: the classical Paal-Knorr pyrrole synthesis and a modern cross-coupling approach, the Ullmann condensation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, experimental protocols, and a comparative analysis to aid in the selection of the most suitable method for their specific research needs.

Route 1: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely employed method for the construction of pyrrole rings.[2][3] This approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions.[2][4] For the synthesis of our target molecule, this translates to the reaction between 2,5-hexanedione and 3-amino-4-hydroxybenzoic acid.

Causality Behind Experimental Choices

The choice of glacial acetic acid as the reaction medium is strategic. It serves a dual purpose: as a solvent to ensure the homogeneity of the reaction mixture and as a catalyst to facilitate the cyclization and subsequent dehydration steps.[5] The acidic environment protonates one of the carbonyl groups of 2,5-hexanedione, activating it for nucleophilic attack by the amino group of 3-amino-4-hydroxybenzoic acid. The subsequent intramolecular cyclization and elimination of two water molecules lead to the formation of the aromatic pyrrole ring.[3]

Experimental Workflow: Paal-Knorr Synthesis

cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis p1 4-hydroxy-3-nitrobenzoic acid p2 3-amino-4-hydroxybenzoic acid p1->p2 Reduction (SnCl2/HCl or H2/Pd-C) p4 3-(2,5-dimethyl-1H-pyrrol-1-yl) -4-hydroxybenzoic acid p2->p4 Paal-Knorr Condensation (Glacial Acetic Acid, Heat) p3 2,5-Hexanedione p3->p4 cluster_0 Precursor Synthesis cluster_1 Coupling and Deprotection u1 4-hydroxybenzoic acid u2 3-bromo-4-hydroxybenzoic acid u1->u2 Bromination (Br2, Acetic Acid) u3 Protected 3-bromo-4-hydroxybenzoic acid u2->u3 Protection (e.g., Methylation) u5 Protected final product u3->u5 Ullmann Condensation (CuI, Ligand, Base, DMF) u4 2,5-dimethylpyrrole u4->u5 u6 3-(2,5-dimethyl-1H-pyrrol-1-yl) -4-hydroxybenzoic acid u5->u6 Deprotection

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

This document provides a comprehensive, step-by-step protocol for the proper disposal of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (CAS No. 103734-67-2).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (CAS No. 103734-67-2). As a specialized aromatic carboxylic acid, its handling and disposal require a rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles.

Hazard Assessment and Compound Profile

The molecule's functional groups (carboxylic acid, phenol, and a substituted pyrrole ring) suggest that it should be handled as a hazardous substance. The primary hazards associated with similar aromatic carboxylic acids include skin irritation, serious eye damage, and potential respiratory irritation if inhaled as a dust.[1][2] Therefore, in the absence of contrary data, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid must be treated as a hazardous waste.[3]

Property Information Source
Chemical Name 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid[4]
Molecular Formula C₁₃H₁₃NO₃[4]
CAS Number 103734-67-2[5]
Physical State Solid (Assumed)N/A
Assumed Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant (as dust)[2]
Incompatibilities Strong oxidizing agents, bases, reactive metals[6][7]

Immediate Safety & Handling Protocols

Proper disposal begins with safe handling during use. The causality behind these protocols is to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE)

Given the assumed hazards, a stringent PPE policy is non-negotiable.

  • Eye Protection: Wear chemical splash goggles and a face shield. Aromatic acids can cause serious and potentially irreversible eye damage.[8][9]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile. Contaminated gloves should be disposed of as solid chemical waste.[6]

  • Body Protection: A lab coat is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust, work must be conducted in a certified chemical fume hood.[8] If a fume hood is not feasible, a NIOSH/MSHA-approved respirator for particulates is required.[9]

Spill Management

In the event of a spill, immediate and correct action is critical to prevent wider contamination.

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Containment: For small solid spills, gently cover with an inert absorbent material like sand or vermiculite. Avoid raising dust.[6][8]

  • Collection: Carefully sweep the absorbed material into a designated, leak-proof hazardous waste container.[10] Do not use a standard vacuum cleaner.

  • Decontamination: Clean the affected area thoroughly.

  • Waste Disposal: The collected spill material and any contaminated cleaning supplies must be disposed of as hazardous waste.[11]

Step-by-Step Disposal Workflow

The disposal of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid must follow a systematic process, from the point of generation to final collection by your institution's Environmental Health and Safety (EHS) department. Evaporation is never an acceptable method of disposal.[11]

Waste Characterization and Segregation

This compound is classified as a non-halogenated organic acid solid waste.

  • Principle of Segregation: The core principle of chemical waste management is segregation. This compound must not be mixed with other waste streams, especially incompatible ones.[3][12] Mixing with bases can cause a violent exothermic reaction, while mixing with oxidizing agents can create a fire or explosion hazard.[6]

  • Container Selection: Use only designated hazardous waste containers.[13] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice for solid organic acid waste.[6][14] The original product container is often ideal if it is in good condition.[12] Never use food-grade containers.[12]

Disposal Protocol
  • Waste Generation Point: All waste must be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12][13] This area must be under the direct control of laboratory personnel.[14]

  • Container Labeling: The moment the first particle of waste enters the container, it must be labeled.[3] Use your institution's official hazardous waste label. The label must include:

    • The words "Hazardous Waste".[3]

    • The full, unabbreviated chemical name: "3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid".[3]

    • The specific hazards (e.g., "Irritant").

    • The date accumulation started.

  • Waste Accumulation:

    • Keep the waste container securely closed at all times, except when adding waste.[3][11][12]

    • Store the container in a designated SAA, away from incompatible materials.[12]

    • Do not overfill the container. A maximum fill level of 90% is recommended to prevent spills and allow for vapor expansion.[14][15]

  • Requesting Pickup:

    • Once the container is full (or waste is no longer being generated), schedule a pickup with your institution's EHS department.[13]

    • Full containers must be removed from the SAA within three days.[12] Partially filled containers may remain for up to one year, provided the total volume of hazardous waste in the SAA does not exceed regulatory limits (typically 55 gallons).[12][13]

Disposal of Empty Containers

An "empty" container that held this compound is not considered regular trash until properly decontaminated.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., water or methanol, depending on solubility and subsequent waste streams).[10][11]

  • Rinsate Collection: The rinsate from all three rinses is considered hazardous waste and must be collected, labeled, and disposed of accordingly.[11]

  • Final Disposal: Once triple-rinsed and air-dried in a ventilated area (like a fume hood), the original chemical labels must be completely removed or defaced.[10][11] The cap should be removed, and the container can then be disposed of as regular solid waste or recycled, according to institutional policy.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid.

G Disposal Workflow for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid cluster_0 Point of Generation cluster_1 Satellite Accumulation Area (SAA) cluster_2 Final Disposal Path gen Waste Generated (Solid Residue, Contaminated PPE) container Select Compatible Container (HDPE, Labeled) gen->container Immediate Action accumulate Add Waste to Container (Keep Closed, <90% Full) container->accumulate segregate Store Segregated from Incompatibles (Bases, Oxidizers) accumulate->segregate full Container Full? segregate->full Monitor Status full->segregate No (Continue Use) request Schedule Pickup with EHS full->request Yes ehs EHS Collects for Final Disposal request->ehs

Caption: Procedural flow for safe waste handling from generation to EHS collection.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • PubChem. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid
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